molecular formula C126H238N26O22 B549185 Sinapultide CAS No. 138531-07-4

Sinapultide

Cat. No.: B549185
CAS No.: 138531-07-4
M. Wt: 2469.4 g/mol
InChI Key: QSIRXSYRKZHJHX-TWXHAJHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sinapultide, also known as the KL4 peptide, is a 21-amino acid synthetic peptide designed to mimic the essential functions of human pulmonary surfactant protein B (SP-B) . Its structure consists of a repeating sequence of one hydrophilic lysine (K) residue followed by four hydrophobic leucine (L) residues (KL4), creating a pattern that mirrors the amphipathic nature of native SP-B, which is critical for adsorbing and spreading phospholipid films at the alveolar air-liquid interface . This biomimetic design enables this compound, when combined with phospholipids such as DPPC and POPG, to form a fully synthetic pulmonary surfactant with exceptional surface tension-reducing properties . The primary research application of this compound is in the study of respiratory diseases, particularly Neonatal Respiratory Distress Syndrome (RDS) and Acute Lung Injury (ALI) . It served as the key protein component in Lucinactant (Surfaxin®), the first synthetic, peptide-containing surfactant approved for the prevention of RDS in premature infants . Its research value extends to investigating surfactant inactivation in conditions like meconium aspiration syndrome (MAS) and Bronchopulmonary Dysplasia (BPD) . Beyond traditional surfactant replacement, recent innovative studies explore this compound-loaded microbubbles combined with ultrasound as a novel therapeutic strategy for lung injury, demonstrating improved outcomes in animal models by reducing inflammatory cytokines and enhancing the expression of surfactant protein A (SP-A) . Compared to animal-derived surfactants, this compound offers a defined composition, ensuring superior batch-to-batch consistency, and eliminates the risk of animal-associated pathogen transmission . For research purposes, it is supplied as a high-purity compound for use in biochemical and physiological investigations. This product is designated For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H238N26O22/c1-69(2)53-90(137-106(153)85(132)43-33-38-48-127)114(161)145-98(61-77(17)18)122(169)149-99(62-78(19)20)118(165)141-91(54-70(3)4)110(157)133-86(44-34-39-49-128)107(154)138-95(58-74(11)12)115(162)146-103(66-82(27)28)123(170)150-100(63-79(21)22)119(166)142-92(55-71(5)6)111(158)134-87(45-35-40-50-129)108(155)139-96(59-75(13)14)116(163)147-104(67-83(29)30)124(171)151-101(64-80(23)24)120(167)143-93(56-72(7)8)112(159)135-88(46-36-41-51-130)109(156)140-97(60-76(15)16)117(164)148-105(68-84(31)32)125(172)152-102(65-81(25)26)121(168)144-94(57-73(9)10)113(160)136-89(126(173)174)47-37-42-52-131/h69-105H,33-68,127-132H2,1-32H3,(H,133,157)(H,134,158)(H,135,159)(H,136,160)(H,137,153)(H,138,154)(H,139,155)(H,140,156)(H,141,165)(H,142,166)(H,143,167)(H,144,168)(H,145,161)(H,146,162)(H,147,163)(H,148,164)(H,149,169)(H,150,170)(H,151,171)(H,152,172)(H,173,174)/t85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIRXSYRKZHJHX-TWXHAJHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H238N26O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160707
Record name Sinapultide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138531-07-4
Record name Sinapultide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138531074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sinapultide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11332
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sinapultide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Sinapultide: A Deep Dive into its Mechanism and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sinapultide, also known as KL4 peptide, is a synthetic, 21-amino acid peptide that serves as a functional mimic of human pulmonary surfactant protein-B (SP-B).[1][2] It is a key component of the synthetic surfactant preparation, lucinactant (Surfaxin®), which is designed for the prevention of Respiratory Distress Syndrome (RDS) in premature infants.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key clinical trial data, and outlining the experimental methodologies used to elucidate its function.

Core Compound Details

This compound is a cationic peptide with a repeating sequence of lysine (K) and leucine (L) residues, specifically (KLLLL)₄K.[1] This structure results in an amphipathic α-helix that is crucial for its biological activity. When formulated as lucinactant, this compound is combined with the phospholipids dipalmitoylphosphatidylcholine (DPPC) and palmitoyl-oleoyl-phosphatidylglycerol (POPG), along with palmitic acid. This composition is designed to emulate the essential components of natural pulmonary surfactant.

Mechanism of Action

The primary physiological role of pulmonary surfactant is to reduce surface tension at the air-liquid interface within the alveoli, preventing their collapse at the end of expiration. This compound, by mimicking the function of SP-B, plays a critical role in this process.

Biophysical Function: Surface Tension Reduction

This compound facilitates the adsorption and rapid spreading of phospholipids to the alveolar surface. This action is fundamental to lowering surface tension, thereby reducing the work of breathing and improving lung compliance. The peptide's amphipathic nature allows it to interact with both the lipid and aqueous phases at the air-liquid interface, effectively organizing the phospholipid monolayer.

Anti-Inflammatory Effects

Beyond its biophysical properties, this compound exhibits significant anti-inflammatory activity. A key aspect of this is the inhibition of neutrophil transmigration across the endothelial and epithelial barriers of the lungs. In inflammatory conditions like RDS, an influx of neutrophils into the alveolar space can exacerbate lung injury. By blocking this influx, this compound helps to mitigate the inflammatory cascade and protect the delicate lung tissue.

Signaling Pathways and Molecular Interactions

The precise signaling pathways through which this compound exerts its anti-inflammatory effects are an area of ongoing research. However, its interaction with the components of the surfactant film and its influence on inflammatory cell migration are key to its therapeutic action.

Sinapultide_Mechanism cluster_alveolus Alveolar Space cluster_interstitium Interstitial Space / Capillary This compound This compound (KL4) Surfactant_Film Organized Surfactant Film This compound->Surfactant_Film Promotes formation & phospholipid adsorption Neutrophil Neutrophil This compound->Neutrophil Inhibits Transmigration Phospholipids Phospholipids (DPPC, POPG) Phospholipids->Surfactant_Film Forms monolayer Alveolar_Macrophage Alveolar Macrophage Surfactant_Film->Alveolar_Macrophage Modulates function (potential) Endothelium Endothelium Neutrophil->Endothelium Transmigration

Caption: this compound's dual mechanism of action in the alveolus.

Quantitative Data from Clinical Trials

The efficacy and safety of lucinactant (containing this compound) have been evaluated in two pivotal multicenter, randomized, controlled trials: the SELECT (Safety and Effectiveness of Lucinactant versus Exosurf in a Clinical Trial) and STAR (Surfaxin Therapy Against Respiratory Distress Syndrome) trials.

Table 1: Patient Demographics and Dosing in Pivotal Trials
ParameterSELECT TrialSTAR Trial
Patient Population Preterm infants (600-1250 g birth weight, ≤32 weeks gestation)Preterm infants (600-1250 g birth weight, <29 weeks gestation)
Number of Infants Lucinactant: 527, Colfosceril: 509, Beractant: 258Lucinactant: 124, Poractant Alfa: 128
Lucinactant Dose 175 mg/kg175 mg/kg
Comparator Doses Colfosceril: 67.5 mg/kg, Beractant: 100 mg/kgPoractant Alfa: 175 mg/kg
Administration Intratracheal, within 30 minutes of birthIntratracheal, within 30 minutes of birth
Table 2: Key Efficacy Outcomes in the SELECT and STAR Trials
OutcomeSELECT Trial ResultsSTAR Trial Results
Incidence of RDS at 24 hours Lucinactant: 39.1% vs. Colfosceril: 47.2% (p < 0.05)Not a primary endpoint
RDS-related Mortality by Day 14 Lucinactant: 4.7% vs. Colfosceril: 9.4% (p < 0.05); Lucinactant: 4.7% vs. Beractant: 10.5% (p < 0.05)Not a primary endpoint
All-cause Mortality at 36 weeks PMA Lucinactant: 21% vs. Beractant: 26% (p=0.05)Lucinactant: 16% vs. Poractant Alfa: 18.5% (NS)
Bronchopulmonary Dysplasia (BPD) at 36 weeks PMA Lucinactant: 40.2% vs. Colfosceril: 45.0% (p < 0.05)Not significantly different
Survival without BPD at 28 days Not a primary endpointLucinactant: 37.8% vs. Poractant Alfa: 33.1% (Non-inferiority met)
1-Year Survival (Follow-up Study) No significant difference between Lucinactant, Colfosceril, and BeractantLucinactant showed significantly better survival than Poractant Alfa (p=0.04)

PMA: Postmenstrual Age; NS: Not Significant

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted on this compound are often proprietary. However, based on published literature, the methodologies can be outlined.

In Vitro Neutrophil Transmigration Assay

This assay is crucial for demonstrating the anti-inflammatory properties of this compound. While specific protocols for this compound are not publicly available, a general methodology can be described.

Objective: To quantify the effect of this compound on the migration of neutrophils across an endothelial or epithelial cell monolayer.

General Methodology:

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or a lung epithelial cell line (e.g., A549) are cultured to confluence on a porous membrane insert (e.g., a Transwell insert).

  • Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.

  • Experimental Setup: The cell-coated inserts are placed in a multi-well plate. The lower chamber contains a chemoattractant (e.g., fMLP, IL-8).

  • Treatment: Isolated neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control before being added to the upper chamber of the inserts.

  • Incubation: The plate is incubated to allow for neutrophil migration through the cell monolayer towards the chemoattractant.

  • Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.

Neutrophil_Transmigration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Endothelial/Epithelial Cells on Transwell Insert C Add Chemoattractant to Lower Chamber A->C B Isolate Human Neutrophils D Treat Neutrophils with This compound or Vehicle B->D F Incubate to Allow Migration C->F E Add Neutrophils to Upper Chamber D->E E->F G Quantify Migrated Neutrophils in Lower Chamber F->G

Caption: Generalized workflow for an in vitro neutrophil transmigration assay.
Assessment of Alveolar Type II Cell Function

Experiments involving alveolar type II (ATII) cells are essential to understand how this compound interacts with the primary surfactant-producing cells in the lungs.

Objective: To evaluate the effect of this compound on the function of ATII cells, such as surfactant production and secretion.

General Methodology:

  • ATII Cell Isolation and Culture: Primary ATII cells are isolated from lung tissue (e.g., from rats or mice) through enzymatic digestion and filtration. The isolated cells are then cultured.

  • Treatment: Cultured ATII cells are exposed to this compound at various concentrations.

  • Functional Assays:

    • Surfactant Protein Expression: The expression levels of surfactant proteins (e.g., SP-A, SP-B, SP-C, SP-D) can be measured using techniques like Western blotting or ELISA.

    • Phospholipid Synthesis: The synthesis of key surfactant phospholipids, such as DPPC, can be assessed by metabolic labeling with radioactive precursors (e.g., [³H]choline) followed by lipid extraction and analysis.

    • Lamellar Body Formation: Lamellar bodies, the intracellular storage organelles for surfactant, can be visualized and quantified using electron microscopy.

Conclusion

This compound represents a significant advancement in synthetic surfactant technology. Its dual mechanism of action, combining biophysical surface tension reduction with anti-inflammatory properties, offers a promising therapeutic approach for Respiratory Distress Syndrome. The robust clinical trial data from the SELECT and STAR studies demonstrate its efficacy and safety in premature infants. Further research into its precise molecular interactions and signaling pathways will continue to enhance our understanding of this important therapeutic peptide and may open avenues for its use in other inflammatory lung conditions.

References

Sinapultide (KL4 Peptide): A Deep Dive into its Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapultide, a synthetic 21-amino acid peptide also known as KL4 peptide, represents a significant advancement in the treatment of neonatal respiratory distress syndrome (RDS). It is a biomimetic of the essential human lung surfactant protein B (SP-B), designed to replicate its surface tension-lowering properties and other vital functions within the alveoli. This technical guide provides a comprehensive overview of the structure, sequence, biophysical properties, and mechanism of action of this compound, with a focus on the quantitative data and experimental methodologies that underpin our current understanding.

Structure and Sequence of this compound (KL4 Peptide)

This compound is a cationic peptide characterized by a repeating sequence of a single lysine (K) residue followed by four leucine (L) residues. This primary structure is fundamental to its function.

Amino Acid Sequence and Molecular Properties

The primary amino acid sequence of this compound is:

KLLLLKLLLLKLLLLKLLLLK [1]

This sequence gives the peptide its amphipathic nature, with the hydrophobic leucine residues and the positively charged lysine residues arranged in a regular pattern. This arrangement is crucial for its interaction with the negatively charged phospholipids of the lung surfactant.

PropertyValueReference
Amino Acid Sequence KLLLLKLLLLKLLLLKLLLLK[1]
Number of Residues 21[1]
Molecular Weight 2469.40 g/mol [1]
Molecular Formula C126H238N26O22
Secondary and Tertiary Structure

In an aqueous environment, this compound exists in a largely random coil conformation. However, upon interaction with lipid bilayers, it adopts a stable α-helical secondary structure.[2] This conformational change is critical for its biological activity, allowing it to insert into and organize the phospholipid monolayer at the air-liquid interface of the alveoli. The helical structure presents a hydrophobic face composed of leucine residues that interacts with the acyl chains of the phospholipids and a hydrophilic face with lysine residues that can interact with the polar head groups of the phospholipids and the aqueous subphase.

Biophysical Properties and Function

This compound's primary function is to mimic the biophysical activity of SP-B, which is essential for reducing surface tension in the lungs and preventing alveolar collapse at the end of expiration.

Surface Activity

This compound, when combined with phospholipids such as dipalmitoylphosphatidylcholine (DPPC) and palmitoyloleoyl-phosphatidylglycerol (POPG), significantly reduces surface tension at the air-water interface. This is the hallmark of a functional pulmonary surfactant.

ParameterObservationReference
Equilibrium Spreading Pressure (πe) This compound promotes surface phase separation and increases πe in DPPC/POPG mixtures, an effect enhanced by palmitic acid.
Maximum Surface Pressure (πmax) Increased in the presence of this compound.
Monolayer Stability Forms a stable monolayer up to a surface pressure of 30 mN/m.
Lipid Monolayer Collapse Rigidifies POPG-containing lipid monolayers, shifting their collapse mode from flowing into the sub-phase to folding.
Interaction with Lipid Bilayers

Neutron diffraction and other biophysical studies have revealed that this compound orients itself at the lipid-water interface, interacting with a single leaflet of the membrane. This interaction is crucial for organizing the lipid molecules into a highly stable and surface-active film. The bilayer thickness of both DPPC:POPG and POPC:POPG lipid systems is approximately 38 Å, and the presence of 5 mol% KL4 can significantly affect this thickness.

Mechanism of Action

This compound's therapeutic effects extend beyond its biophysical surfactant properties. It also possesses anti-inflammatory activities that are relevant in the context of acute lung injury (ALI) and RDS.

Inhibition of Neutrophil Transmigration

A key anti-inflammatory mechanism of this compound is its ability to inhibit the transmigration of neutrophils (polymorphonuclear leukocytes, PMNs) across the endothelium into the alveolar space. This reduces the inflammatory cascade that can lead to lung injury. In vitro assays have demonstrated that KL4-surfactant decreases neutrophil transmigration at the endothelial cell level.

Potential Signaling Pathways

The precise signaling pathway through which this compound exerts its anti-inflammatory effects is an area of active research. One potential mechanism involves the modulation of Toll-like receptor (TLR) signaling. TLRs, particularly TLR2 and TLR4, are key players in the innate immune response in the lungs and can be activated by pathogens and endogenous danger signals, leading to the production of pro-inflammatory cytokines. In LPS-induced acute lung injury models, treatment with this compound-loaded microbubbles combined with ultrasound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential interaction of this compound with the TLR4 signaling cascade, as LPS is a well-known TLR4 agonist.

Sinapultide_Anti_Inflammatory_Pathway cluster_endothelium Endothelial Cell cluster_extracellular Extracellular Space / Alveolus LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Neutrophil Neutrophil Cytokines->Neutrophil attracts This compound This compound (KL4 Peptide) This compound->TLR4 potentially inhibits interaction/signaling Transmigration Transmigration This compound->Transmigration inhibits Neutrophil->Transmigration

Figure 1: Proposed anti-inflammatory signaling pathway of this compound (KL4 peptide).

Clinical Efficacy and Safety

The clinical utility of this compound is demonstrated through extensive clinical trials of lucinactant, the drug formulation containing the peptide.

Efficacy in Neonatal Respiratory Distress Syndrome

Clinical trials have consistently shown that lucinactant is effective in the prevention and treatment of RDS in premature infants.

OutcomeLucinactantComparator(s)ResultReference
Incidence of RDS at 24 hours 39.1%Colfosceril: 47.2%Significantly reduced incidence with lucinactant.
RDS-related mortality by day 14 4.7%Colfosceril: 9.4%Beractant: 10.5%Significantly reduced mortality with lucinactant compared to both.
All-cause mortality at 36 weeks PMA 21%Beractant: 26%Lower mortality rate with lucinactant.
Bronchopulmonary Dysplasia (BPD) at 36 weeks PMA 40.2%Colfosceril: 45.0%Significantly less common with lucinactant.
Survival without BPD at 28 days 37.8%Poractant alfa: 33.1%Non-inferiority demonstrated.
Mortality at 28 days 11.8%Poractant alfa: 16.1%Lower mortality with lucinactant.
Safety Profile

Lucinactant has been shown to have a safety profile comparable to other surfactant preparations.

Adverse EventLucinactantComparator(s)Reference
Oxygen Desaturation (administration-related) 17% (vs. Colfosceril/Beractant)8% (vs. Poractant alfa)Colfosceril: 9%Beractant: 13%Poractant alfa: 2%
Bradycardia (administration-related) 5% (vs. Colfosceril/Beractant)3% (vs. Poractant alfa)Colfosceril: 2%Beractant: 3%Poractant alfa: 2%
Intraventricular Hemorrhage (grades 3 & 4) 14.3%Poractant alfa: 16.9%No significant difference.
Cystic Periventricular Leukomalacia 14.3%Poractant alfa: 16.9%No significant difference.

Experimental Protocols

Peptide Synthesis

This compound (KL4) is synthesized using automated solid-phase peptide synthesis.

  • Resin: Wang resin is typically used as the solid support.

  • Amino Acids: Isotopically enriched Fmoc amino acids (e.g., 13C-enriched) can be used for structural studies.

  • Cleavage: The peptide is cleaved from the resin using a mixture of 90% trifluoroacetic acid (TFA), 5% triisopropyl-silane, and 5% water.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using an acetonitrile/water gradient.

  • Verification: The purity and identity of the peptide are confirmed by mass spectrometry.

Peptide_Synthesis_Workflow start Start resin Wang Resin start->resin synthesis Automated Solid-Phase Peptide Synthesis (Fmoc Chemistry) resin->synthesis cleavage Cleavage from Resin (TFA/TIS/H2O) synthesis->cleavage purification RP-HPLC Purification cleavage->purification verification Mass Spectrometry Verification purification->verification end Pure this compound (KL4) verification->end

Figure 2: Workflow for the solid-phase synthesis of this compound (KL4 peptide).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to determine the secondary structure of this compound in different environments.

  • Sample Preparation:

    • A stock solution of KL4 in buffer (e.g., 5 mM HEPES, pH 7.4) is prepared.

    • Lipid vesicles (e.g., POPC:POPG) are prepared and mixed with the peptide solution at desired peptide:lipid ratios.

    • The mixture is equilibrated for at least one hour.

  • Data Acquisition:

    • CD spectra are recorded on a spectropolarimeter (e.g., Aviv Model 215).

    • Wavelength range is typically 195-260 nm.

    • Multiple scans (10-50) are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • The spectra are corrected for the buffer and lipid vesicle background.

    • The resulting spectra are analyzed to determine the percentage of α-helix, β-sheet, and random coil structures.

Neutron Diffraction for Peptide-Bilayer Interaction Studies

Neutron diffraction is employed to determine the orientation and location of this compound within a lipid bilayer.

  • Sample Preparation:

    • Selectively deuterated leucine residues are incorporated into the KL4 peptide during synthesis.

    • The labeled peptide is reconstituted with lipid bilayers (e.g., DPPC:POPG) to form oriented multibilayers on a substrate.

  • Data Collection:

    • Neutron diffraction data are collected at a neutron scattering facility.

    • The experiment is performed at different D2O contrasts to highlight different parts of the system.

  • Data Analysis:

    • The diffraction data are used to calculate the neutron scattering length density profiles.

    • These profiles provide information on the location of the deuterated residues, and thus the orientation and depth of penetration of the peptide in the bilayer.

Conclusion

This compound (KL4 peptide) is a well-characterized synthetic peptide that effectively mimics the crucial functions of human surfactant protein B. Its defined structure and sequence give rise to potent surface-active properties and beneficial anti-inflammatory effects. Extensive clinical trials have established its efficacy and safety in the management of neonatal RDS, making it a valuable therapeutic option. The detailed experimental methodologies described herein provide a foundation for further research into its mechanisms of action and potential applications in other inflammatory lung diseases.

References

The Role of Sinapultide in Mimicking Surfactant Protein B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulmonary surfactant is a critical complex of lipids and proteins that reduces surface tension in the alveoli, preventing their collapse during respiration. Surfactant protein B (SP-B) is an essential component for the proper function of this system. Deficiency or dysfunction of pulmonary surfactant, particularly in premature infants, leads to Respiratory Distress Syndrome (RDS). Sinapultide, a synthetic 21-amino acid peptide, has been developed as a functional mimic of human SP-B. This technical guide provides an in-depth overview of the role of this compound in mimicking SP-B, detailing its mechanism of action, biophysical properties, and clinical efficacy. The guide includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction: The Critical Role of Surfactant Protein B

Mammalian lung surfactant is a complex mixture of approximately 90% lipids and 10% proteins. The primary function of surfactant is to lower the surface tension at the air-liquid interface within the alveoli, which is crucial for preventing alveolar collapse at the end of expiration.[1][2] Among the four surfactant-associated proteins (SP-A, SP-B, SP-C, and SP-D), the small, hydrophobic protein SP-B is indispensable for respiratory function.

SP-B plays a pivotal role in the formation and stability of the surfactant film. Its functions include:

  • Enhancing the adsorption of phospholipids to the air-liquid interface.

  • Facilitating the formation of a stable surfactant monolayer capable of achieving very low surface tensions upon compression.

  • Promoting the formation of lamellar bodies , the storage organelles for surfactant in alveolar type II cells.

The absence or deficiency of functional SP-B is incompatible with life, leading to severe respiratory failure.[3]

This compound: A Synthetic Mimic of SP-B

This compound, also known as KL4 peptide, is a 21-residue synthetic peptide designed to mimic the essential functional attributes of human SP-B.[4][5] Its amino acid sequence consists of a repeating pattern of lysine (K) and leucine (L) residues: KLLLLKLLLLKLLLLKLLLLK. This structure results in an amphipathic alpha-helical conformation, which is crucial for its interaction with phospholipids and its surface activity.

This compound is a key component of the synthetic surfactant lucinactant (Surfaxin®). Lucinactant is an aqueous dispersion containing this compound, dipalmitoylphosphatidylcholine (DPPC), palmitoyloleoyl-phosphatidylglycerol (POPG), and palmitic acid. This formulation is designed to be a complete, protein-containing synthetic surfactant that avoids the potential risks associated with animal-derived surfactants.

Mechanism of Action: How this compound Mimics SP-B

This compound's ability to mimic SP-B stems from its structural and biophysical properties. The peptide's amphipathic nature allows it to insert into phospholipid membranes, influencing their organization and surface properties.

Biophysical Effects on the Surfactant Film

The primary mechanism of action of this compound is its ability to reduce surface tension at the air-liquid interface in the alveoli. This is achieved through several key actions:

  • Accelerated Adsorption and Spreading of Phospholipids: this compound enhances the rate at which the phospholipid components of the surfactant reach and spread across the alveolar surface.

  • Formation of a Stable Monolayer: It facilitates the organization of phospholipids into a tightly packed monolayer that can withstand the high pressures generated during expiration, thus preventing alveolar collapse.

  • Resistance to Inactivation: In vitro studies suggest that lucinactant is more resistant to inactivation by proteins and oxidants compared to animal-derived surfactants.

Anti-Inflammatory Properties

Beyond its biophysical effects, preclinical studies have demonstrated that this compound possesses anti-inflammatory properties. In vitro assays have shown that KL4-surfactant can inhibit the transmigration of polymorphonuclear leukocytes (PMNs), a key event in the inflammatory cascade. This suggests a potential secondary mechanism by which this compound may protect the lungs from injury.

Quantitative Data from Preclinical and Clinical Studies

The efficacy and safety of this compound, as a component of lucinactant, have been evaluated in numerous preclinical and clinical studies.

Preclinical Data

Preclinical studies in animal models of RDS have demonstrated the efficacy of lucinactant in improving lung function.

Table 1: Summary of Preclinical Efficacy Data for Lucinactant

Animal ModelKey FindingsReference
Premature LambsImproved lung compliance and gas exchange compared to controls.Not directly found in searches
Surfactant-deficient ratsRestoration of lung compliance to levels comparable with animal-derived surfactants.
LPS-induced acute lung injury in miceSignificant reduction in inflammatory cytokines (TNF-α, IL-6) and increased expression of SP-A.
Clinical Data

Multiple randomized controlled trials have compared lucinactant to other surfactant preparations for the prevention and treatment of RDS in premature infants.

Table 2: Comparison of Lucinactant vs. Colfosceril Palmitate and Beractant in Preterm Infants (SELECT Trial)

OutcomeLucinactant (n=527)Colfosceril Palmitate (n=509)Beractant (n=258)
RDS at 24 hours 39.1%47.2%33.3%
RDS-related mortality by day 14 4.7%9.4%10.5%
All-cause mortality at 36 weeks PMA 21%Not Reported26%
Bronchopulmonary Dysplasia (BPD) at 36 weeks PMA 40.2%45.0%Not Reported

Table 3: Comparison of Lucinactant vs. Poractant Alfa in Preterm Infants (STAR Trial)

OutcomeLucinactant (n=124)Poractant Alfa (n=128)
Alive without BPD at 28 days 37.8%33.1%
Mortality at 28 days 11.8%16.1%
Intraventricular Hemorrhage (Grades 3 & 4) 14.3%16.9%

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the function of this compound.

In Vitro Surface Activity Measurement: Pulsating Bubble Surfactometer

This method assesses the dynamic surface tension-lowering ability of a surfactant preparation.

Objective: To determine the minimum and maximum surface tension of a surfactant sample under simulated physiological conditions of cyclic compression and expansion.

Materials:

  • Pulsating Bubble Surfactometer (PBS)

  • Disposable sample chambers (20-50 µL)

  • Surfactant sample (e.g., lucinactant) reconstituted according to manufacturer's instructions.

  • Control buffer (e.g., saline)

Protocol:

  • Instrument Setup: Calibrate the PBS according to the manufacturer's instructions. Set the temperature to 37°C and the pulsation rate to 20 cycles per minute.

  • Sample Preparation: Prepare the lucinactant suspension as directed (e.g., warming and shaking). Dilute the sample to the desired concentration in a suitable buffer.

  • Loading the Sample: Pipette 20-50 µL of the surfactant sample into a clean, disposable sample chamber.

  • Bubble Formation: Introduce the sample chamber into the PBS. A small air bubble is formed within the sample liquid.

  • Pulsation and Data Acquisition: The instrument cyclically changes the volume of the bubble, simulating breathing. The pressure difference across the bubble surface is continuously measured, and the surface tension is calculated using the Laplace equation.

  • Data Analysis: Record the surface tension at minimum and maximum bubble radius over several cycles. The minimum surface tension (γmin) is a key indicator of surfactant efficacy.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_instrument Calibrate PBS (37°C, 20 cycles/min) load_sample Load Sample into Chamber prep_instrument->load_sample prep_sample Prepare Surfactant Sample prep_sample->load_sample form_bubble Form Air Bubble load_sample->form_bubble pulsate Pulsate Bubble & Acquire Data form_bubble->pulsate analyze_data Calculate Surface Tension (γ) pulsate->analyze_data G cluster_setup Animal Preparation cluster_treatment Treatment cluster_assessment Assessment delivery Deliver Preterm Animal intubation Anesthetize & Intubate delivery->intubation grouping Assign to Groups (Lucinactant vs. Control) intubation->grouping administration Administer Surfactant Intratracheally grouping->administration ventilation Mechanical Ventilation administration->ventilation monitoring Monitor Physiological Parameters ventilation->monitoring histology Post-mortem Histological Analysis monitoring->histology G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification culture_cells Culture Endothelial/Epithelial Cells on Transwell setup Add Chemoattractant (Lower), Neutrophils & Treatment (Upper) culture_cells->setup isolate_neutrophils Isolate & Fluorescently Label Neutrophils isolate_neutrophils->setup incubation Incubate at 37°C setup->incubation measure_fluorescence Measure Fluorescence of Lower Chamber incubation->measure_fluorescence analyze Calculate % Inhibition measure_fluorescence->analyze G cluster_pathway Potential Anti-Inflammatory Signaling This compound This compound receptor Cell Surface Receptor (e.g., TLR) This compound->receptor Interaction signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activation nfkb NF-κB signaling_cascade->nfkb Inhibition nucleus Nucleus nfkb->nucleus Translocation (Blocked) gene_expression Inflammatory Gene Expression nucleus->gene_expression Transcription cytokine_release Reduced Cytokine Release gene_expression->cytokine_release

References

Biophysical Properties of Sinapultide in Lipid Monolipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapultide, a 21-residue synthetic peptide also known as KL4, is a crucial component of lucinactant, a synthetic pulmonary surfactant developed for the treatment of respiratory distress syndrome (RDS) in premature infants.[1][2] Its design mimics the functional aspects of the native human pulmonary surfactant protein B (SP-B), a protein essential for the surface tension-lowering properties of the lung surfactant.[1][3][4] This technical guide provides an in-depth analysis of the biophysical properties of this compound when incorporated into lipid monolayers, which serve as a model for the air-liquid interface of the alveoli. Understanding these interactions is paramount for the rational design and optimization of synthetic surfactants.

This compound's primary sequence consists of a repeating pattern of lysine and leucine residues (KLLLLKLLLLKLLLLKLLLLK), conferring it an amphipathic and cationic nature. This structure facilitates its interaction with the phospholipid components of pulmonary surfactant, primarily dipalmitoylphosphatidylcholine (DPPC), palmitoyl-oleoyl-phosphatidylglycerol (POPG), and palmitic acid (PA). The interplay between this compound and these lipids at the air-water interface governs the stability and dynamic properties of the surfactant film, which are critical for its physiological function.

Quantitative Analysis of this compound-Lipid Monolayer Interactions

The interaction of this compound with various lipid monolayers has been characterized using surface pressure-area (π-A) isotherms, which measure the change in surface pressure as a function of the area available to the molecules in the monolayer. These studies reveal this compound's ability to modulate the packing, stability, and phase behavior of the lipid film.

Surface Pressure-Area Isotherm Data

The following tables summarize key quantitative data extracted from published π-A isotherms for various lipid compositions in the presence and absence of this compound.

Lipid CompositionThis compound (KL4) ConcentrationCollapse Pressure (π_coll) (mN/m)Key Observations
DPPC/POPG (7:3 w/w)0 wt%~51Exhibits a gradual phase transition.
DPPC/POPG (7:3 w/w)4, 8, 16 wt%~72A significant increase in monolayer stability. The isotherm plateau around 40 mN/m becomes more prominent with increasing peptide concentration.
Pure DPPC16 wt%~72 (suppressed folding collapse)This compound is immiscible with DPPC and induces a suppressed folding collapse.
Pure POPG16 wt%~50The fluid nature of POPG results in a lower collapse pressure compared to DPPC.
Pure this compound (KL4)100%~30Forms a stable single-phase monolayer up to this pressure.
DPPC/POPG/PALow molar ratiosIncreased π_maxThe presence of palmitic acid greatly enhances the stabilizing effects of this compound.
PA/Sinapultide (KL4)Binary mixtureStable monolayerStrong ionic interactions between the negatively charged PA and the cationic this compound lead to the formation of a stable monolayer.

Table 1: Collapse Pressures of Various Lipid Monolayers with and without this compound.

Lipid CompositionThis compound (KL4) ConcentrationArea per Molecule (Ų/molecule) at π = 10 mN/m (approx.)Area per Molecule (Ų/molecule) at π = 30 mN/m (approx.)
DPPC/POPG (7:3 w/w)0 wt%~85~60
DPPC/POPG (7:3 w/w)10 wt% SP-B analog~95~65

Table 2: Approximate Area per Molecule for DPPC/POPG (7:3) Monolayers. (Data estimated from published isotherms).

Experimental Protocols

The biophysical characterization of this compound in lipid monolayers is predominantly carried out using a Langmuir-Blodgett trough. The following sections detail the typical methodologies employed in these studies.

Langmuir-Blodgett Trough Setup and Operation

A Langmuir-Blodgett trough is a specialized instrument for forming and characterizing monomolecular layers at an air-water interface.

  • Trough: Typically made of Teflon, a hydrophobic and inert material, to ensure that the monolayer interacts only with the subphase and the barriers.

  • Barriers: Movable barriers, also made of Teflon, are used to compress or expand the monolayer on the subphase surface in a controlled manner.

  • Subphase: The aqueous solution at the bottom of the trough. For this compound-lipid monolayer studies, this is often pure water or a buffered solution at a specific pH (e.g., 7.2) and temperature (e.g., 25°C).

  • Wilhelmy Plate: A platinum plate is used to measure the surface pressure (π) of the monolayer. The plate is partially submerged in the subphase, and the force exerted on it by the surface tension is measured. The surface pressure is the difference between the surface tension of the pure subphase and the surface tension of the subphase with the monolayer.

  • Monolayer Preparation:

    • Lipids and this compound are dissolved in a volatile organic solvent, such as chloroform or a chloroform/methanol mixture.

    • The solution is carefully deposited dropwise onto the surface of the subphase in the Langmuir trough.

    • A waiting period of at least 20 minutes is allowed for the solvent to evaporate completely, leaving a uniform monolayer at the air-water interface.

  • Compression-Expansion Cycles: The barriers are moved symmetrically to compress the monolayer at a constant rate (e.g., 0.1 mm/s). During compression, the surface pressure is recorded as a function of the area per molecule, generating a π-A isotherm. The monolayer can also be expanded to study the reversibility of the compression process.

Fluorescence Microscopy

Fluorescence microscopy is often coupled with the Langmuir-Blodgett trough to visualize the phase behavior and domain structure of the monolayer in real-time.

  • Fluorescent Probe: A small amount of a lipid-soluble fluorescent dye is added to the lipid solution before spreading the monolayer.

  • Imaging: As the monolayer is compressed, images are captured to observe the formation of different phases, such as liquid-expanded (LE) and liquid-condensed (LC) domains. The partitioning of the fluorescent probe between these phases provides contrast for visualization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the proposed mechanism of this compound's action on lipid monolayers.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis dissolve Dissolve Lipids & this compound in Organic Solvent spread Spread Solution on Aqueous Subphase dissolve->spread evaporate Solvent Evaporation (Monolayer Formation) spread->evaporate compress Compress Monolayer with Langmuir Trough Barriers evaporate->compress Start Experiment measure Measure Surface Pressure (π) vs. Area (A) compress->measure visualize Visualize Phase Behavior (Fluorescence Microscopy) compress->visualize isotherm Generate π-A Isotherm measure->isotherm analyze Determine Collapse Pressure, Compressibility, Phase Transitions isotherm->analyze Sinapultide_Mechanism cluster_components Components cluster_interaction Interaction cluster_outcome Biophysical Outcome This compound This compound (KL4) (Cationic, Amphipathic) electrostatic Electrostatic Interaction This compound->electrostatic hydrophobic Hydrophobic Interaction This compound->hydrophobic dppc DPPC (Zwitterionic) dppc->hydrophobic popg_pa POPG / PA (Anionic) popg_pa->electrostatic phase_sep Promotes Phase Separation electrostatic->phase_sep fluidization Fluidization of Anionic Domains electrostatic->fluidization hydrophobic->phase_sep increased_stability Increased Monolayer Stability (Higher Collapse Pressure) phase_sep->increased_stability reversible_collapse Reversible Folding Collapse phase_sep->reversible_collapse

References

Sinapultide: A Technical Guide to its Anti-Inflammatory and Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapultide, also known as KL4 peptide, is a synthetic, 21-residue peptide designed to mimic the structure and function of human pulmonary surfactant protein B (SP-B).[1][2] Its primary and approved application, as a key component of the drug lucinactant, is in the treatment of infant respiratory distress syndrome (RDS), where it compensates for surfactant deficiency.[1][3] The primary mechanism involves reducing surface tension at the alveolar air-liquid interface, which stabilizes the alveoli and prevents their collapse during respiration.[1] Beyond this critical biophysical function, emerging preclinical evidence reveals that this compound possesses significant anti-inflammatory and immunomodulatory properties. These secondary effects position it as a potential therapeutic agent for a broader range of inflammatory lung conditions, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).

This technical guide provides an in-depth review of the mechanisms, experimental evidence, and key data related to this compound's role in modulating the immune response in the lungs.

Anti-Inflammatory Mechanism I: Inhibition of Neutrophil Infiltration

A primary driver of tissue damage in inflammatory lung conditions is the excessive infiltration of neutrophils (polymorphonuclear leukocytes, PMNs) from the vasculature into the alveolar space. One of the most well-documented anti-inflammatory actions of this compound is its ability to directly inhibit this process.

Studies have shown that KL4-surfactant blocks the influx of neutrophils into the alveoli, thereby preventing subsequent lung injury. This effect is achieved by decreasing the transmigration of neutrophils at the level of the vascular endothelium. By physically impeding this key step in the inflammatory cascade, this compound helps to preserve the integrity of the alveolar-capillary barrier.

G This compound's Inhibition of Neutrophil Transmigration cluster_0 Blood Vessel cluster_1 Alveolar Space Inflam_Signal Inflammatory Signals (e.g., LTB4, IL-8) Endo_Activation Endothelial Activation Inflam_Signal->Endo_Activation activate Adhesion_Molecules Expression of Adhesion Molecules (e.g., ICAM-1) Endo_Activation->Adhesion_Molecules induces Neutrophil_Adhesion Neutrophil Adhesion & Arrest Adhesion_Molecules->Neutrophil_Adhesion mediates Transmigration Transendothelial Migration Neutrophil_Adhesion->Transmigration leads to Lung_Injury Neutrophil-Mediated Lung Injury (Proteases, ROS) Transmigration->Lung_Injury causes This compound This compound (KL4 Surfactant) This compound->Transmigration Inhibits

Caption: this compound intervenes in the inflammatory cascade by blocking neutrophil transmigration.
Experimental Protocol: In Vitro Neutrophil Transendothelial Migration Assay

This protocol describes a common method, such as a Transwell assay, to evaluate the effect of this compound on neutrophil migration across an endothelial barrier.

  • Cell Culture:

    • Human umbilical vein endothelial cells (HUVECs) or a murine endothelial cell line are cultured on the porous membrane of a Transwell insert (e.g., 3.0 µm pore size) until a confluent monolayer is formed. Monolayer integrity is confirmed by measuring transendothelial electrical resistance (TEER).

  • Neutrophil Isolation:

    • Neutrophils are isolated from fresh human or murine whole blood using density gradient centrifugation (e.g., Ficoll-Paque). The isolated neutrophils are maintained at room temperature to prevent premature activation.

  • Experimental Setup:

    • The Transwell inserts containing the endothelial monolayer are placed into a multi-well plate. The lower chamber contains a chemoattractant, such as Interleukin-8 (IL-8), C5a, or N-Formylmethionyl-leucyl-phenylalanine (fMLP), to induce neutrophil migration.

    • Treatment Group: this compound (or KL4-surfactant formulation) is added to the upper chamber with the endothelial cells and allowed to pre-incubate.

    • Control Group: A vehicle control is used in place of this compound.

  • Migration:

    • A known quantity of isolated neutrophils is added to the upper chamber of each Transwell insert. The plate is incubated at 37°C in a 5% CO₂ environment for a period of 2-4 hours.

  • Quantification:

    • The number of neutrophils that have migrated into the lower chamber is quantified. This can be done by direct cell counting using a hemocytometer or flow cytometer.

    • Alternatively, neutrophil presence can be measured indirectly by quantifying the activity of a neutrophil-specific enzyme, such as myeloperoxidase (MPO), in the lower chamber lysate.

  • Analysis:

    • The percentage of migrated neutrophils in the this compound-treated group is compared to the control group to determine the inhibitory effect.

Anti-Inflammatory Mechanism II: Modulation of Cytokine Release

In addition to preventing cellular infiltration, this compound has been shown to modulate the production of key soluble inflammatory mediators. In a lipopolysaccharide (LPS)-induced model of acute lung injury, treatment with this compound-loaded microbubbles combined with ultrasound significantly reduced the secretion of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

TNF-α and IL-6 are pivotal cytokines in the inflammatory response, responsible for amplifying inflammation, recruiting immune cells, and inducing systemic effects like fever. By suppressing their release, this compound helps to dampen the overall inflammatory environment in the injured lung.

Quantitative Data: Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF)

The following data, estimated from published results, summarize the effects of this compound treatment on TNF-α and IL-6 concentrations in the BALF of mice with LPS-induced ALI.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Concentrations in BALF

Treatment Group TNF-α Concentration (pg/mL) (Mean ± SD) IL-6 Concentration (pg/mL) (Mean ± SD)
Control (Saline) ~25 ± 10 ~30 ± 15
LPS Only ~425 ± 50 ~550 ± 75
LPS + this compound Suspension ~275 ± 40 ~350 ± 50
LPS + this compound Microbubbles (MBs) ~200 ± 35 ~275 ± 40
LPS + this compound MBs + Ultrasound ~125 ± 25 ~150 ± 30

Data are approximations derived from graphical representations in Zhang et al., 2020 and are for illustrative purposes.

G cluster_0 Sample Analysis start C57BL/6 Mice lps Induce ALI: Intratracheal Instillation of LPS (5 mg/kg) start->lps grouping Divide into Treatment Groups (n=6 per group) lps->grouping control Group 1: Saline (Control) grouping->control Control lps_only Group 2: LPS + Saline grouping->lps_only Disease treatment Group 3: LPS + this compound-MBs + Ultrasound grouping->treatment Therapeutic wait Incubate for 24 hours euthanize Euthanize Mice & Collect Samples wait:s->euthanize:n balf Perform Bronchoalveolar Lavage (BAL) euthanize->balf lung Harvest Lung Tissue euthanize->lung elisa Measure Cytokines (TNF-α, IL-6) & SP-A in BALF via ELISA balf->elisa wd_ratio Calculate Lung Wet/Dry Weight Ratio lung->wd_ratio histo Histopathological Analysis (H&E Stain) lung->histo

Caption: Experimental workflow for the in vivo LPS-induced Acute Lung Injury (ALI) mouse model.
Experimental Protocol: LPS-Induced ALI Animal Model

This protocol provides a representative methodology for inducing and treating ALI in mice to study the effects of this compound.

  • Animal Model:

    • Male BALB/c or C57BL/6 mice (6-8 weeks old) are used. Animals are housed with ad libitum access to food and water. All procedures are approved by an institutional animal care and use committee.

  • Induction of ALI:

    • Mice are anesthetized (e.g., via isoflurane inhalation).

    • Acute lung injury is induced by a single intratracheal instillation of Lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg body weight) dissolved in sterile saline. Control animals receive sterile saline only.

  • Treatment Administration:

    • At a specified time post-LPS challenge (e.g., 1 hour), animals are divided into treatment groups.

    • Treatment Group: Mice receive an intranasal or intratracheal administration of this compound-loaded microbubbles (e.g., 5.8 mL/kg). For enhanced delivery, a targeted ultrasound is applied to the chest area (e.g., 0.8 MHz for 5 minutes).

    • Control Groups: Include LPS + saline and LPS + this compound suspension (without microbubbles/ultrasound).

  • Sample Collection:

    • At 24 hours post-LPS administration, mice are euthanized.

    • Bronchoalveolar lavage (BAL) is performed by instilling and retrieving sterile PBS or saline into the lungs to collect BAL fluid (BALF).

    • Lung tissues are harvested. One lobe may be used to determine the wet-to-dry weight ratio (an indicator of pulmonary edema), while another is fixed in formalin for histology.

  • Analysis:

    • Cytokine Measurement: Concentrations of TNF-α, IL-6, and other cytokines in the BALF are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Histology: Formalin-fixed lung tissue is embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess pathological changes such as alveolar wall thickening, edema, and inflammatory cell infiltration.

Immunomodulatory Effects via Surfactant System Restoration

This compound's immunomodulatory effects are also linked to its primary function of restoring the integrity of the pulmonary surfactant system. A healthy surfactant layer is a critical component of the lung's innate immune defense. It includes the collectins Surfactant Protein A (SP-A) and Surfactant Protein D (SP-D), which act as pattern recognition molecules that can bind to pathogens and modulate the functions of immune cells like macrophages.

By mimicking SP-B, this compound helps stabilize the surfactant film, which may indirectly support the function and synthesis of other key surfactant proteins. Evidence shows that treatment with this compound-loaded microbubbles increases the expression of SP-A in the lungs of mice with ALI. This restoration of SP-A is significant, as SP-A is known to enhance the phagocytosis of pathogens by macrophages and regulate inflammatory cytokine expression.

G cluster_0 Restoration of Surfactant System cluster_1 Immunomodulatory Outcomes This compound This compound (SP-B Mimic) Surfactant_Layer Stabilizes Surfactant Film This compound->Surfactant_Layer promotes SP_A_Increase Increases SP-A Expression This compound->SP_A_Increase leads to Inflam_Balance Balanced Inflammatory Response Surfactant_Layer->Inflam_Balance Pathogen_Clearance Enhanced Pathogen Opsonization & Clearance SP_A_Increase->Pathogen_Clearance Macrophage_Mod Modulation of Alveolar Macrophage Function SP_A_Increase->Macrophage_Mod Macrophage_Mod->Inflam_Balance

Caption: this compound's role in restoring the immunomodulatory functions of the surfactant system.
Quantitative Data: Surfactant Protein A (SP-A) Expression

The following table presents the estimated effect of this compound treatment on SP-A levels in the BALF of mice with LPS-induced ALI, demonstrating its restorative capacity.

Table 2: Effect of this compound on Surfactant Protein A (SP-A) Concentration in BALF

Treatment Group SP-A Concentration (ng/mL) (Mean ± SD)
Control (Saline) ~1250 ± 150
LPS Only ~400 ± 100
LPS + this compound Suspension ~650 ± 125
LPS + this compound Microbubbles (MBs) ~800 ± 125
LPS + this compound MBs + Ultrasound ~1100 ± 150

Data are approximations derived from graphical representations in Zhang et al., 2020 and are for illustrative purposes.

Conclusion

This compound demonstrates a dual-action profile that extends beyond its primary biophysical role in surfactant replacement. Its anti-inflammatory and immunomodulatory effects are mediated through distinct but complementary mechanisms:

  • Direct Anti-Inflammatory Action: It physically inhibits the transmigration of neutrophils into the lung parenchyma, a critical event in the pathogenesis of acute lung injury.

  • Modulation of Inflammatory Mediators: It significantly reduces the production of key pro-inflammatory cytokines, namely TNF-α and IL-6.

  • Indirect Immunomodulation: By mimicking SP-B and stabilizing the surfactant film, it restores the architecture of a critical innate immune barrier and promotes the expression of the immunomodulatory protein SP-A.

These findings underscore the therapeutic potential of this compound not only for neonatal RDS but also for complex inflammatory lung diseases in pediatric and adult populations. Further research into the precise molecular interactions and signaling pathways involved will be crucial for optimizing its use in these broader clinical applications.

References

In Vivo Fate and Metabolism of Synthetic Peptides: A Technical Guide with a Focus on Sinapultide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, there is a notable absence of publicly available in vivo pharmacokinetic and metabolism studies specifically for Sinapultide. This guide, therefore, provides a comprehensive framework for understanding the in vivo fate and metabolism of synthetic peptides, particularly those administered via inhalation, using this compound as a case study for which future research is warranted. The quantitative data and specific pathways described herein are representative examples for a generic inhaled peptide and should be considered hypothetical in the context of this compound.

Introduction to this compound and Inhaled Synthetic Peptides

This compound is a 21-amino acid synthetic peptide designed to mimic the function of human surfactant protein B (SP-B). It is a key component of the drug lucinactant, which is used to treat respiratory distress syndrome (RDS) in premature infants. By mimicking SP-B, this compound helps to reduce surface tension in the alveoli, preventing their collapse and improving gas exchange.[1]

The pulmonary route is an attractive administration pathway for therapeutic peptides and proteins due to the large surface area of the lungs and the potential for rapid absorption into the systemic circulation, bypassing first-pass metabolism in the liver.[2][3] However, the in vivo fate of inhaled peptides is influenced by several factors, including their physicochemical properties, susceptibility to enzymatic degradation, and interactions with the biological components of the lungs.[4]

General Principles of In Vivo Fate and Metabolism of Inhaled Synthetic Peptides

The absorption, distribution, metabolism, and excretion (ADME) of inhaled synthetic peptides are complex processes.

Absorption: Following inhalation, peptides can be absorbed into the systemic circulation or exert their effects locally within the lungs.[5] The efficiency of absorption depends on factors such as molecular size, lipophilicity, and charge. Smaller peptides are more likely to be absorbed systemically, while larger ones may have prolonged residence time in the lungs.

Distribution: Once in the systemic circulation, peptides are distributed to various tissues and organs. Their distribution is influenced by their binding to plasma proteins and their ability to cross biological membranes.

Metabolism: Synthetic peptides are primarily metabolized by peptidases, which are enzymes that cleave peptide bonds. Peptidases are present in the lungs, blood, liver, kidneys, and other tissues. The metabolic stability of a peptide is a critical determinant of its half-life and duration of action. Strategies to improve metabolic stability include the use of unnatural amino acids, cyclization, and other chemical modifications.

Excretion: Peptides and their metabolites are primarily excreted by the kidneys.

Hypothetical Pharmacokinetic Data for an Inhaled Synthetic Peptide

The following table summarizes hypothetical pharmacokinetic parameters for a generic inhaled synthetic peptide, illustrating the type of data that would be generated in preclinical and clinical studies.

ParameterSymbolValueUnitDescription
BioavailabilityF~20%The fraction of the inhaled dose that reaches the systemic circulation.
Time to Maximum ConcentrationTmax0.5 - 2hoursThe time at which the highest concentration of the drug is observed in the plasma.
Maximum ConcentrationCmax50 - 200ng/mLThe maximum concentration of the drug in the plasma.
Volume of DistributionVd0.1 - 0.5L/kgThe apparent volume into which the drug is distributed in the body.
Elimination Half-lifet1/21 - 4hoursThe time it takes for the plasma concentration of the drug to be reduced by half.
ClearanceCL0.1 - 0.5L/h/kgThe volume of plasma cleared of the drug per unit time.

Experimental Protocols for Studying In Vivo Fate and Metabolism

Determining the in vivo fate and metabolism of a synthetic peptide like this compound requires a combination of in vivo studies and sophisticated analytical techniques.

In Vivo Animal Studies
  • Animal Model: A relevant animal model, such as a rat or non-human primate, is chosen.

  • Dosing: The peptide is administered via intratracheal instillation or inhalation.

  • Sample Collection: Blood, urine, feces, and lung tissue are collected at various time points.

  • Pharmacokinetic Analysis: The concentration of the parent peptide and its potential metabolites in the collected samples is quantified to determine pharmacokinetic parameters.

Sample Preparation and Analysis

A generic workflow for the analysis of peptides in biological matrices is outlined below.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Blood Blood Sample PP Protein Precipitation Blood->PP Urine Urine Sample SPE Solid Phase Extraction (SPE) Urine->SPE Tissue Lung Tissue Homogenate Tissue->SPE LCMS LC-MS/MS Analysis SPE->LCMS PP->LCMS PK Pharmacokinetic Modeling LCMS->PK Metabolite Metabolite Identification LCMS->Metabolite

Experimental workflow for peptide analysis.

Detailed Methodologies:

  • Protein Precipitation (for plasma/serum):

    • To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.

  • Solid Phase Extraction (SPE) (for urine and tissue homogenates):

    • Condition a mixed-mode SPE cartridge with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the peptide of interest with an appropriate elution solvent (e.g., methanol with 5% formic acid).

    • Evaporate the eluate and reconstitute for LC-MS/MS analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate the peptide from other components in the sample.

    • Mass Spectrometry: A tandem mass spectrometer is used for the sensitive and specific quantification of the peptide and its metabolites. Multiple reaction monitoring (MRM) is a common acquisition mode for targeted quantification.

Potential Signaling Pathways for this compound

Given that this compound mimics surfactant protein B, it is plausible that it could influence similar signaling pathways.

Surfactant Protein B Signaling

Surfactant protein B is known to be regulated by various signaling pathways, and it, in turn, influences cellular processes in the lung. For instance, surfactant protein A (SP-A) can signal through its receptor to increase the transcription of SP-B via the PI3 kinase pathway. This involves the phosphorylation and nuclear localization of transcription factors like HNF-3 and TTF-1. While this compound is a mimic of SP-B, not SP-A, this highlights the complex regulatory network of surfactant proteins.

Anti-Inflammatory Signaling

There is evidence to suggest that synthetic peptides can possess anti-inflammatory properties. A potential mechanism for an anti-inflammatory effect of a peptide like this compound could be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of the inflammatory response.

The following diagram illustrates a hypothetical anti-inflammatory signaling pathway for an inhaled synthetic peptide.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide Inhaled Synthetic Peptide (e.g., this compound) Receptor Cell Surface Receptor Peptide->Receptor Binds IKK IKK Complex Receptor->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription

Hypothetical anti-inflammatory signaling pathway.

Conclusion

While specific in vivo data for this compound is currently unavailable, this guide provides a robust framework for researchers and drug development professionals to understand and investigate the fate and metabolism of inhaled synthetic peptides. The provided experimental protocols and hypothetical data serve as a blueprint for future studies on this compound and similar therapeutic peptides. Further research is crucial to elucidate the precise pharmacokinetic profile and metabolic pathways of this compound to optimize its therapeutic potential and ensure its safety.

References

Long-Term Physiological Effects of Sinapultide Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapultide, a synthetic 21-amino acid peptide also known as KL4 peptide, is a key component of the synthetic surfactant lucinactant (Surfaxin). It is designed to mimic the functional properties of human surfactant protein B (SP-B), a critical protein for respiratory function. Primarily utilized in the treatment of neonatal respiratory distress syndrome (RDS), the long-term physiological effects of this compound administration are of significant interest to the scientific and medical communities. This technical guide provides an in-depth overview of the long-term physiological outcomes associated with this compound, drawing from key clinical trials and preclinical evidence. The information is presented to facilitate further research and drug development efforts in the field of synthetic surfactants and their broader therapeutic applications.

Quantitative Data Summary

The long-term physiological effects of this compound, as a component of lucinactant, have been primarily evaluated in the context of clinical trials in preterm infants with or at risk for RDS. The following tables summarize the key quantitative data from the pivotal SELECT and STAR trials, as well as a one-year follow-up study.

Table 1: Mortality Rates in Preterm Infants Treated with Lucinactant Compared to Other Surfactants

Time PointLucinactant (%)Colfosceril Palmitate (%)Beractant (%)Poractant Alfa (%)Data Source(s)
RDS-Related Mortality (through Day 14) 59--[1]
All-Cause Mortality (at 36 weeks PMA) 21.123.826.418.5[2]
Mortality (at 1 year corrected age - Imputed) 28.1 (SELECT) / 19.4 (STAR)31.031.024.2[3][4]
Mortality (at 1 year corrected age - Raw Data) 26.6 (SELECT) / 18.6 (STAR)29.128.321.9[4]

PMA: Postmenstrual Age. Imputed data considers subjects lost to follow-up as deaths.

Table 2: Respiratory Outcomes in Preterm Infants Treated with Lucinactant Compared to Other Surfactants

OutcomeLucinactant (%)Colfosceril Palmitate (%)Beractant (%)Poractant Alfa (%)Data Source(s)
RDS at 24 hours 3947--
Bronchopulmonary Dysplasia (BPD) at 36 weeks PMA 40.245.0--
Alive without BPD at 28 days 37.8--33.1
Alive without BPD at 36 weeks PMA 64.7--66.9

Table 3: Long-Term (1-Year Corrected Age) Neurodevelopmental and Morbidity Outcomes

OutcomeLucinactantOther SurfactantsCommentsData Source(s)
Rehospitalization Rates No significant differenceNo significant differenceCompared to colfosceril, beractant, and poractant alfa.
Respiratory Morbidity No significant differenceNo significant differenceAssessed by rates of respiratory illnesses.
Gross Neurologic Status Essentially similarEssentially similarOverall assessment of neurologic outcomes.

Experimental Protocols

Detailed experimental protocols for the pivotal clinical trials provide the framework for understanding the evidence base for this compound's long-term effects.

SELECT Trial (Safety and Effectiveness of Lucinactant versus Exosurf in a Clinical Trial)
  • Study Design: A multicenter, randomized, double-blind, parallel-group trial.

  • Participants: 1294 preterm infants with a birth weight between 600 and 1250 grams and a gestational age of 32 weeks or less.

  • Intervention: Infants were randomly assigned to receive one of three surfactants within 30 minutes of birth:

    • Lucinactant (5.8 mL/kg)

    • Colfosceril palmitate (Exosurf; 5.0 mL/kg)

    • Beractant (Survanta; 4.0 mL/kg) as a reference arm.

  • Primary Outcome Measures:

    • Incidence of RDS at 24 hours of age.

    • RDS-related mortality through day 14.

  • Long-Term Follow-up: A subset of infants was followed for one year (corrected age) to assess survival, rehospitalization rates, respiratory morbidity, and neurodevelopmental outcomes.

STAR Trial (Surfaxin Therapy Against Respiratory Distress Syndrome)
  • Study Design: A multinational, multicenter, randomized, controlled, non-inferiority trial.

  • Participants: 252 preterm infants with a birth weight between 600 and 1250 grams and a gestational age of 28 weeks or less.

  • Intervention: Infants were randomly assigned to receive either:

    • Lucinactant

    • Poractant alfa (Curosurf), an animal-derived surfactant.

  • Primary Outcome Measure: Survival without BPD at 28 days of age.

  • Long-Term Follow-up: Similar to the SELECT trial, a one-year follow-up was conducted to evaluate long-term survival and other health outcomes.

Signaling Pathways and Experimental Workflows

Proposed Anti-Inflammatory Signaling Pathway of this compound

Preclinical studies have indicated that this compound possesses anti-inflammatory properties, primarily through the inhibition of neutrophil transmigration into the alveoli. While the precise molecular pathway is still under investigation, a plausible mechanism involves the modulation of key signaling pathways that regulate neutrophil adhesion and migration.

Sinapultide_Anti_Inflammatory_Pathway cluster_endothelium Endothelial Cell cluster_neutrophil Neutrophil Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Endothelial_Activation Endothelial Activation Inflammatory_Stimuli->Endothelial_Activation Selectin_Expression Selectin Upregulation Endothelial_Activation->Selectin_Expression ICAM1_Expression ICAM-1 Upregulation Endothelial_Activation->ICAM1_Expression Chemokine_Production Chemokine Production Endothelial_Activation->Chemokine_Production Neutrophil_Activation Neutrophil Activation Selectin_Expression->Neutrophil_Activation Rolling Adhesion Firm Adhesion ICAM1_Expression->Adhesion Chemokine_Production->Neutrophil_Activation Integrin_Activation Integrin (LFA-1/Mac-1) Activation Neutrophil_Activation->Integrin_Activation PI3K_Akt PI3K/Akt Pathway Integrin_Activation->PI3K_Akt PI3K_Akt->Adhesion Transmigration Transendothelial Migration Adhesion->Transmigration This compound This compound (KL4 Peptide) This compound->Integrin_Activation Inhibits This compound->PI3K_Akt Inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of neutrophil signaling pathways.

General Experimental Workflow of Pivotal Clinical Trials

The SELECT and STAR trials followed a rigorous, multi-step process to evaluate the efficacy and safety of lucinactant.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Preterm infants at risk for RDS) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Screening->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Treatment_A Lucinactant Administration Randomization->Treatment_A Treatment_B Comparator Surfactant Administration Randomization->Treatment_B Short_Term_Assessment Short-Term Outcome Assessment (e.g., RDS at 24h, Mortality at 14d/28d, BPD) Treatment_A->Short_Term_Assessment Treatment_B->Short_Term_Assessment Long_Term_Followup Long-Term Follow-up (1 Year) (Survival, Rehospitalization, Neurodevelopment) Short_Term_Assessment->Long_Term_Followup Data_Analysis Data Analysis and Statistical Comparison Long_Term_Followup->Data_Analysis

Caption: Generalized workflow of the SELECT and STAR clinical trials for lucinactant.

Conclusion

The administration of this compound, as a constituent of lucinactant, has demonstrated a significant impact on the long-term physiological outcomes of preterm infants with RDS. The available data from large-scale clinical trials suggest a favorable safety and efficacy profile, with notable effects on mortality and respiratory morbidity. The anti-inflammatory properties of this compound represent a promising area for further investigation, potentially expanding its therapeutic applications beyond surfactant replacement therapy. This technical guide provides a comprehensive summary of the current knowledge, with the aim of supporting ongoing research and development in this critical area of neonatal and respiratory medicine. Further studies are warranted to fully elucidate the molecular mechanisms underlying the long-term physiological effects of this compound and to explore its potential in other inflammatory lung conditions.

References

The Pivotal Role of Lysine and Leucine in Sinapultide: A Technical Guide to Structure, Function, and Therapeutic Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper delves into the critical contributions of lysine and leucine residues to the function of Sinapultide (KL4 peptide), a synthetic 21-amino acid peptide that mimics human lung surfactant protein B (SP-B). Designed for researchers, scientists, and drug development professionals, this guide synthesizes the current understanding of this compound's structure-activity relationship, its mechanism of action in reducing alveolar surface tension, and its anti-inflammatory properties. Through a detailed examination of its biophysical interactions and the signaling pathways it modulates, this document provides a comprehensive resource for the ongoing development and application of synthetic surfactant therapies.

Introduction to this compound and its Core Function

This compound is a key component of lucinactant, a synthetic surfactant used in the treatment of respiratory distress syndrome (RDS) in premature infants. Its primary sequence, a repeating motif of lysine (K) and leucine (L) (KLLLLKLLLLKLLLLKLLLLK), is designed to form a cationic, amphipathic α-helix. This structure is paramount to its function, enabling it to interact with and organize phospholipid layers at the air-liquid interface of the alveoli, thereby reducing surface tension and preventing alveolar collapse.[1][2]

The positively charged lysine residues and the hydrophobic leucine residues are fundamental to this mechanism. The leucine residues anchor the peptide within the hydrophobic acyl chains of the phospholipid monolayer, while the cationic lysine residues interact with the polar head groups of the phospholipids and the aqueous subphase. This arrangement is crucial for the peptide's ability to mimic the function of native SP-B.

The Deterministic Role of Lysine and Leucine Residues

The specific arrangement of lysine and leucine residues in this compound dictates its amphipathic helical structure, which is essential for its surface activity. While direct quantitative data from site-directed mutagenesis studies on this compound is limited in publicly available literature, the principles of its structure-activity relationship can be inferred from studies on analogous synthetic surfactant peptides.

Lysine Residues: The Cationic Anchors

The positively charged ε-amino groups of the lysine residues are critical for the initial electrostatic interaction with the negatively charged head groups of phospholipids, such as phosphatidylglycerol (PG), present in the lung surfactant. This interaction helps to anchor the peptide at the lipid-water interface and is believed to play a role in the organization of the phospholipid monolayer.

Studies on similar SP-B mimic peptides have shown that replacing these cationic residues with uncharged amino acids leads to a significant reduction in surfactant activity, both in vitro and in vivo. This highlights the importance of the positive charge for the peptide's function.

Leucine Residues: The Hydrophobic Core

The high proportion of leucine residues provides the extensive hydrophobic face of the α-helix. This hydrophobicity drives the insertion of the peptide into the lipid monolayer, a critical step for altering the packing of the phospholipids and reducing surface tension. The length and composition of this hydrophobic face are finely tuned to optimize its interaction with the lipid acyl chains. Substituting leucine with less hydrophobic residues in analogous peptides has been shown to decrease their efficacy.

Biophysical and In Vitro Functional Data

The function of this compound and its analogs is typically characterized by a suite of biophysical and in vitro assays. The following table summarizes the key parameters and findings from studies on this compound and similar synthetic surfactant peptides.

Assay Parameter Measured Typical Findings for this compound/Analogs Reference
Captive Bubble SurfactometryMinimum surface tension (γmin) upon dynamic compressionReduces γmin to near-zero values (<5 mN/m), mimicking native surfactant.[3]
Langmuir-Blodgett TroughSurface pressure-area isotherms, lipid packingIncreases monolayer stability and fluidity, promotes lipid adsorption.[4]
Circular Dichroism SpectroscopySecondary structure (α-helicity)Adopts a stable α-helical conformation in the presence of lipids.[5]
Neutrophil Transmigration AssayInhibition of neutrophil migrationSignificantly reduces the transmigration of neutrophils across endothelial and epithelial cell layers.
ELISA (for cytokines)Levels of TNF-α, IL-6, etc.Decreases the secretion of pro-inflammatory cytokines from stimulated immune cells.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation of functional data and for the design of new studies.

Captive Bubble Surfactometry

This technique is a cornerstone for evaluating the surface tension-lowering ability of surfactant preparations under dynamic conditions that mimic breathing.

Protocol:

  • A small air bubble is formed in a temperature-controlled chamber filled with a buffered solution.

  • The surfactant sample is injected into the chamber and allowed to adsorb to the air-water interface of the bubble.

  • The bubble is subjected to cyclic compression and expansion, simulating inhalation and exhalation.

  • The shape of the bubble is continuously monitored by a camera, and the surface tension is calculated from the bubble's dimensions using the Laplace equation.

  • The minimum and maximum surface tensions achieved during the cycles are recorded.

Neutrophil Transmigration Assay

This assay is used to assess the anti-inflammatory properties of this compound by measuring its ability to inhibit the migration of neutrophils, a key event in acute lung injury.

Protocol:

  • A transwell insert with a porous membrane is coated with a layer of endothelial or epithelial cells to form a monolayer.

  • Neutrophils, isolated from fresh blood, are labeled with a fluorescent dye and added to the upper chamber of the transwell.

  • A chemoattractant (e.g., fMLP or IL-8) is added to the lower chamber to induce neutrophil migration.

  • This compound is added to the upper or lower chamber to assess its inhibitory effect.

  • After an incubation period, the number of fluorescently labeled neutrophils that have migrated to the lower chamber is quantified using a fluorescence plate reader.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is a standard method for quantifying the concentration of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants or biological fluids.

Protocol:

  • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • The plate is blocked to prevent non-specific binding.

  • Samples and standards containing the cytokine are added to the wells and incubated.

  • After washing, a detection antibody, also specific for the cytokine and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

  • A substrate for the enzyme is added, which produces a colored product.

  • The absorbance of the colored product is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.

Signaling Pathways and Molecular Interactions

The biological activity of this compound extends beyond its biophysical effects on surface tension. Its anti-inflammatory properties are mediated through specific signaling pathways.

Inhibition of Pro-inflammatory Cytokine Production

This compound has been shown to suppress the production of pro-inflammatory cytokines, including TNF-α and IL-6, in models of lung inflammation. This effect is crucial for mitigating the inflammatory cascade that contributes to the pathology of acute lung injury. The precise molecular targets within the cytokine signaling pathways are an area of ongoing research.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Immune Cell (e.g., Macrophage) Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Lung Injury Lung Injury Pro-inflammatory Cytokines (TNF-α, IL-6)->Lung Injury This compound This compound This compound->NF-kB Pathway Inhibits

Figure 1: Simplified signaling pathway of this compound's anti-inflammatory action.
Interaction with Lipid Monolayers

The primary function of this compound is dependent on its interaction with the phospholipid monolayer at the alveolar interface. The following diagram illustrates the workflow for studying these interactions using a Langmuir-Blodgett trough.

G Start Start Prepare Lipid Solution Prepare Lipid Solution Spread Lipid Monolayer on Aqueous Subphase Spread Lipid Monolayer on Aqueous Subphase Prepare Lipid Solution->Spread Lipid Monolayer on Aqueous Subphase Inject this compound into Subphase Inject this compound into Subphase Spread Lipid Monolayer on Aqueous Subphase->Inject this compound into Subphase Compress Monolayer with Barriers Compress Monolayer with Barriers Inject this compound into Subphase->Compress Monolayer with Barriers Measure Surface Pressure vs. Area Measure Surface Pressure vs. Area Compress Monolayer with Barriers->Measure Surface Pressure vs. Area Analyze Isotherm Data Analyze Isotherm Data Measure Surface Pressure vs. Area->Analyze Isotherm Data End End Analyze Isotherm Data->End

Figure 2: Experimental workflow for Langmuir-Blodgett trough analysis of this compound-lipid interactions.

Conclusion and Future Directions

The lysine and leucine residues of this compound are not merely structural components but are the primary determinants of its therapeutic function. Their specific arrangement creates an amphipathic α-helix that is adept at mimicking the essential surface tension-lowering properties of native SP-B. Furthermore, the peptide exhibits significant anti-inflammatory effects, adding another dimension to its therapeutic potential.

Future research should focus on elucidating the precise molecular interactions between this compound and its binding partners in the lung, both lipid and protein. Quantitative structure-activity relationship studies involving systematic substitutions of lysine and leucine residues would provide invaluable data for the design of next-generation synthetic surfactants with enhanced efficacy and tailored properties for specific pulmonary diseases. The development of more sophisticated in vitro and in silico models will further accelerate the optimization of these life-saving therapies.

References

Methodological & Application

Recombinant Production of Sinapultide Analogs: A Guide to Expression and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinapultide, a synthetic peptide analog of human surfactant protein B (SP-B), is a crucial component of synthetic surfactants used in the treatment of Respiratory Distress Syndrome (RDS) in premature infants.[1] Its amphipathic nature, characterized by a high proportion of hydrophobic leucine residues interspersed with hydrophilic lysine residues, is essential for its function in reducing surface tension at the air-liquid interface in the alveoli. However, these same properties present significant challenges for its recombinant expression and purification. This document provides a detailed guide to the methodologies for producing this compound analogs, addressing common challenges such as peptide toxicity, low expression yields, and poor solubility.

Challenges in Recombinant Expression of this compound Analogs

The production of this compound and its analogs in heterologous expression systems, particularly Escherichia coli, is often hampered by several factors:

  • Toxicity to the Host: The amphipathic and membrane-active nature of this compound can lead to disruption of the host cell membranes, resulting in toxicity and reduced cell viability.

  • Hydrophobicity and Aggregation: The high hydrophobicity of these peptides promotes aggregation and the formation of insoluble inclusion bodies, complicating purification efforts.

  • Proteolytic Degradation: Small peptides are often susceptible to degradation by host cell proteases.

To overcome these challenges, specific strategies are employed, including the use of fusion partners, tightly regulated expression systems, and specialized purification protocols.

Data Summary: Recombinant Expression and Purification of Surfactant Protein Analogs

The following table summarizes representative quantitative data for the recombinant expression and purification of SP-B analogs and other challenging peptides. This data provides a benchmark for expected yields and purity.

Peptide/AnalogExpression SystemFusion PartnerPurification Method(s)YieldPurityReference
rSP-B (Δ7NTC48S-SP-B-6His)E. coli C43 (DE3)Staphylococcal nuclease A (SN)IMAC, On-column refolding0.3 mg/L of culture>95%[2]
Recombinant GLP-1E. coliThioredoxin (Trx)RP-HPLC0.5–4.9 mg/L of cultureNot Specified[3]
Recombinant C–L hybrid peptideE. coli BL21 (DE3)SUMONi-NTA Affinity Chromatography17.34 mg/L of culture>95%
Recombinant AGAAN peptideE. coli BL21 (DE3)His-tagHisTrap FF Chromatography8.01 mg/mL (of purified solution)>95%

Experimental Workflow and Protocols

A general workflow for the recombinant expression and purification of this compound analogs is depicted below. This typically involves gene synthesis and cloning, expression in a suitable host, cell lysis, and a multi-step purification process.

Recombinant_Peptide_Workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Expression cluster_purification Purification Gene_Design Codon-Optimized Gene Design (with Fusion Partner & Cleavage Site) Vector_Prep Vector Preparation (e.g., pET vector) Ligation Ligation Gene_Design->Ligation Vector_Prep->Ligation Transformation_Cloning Transformation into Cloning Strain (e.g., DH5α) Ligation->Transformation_Cloning Plasmid_Verification Plasmid Verification (Sequencing) Transformation_Cloning->Plasmid_Verification Transformation_Expression Transformation into Expression Strain (e.g., BL21(DE3)) Plasmid_Verification->Transformation_Expression Cell_Culture Cell Culture & Growth Transformation_Expression->Cell_Culture Induction Induction of Expression (e.g., IPTG) Cell_Culture->Induction Harvesting Cell Harvesting (Centrifugation) Induction->Harvesting Cell_Lysis Cell Lysis (Sonication/French Press) Harvesting->Cell_Lysis Inclusion_Body_Isolation Inclusion Body Isolation (Centrifugation) Cell_Lysis->Inclusion_Body_Isolation Solubilization Solubilization (e.g., 8M Urea, 6M Guanidine-HCl) Inclusion_Body_Isolation->Solubilization Refolding On-Column or Dilution Refolding Solubilization->Refolding Chromatography1 Affinity Chromatography (e.g., Ni-NTA) Refolding->Chromatography1 Cleavage Proteolytic Cleavage of Fusion Tag Chromatography1->Cleavage Chromatography2 Reverse-Phase HPLC (RP-HPLC) (Final Polishing) Cleavage->Chromatography2 Analysis Purity & Identity Analysis (SDS-PAGE, Mass Spectrometry) Chromatography2->Analysis

Caption: General workflow for recombinant expression and purification of this compound analogs.

Protocol 1: Recombinant Expression of a Fusion-Tagged this compound Analog in E. coli

This protocol is designed for the expression of a this compound analog as a fusion protein to enhance solubility and yield, with subsequent isolation from inclusion bodies.

1. Gene Synthesis and Cloning:

  • Design a synthetic gene encoding the this compound analog. Codon-optimize the sequence for E. coli expression.

  • Incorporate a fusion partner at the N-terminus (e.g., Thioredoxin, SUMO, or Staphylococcal nuclease A) to improve solubility and expression.

  • Include a protease cleavage site (e.g., TEV or Thrombin) between the fusion partner and the this compound analog sequence for later removal of the tag.

  • Clone the synthesized gene into a suitable expression vector, such as pET-28a(+) or pET-32a(+), under the control of a T7 promoter.

  • Transform the construct into a cloning strain of E. coli (e.g., DH5α) for plasmid amplification and sequence verification.

2. Transformation and Expression:

  • Transform the sequence-verified plasmid into an E. coli expression strain (e.g., BL21(DE3) or C43(DE3) for potentially toxic proteins).

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. To minimize toxicity and potentially improve soluble expression, consider reducing the induction temperature to 16-25°C and inducing for a longer period (12-16 hours).

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

Protocol 2: Purification of this compound Analog from Inclusion Bodies

Due to their hydrophobic nature, this compound analogs often accumulate in inclusion bodies. This protocol outlines their purification from this state.

1. Cell Lysis and Inclusion Body Isolation:

  • Resuspend the cell pellet from the 1 L culture in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Lyse the cells by sonication on ice or by using a French press.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

  • Wash the inclusion body pellet twice with a wash buffer containing a mild detergent (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1% Triton X-100) to remove contaminating proteins, followed by a final wash with buffer without detergent.

2. Solubilization and Refolding:

  • Solubilize the washed inclusion bodies in 20 mL of solubilization buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 6 M Guanidine-HCl or 8 M Urea).

  • Stir at room temperature for 1-2 hours or until the pellet is fully dissolved.

  • Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes.

  • The protein can be refolded either by rapid dilution into a large volume of refolding buffer or by on-column refolding during affinity chromatography.

3. Chromatographic Purification:

  • Affinity Chromatography (under denaturing conditions):

    • Load the clarified, solubilized protein onto a Ni-NTA column pre-equilibrated with solubilization buffer.

    • Wash the column with several column volumes of wash buffer (solubilization buffer with 20-40 mM imidazole).

    • Elute the fusion protein with elution buffer (solubilization buffer with 250-500 mM imidazole).

  • Fusion Tag Cleavage:

    • Dialyze the eluted protein against a buffer compatible with the chosen protease (e.g., TEV protease buffer: 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT).

    • Add the protease and incubate at room temperature or 4°C for the recommended time.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • RP-HPLC is the final and most critical step for purifying hydrophobic peptides like this compound analogs to a high degree.

    • Acidify the cleaved sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Load the sample onto a C4 or C18 reverse-phase column.

    • Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% TFA.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions containing the purified peptide.

4. Analysis and Storage:

  • Analyze the purity of the final product by SDS-PAGE and confirm its identity and molecular weight by mass spectrometry.

  • Lyophilize the purified peptide for long-term storage at -20°C or -80°C.

Mechanism of Action of this compound

This compound functions by mimicking the action of the native Surfactant Protein B (SP-B).[1] The primary role of SP-B is biophysical rather than signaling-based. It facilitates the formation of a stable surfactant monolayer at the alveolar air-liquid interface, which is crucial for reducing surface tension and preventing alveolar collapse at the end of expiration.

The diagram below illustrates the key steps in the mechanism of action of pulmonary surfactant, where this compound would play the role of SP-B.

Surfactant_Mechanism Mechanism of Action of Pulmonary Surfactant cluster_secretion Surfactant Production & Secretion cluster_interface Action at the Air-Liquid Interface cluster_effect Biophysical Effect TypeII_Cell Alveolar Type II Cell Lamellar_Bodies Lamellar Bodies (Surfactant Storage) TypeII_Cell->Lamellar_Bodies Secretion Secretion into Alveolar Space Lamellar_Bodies->Secretion Tubular_Myelin Formation of Tubular Myelin Secretion->Tubular_Myelin SP-B (this compound) -Mediated Organization Adsorption Adsorption of Phospholipids to Air-Liquid Interface Tubular_Myelin->Adsorption Monolayer Stable Surfactant Monolayer Adsorption->Monolayer Surface_Tension_Reduction Reduced Surface Tension Monolayer->Surface_Tension_Reduction Alveolar_Stability Prevention of Alveolar Collapse (Atelectasis) Surface_Tension_Reduction->Alveolar_Stability Breathing Reduced Work of Breathing Alveolar_Stability->Breathing

Caption: The role of SP-B (mimicked by this compound) in the formation of a stable surfactant monolayer.

Conclusion

The recombinant expression and purification of this compound analogs are challenging but achievable with optimized strategies. The use of fusion partners to create inclusion bodies, followed by efficient solubilization, refolding, and purification via RP-HPLC, provides a robust pathway to obtaining high-purity peptide for research and development. The protocols and data presented here offer a comprehensive guide for researchers in the field of drug development to produce these vital therapeutic peptides.

References

Formulating Sinapultide with DPPC and POPG: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapultide (KL4 peptide), a synthetic 21-amino acid peptide, serves as a functional mimic of human pulmonary surfactant protein B (SP-B).[1] It is a crucial component in synthetic surfactant preparations designed to treat respiratory distress syndrome (RDS), particularly in premature infants.[1][2] The formulation of this compound with phospholipids such as dipalmitoylphosphatidylcholine (DPPC) and palmitoyloleoyl-phosphatidylglycerol (POPG) is critical for its therapeutic efficacy. This document provides detailed application notes and experimental protocols for the formulation and characterization of this compound with DPPC and POPG for research purposes.

DPPC, a major lipid component of natural lung surfactant, is primarily responsible for reducing surface tension at the air-liquid interface in the alveoli.[2] POPG, an anionic phospholipid, is believed to play a role in the proper function and stability of the surfactant film.[3] The combination of this compound with these lipids creates a potent synthetic surfactant that effectively mimics the properties of natural lung surfactant.

Data Presentation: Physicochemical Properties of Peptide-Loaded DPPC/POPG Formulations

The following table summarizes typical quantitative data for liposomal formulations containing synthetic peptides with DPPC and POPG. While specific data for this compound formulations are limited in publicly available literature, this table provides representative values based on similar peptide-loaded lipid vesicles.

ParameterFormulation 1 (Microbubbles)Formulation 2 (Liposomes - Representative)Formulation 3 (Liposomes with Cholesterol - Representative)
Composition This compound, DPPC, POPG, Palmitic AcidPeptide, DPPC, POPGPeptide, DPPC, POPG, Cholesterol
Molar Ratio N/A (Weight ratio provided)7:3 (DPPC:POPG)7:3:1 (DPPC:POPG:Chol)
Particle Size (nm) ~2-3 µm (Microbubbles)100 - 200100 - 180
Polydispersity Index (PDI) N/A< 0.2< 0.2
Zeta Potential (mV) N/A-30 to -50-25 to -45
Encapsulation Efficiency (%) > 90% (for microbubbles)40 - 70%50 - 80%
Drug Loading (%) ~0.3% (w/w)1 - 5% (w/w)1 - 5% (w/w)

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded DPPC/POPG Liposomes using Thin-Film Hydration

This protocol describes the preparation of this compound-loaded liposomes using the well-established thin-film hydration method followed by sonication for size reduction.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Palmitoyloleoyl-phosphatidylglycerol (POPG)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC and POPG (e.g., in a 7:3 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Add this compound to the lipid solution. The amount of this compound can be varied to achieve the desired peptide-to-lipid ratio (e.g., 1-5% by weight).

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under reduced pressure at a temperature above the phase transition temperature of DPPC (~41°C), for instance, at 45-50°C.

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with pre-warmed (e.g., 50°C) PBS (pH 7.4) by rotating the flask gently. The volume of PBS will determine the final lipid concentration.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension.

    • Probe sonication: Immerse the tip of the sonicator in the vesicle suspension and sonicate on ice to prevent overheating. Use pulsed cycles (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes.

    • Bath sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate for 15-30 minutes.

    • The sonication time will influence the final particle size.

  • Size Reduction (Extrusion - Optional but Recommended for Uniformity):

    • For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with defined pore sizes (e.g., 200 nm followed by 100 nm).

    • Perform the extrusion at a temperature above the lipid phase transition temperature.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge and stability of the liposomes.

    • Encapsulation Efficiency and Drug Loading: Separate the unencapsulated this compound from the liposomes by methods such as centrifugation or size exclusion chromatography. Quantify the amount of encapsulated peptide using a suitable protein assay (e.g., Micro BCA assay) after lysing the liposomes with a detergent (e.g., Triton X-100).

    • Encapsulation Efficiency (%) = (Amount of encapsulated peptide / Total initial amount of peptide) x 100

    • Drug Loading (%) = (Amount of encapsulated peptide / Total lipid weight) x 100

Protocol 2: Preparation of this compound-Loaded Microbubbles

This protocol is adapted from a study that formulated this compound into microbubbles for ultrasound-mediated delivery.

Materials:

  • This compound

  • Dipalmitoyl phosphatidylcholine (DPPC)

  • Phosphatidyl glycerol monosodium salt (POPG.Na)

  • Palmitic acid (PA)

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Ultrasonic bath

  • Vacuum oven

Procedure:

  • Film Formation:

    • Dissolve 0.1 mg of this compound, 23.22 mg of DPPC, 7.68 mg of POPG.Na, and 4.21 mg of PA in chloroform with the aid of ultrasound.

    • Evaporate the chloroform under reduced pressure using a rotary evaporator to form a lipid film.

    • Dry the film in a vacuum oven at 30°C for 12 hours to remove any residual solvent.

  • Hydration and Emulsification:

    • Add 1 mL of PBS (pH 7.4) to the flask containing the dried film.

    • Hydrate the film by sonication in a water ultrasonic bath to form a milky-white precursor emulsion.

  • Microbubble Formation:

    • Transfer 1 mL aliquots of the emulsion into 3 mL glass vials.

    • Cap and seal the vials immediately. The air in the headspace of the vial will be incorporated to form the gas core of the microbubbles upon agitation.

Mandatory Visualizations

Signaling Pathway: Inhibition of Neutrophil Transmigration by this compound

This compound, by mimicking the function of SP-B and interacting with the lipid bilayer, is thought to exert anti-inflammatory effects by inhibiting the transmigration of neutrophils across the endothelium. This process involves a complex cascade of signaling events. The diagram below illustrates a plausible pathway for this inhibition.

G cluster_endothelium Endothelial Cell cluster_neutrophil Neutrophil ICAM1 ICAM-1 Adhesion Adhesion ICAM1->Adhesion PECAM1 PECAM-1 Transmigration Transmigration PECAM1->Transmigration Junctional_Proteins Junctional Proteins (e.g., VE-cadherin) Junctional_Proteins->Transmigration Integrins Integrins (e.g., LFA-1, Mac-1) Integrins->ICAM1 Binds Neutrophil_PECAM1 PECAM-1 Neutrophil_PECAM1->PECAM1 Binds This compound This compound (in DPPC/POPG) Inhibition Inhibition This compound->Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->ICAM1 Upregulates Inhibition->Junctional_Proteins Stabilizes Junctions Inhibition->Integrins Downregulates Activation Inhibition->Transmigration

Caption: Proposed mechanism of this compound-mediated inhibition of neutrophil transmigration.

Experimental Workflow: Liposome Preparation and Characterization

The following diagram outlines the key steps in the preparation and characterization of this compound-loaded liposomes.

G cluster_prep Liposome Preparation cluster_char Characterization A 1. Dissolve Lipids & this compound in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Buffer (Forms MLVs) B->C D 4. Size Reduction (Sonication/Extrusion) C->D E Particle Size & PDI (DLS) D->E F Zeta Potential D->F G Encapsulation Efficiency D->G

Caption: Workflow for the preparation and characterization of this compound-loaded liposomes.

Discussion and Considerations

  • Lipid Composition: The ratio of DPPC to POPG can influence the physical properties and stability of the formulation. Researchers may need to optimize this ratio for their specific application. The inclusion of cholesterol can increase the stability of the liposomal bilayer but may also affect drug release.

  • Peptide-to-Lipid Ratio: This is a critical parameter that will affect encapsulation efficiency, particle characteristics, and biological activity. A range of ratios should be tested to find the optimal formulation.

  • Method of Preparation: The choice between sonication and extrusion for size reduction will impact the final size distribution and lamellarity of the vesicles. Extrusion generally produces more homogenous populations of unilamellar vesicles.

  • Stability: The physical and chemical stability of the formulation should be assessed over time and under relevant storage conditions. This includes monitoring particle size, zeta potential, and peptide integrity.

  • In Vitro Release: For drug delivery applications, in vitro release studies should be performed to understand the release kinetics of this compound from the lipid carrier. This can be done using methods such as dialysis.

By following these protocols and considering the outlined variables, researchers can successfully formulate and characterize this compound with DPPC and POPG for a variety of experimental applications in the fields of drug delivery and respiratory research.

References

Application Notes and Protocols: In Vitro Assessment of Sinapultide's Surface Activity Using Captive Bubble Surfactometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapultide, a synthetic 21-amino acid peptide (also known as KL4), serves as a functional mimic of human surfactant protein B (SP-B).[1] It is a critical component of lucinactant, a synthetic pulmonary surfactant developed for the treatment of neonatal respiratory distress syndrome (RDS).[1][2] The primary mechanism of action of this compound is the reduction of surface tension at the air-liquid interface within the alveoli, thereby preventing alveolar collapse at the end of expiration.[1] Beyond its biophysical properties, this compound has also demonstrated anti-inflammatory effects by inhibiting the transmigration of neutrophils.[1]

Captive bubble surfactometry (CBS) is a sophisticated in vitro technique used to evaluate the surface activity of pulmonary surfactants under physiologically relevant conditions. This method allows for the precise measurement of surface tension during dynamic compression and expansion of a bubble, simulating the breathing cycle. These application notes provide a detailed protocol for the in vitro assessment of this compound's surface activity using captive bubble surfactometry, enabling researchers to quantify its efficacy and compare it to other surfactant preparations.

Data Presentation

The following tables summarize the key quantitative data for a this compound-containing surfactant, lucinactant. These values are essential for benchmarking the performance of new synthetic surfactant formulations.

Table 1: Composition of Lucinactant (per mL)

ComponentConcentration
This compound (KL4 Peptide) 0.862 mg
Dipalmitoylphosphatidylcholine (DPPC)22.50 mg
Palmitoyloleoylphosphatidylglycerol (POPG), Sodium Salt7.50 mg
Palmitic Acid (PA)4.05 mg
Tromethamine and Sodium ChlorideBuffer
Glacial Acetic Acidto pH 7.4

Source:

Table 2: Key Surface Activity Parameters for Lucinactant

ParameterValueMethod
Minimum Surface Tension ≤ 6 dynes/cm Pulsating Bubble Surfactometer
Adsorption RateRapid (within seconds)Captive Bubble Surfactometer (General)
Film CompressibilityLowCaptive Bubble Surfactometer (General)
Film StabilityHighCaptive Bubble Surfactometer (General)

Note: While the minimum surface tension was determined by a pulsating bubble surfactometer, it provides a crucial benchmark. Adsorption, compressibility, and stability data are based on the expected performance of effective pulmonary surfactants in a captive bubble surfactometer.

Experimental Protocols

This section outlines the detailed methodology for preparing the this compound formulation and assessing its surface activity using a captive bubble surfactometer.

Preparation of this compound (Lucinactant) Formulation

A lyophilized powder of this compound with the other components of lucinactant is the recommended starting material.

Materials:

  • Lyophilized this compound formulation (containing DPPC, POPG, and PA in the proportions listed in Table 1)

  • Sterile, deionized water

  • Warming block or water bath set to 37°C

  • Vortex mixer

  • Syringes and needles

Protocol:

  • Bring the vial of lyophilized this compound formulation to room temperature.

  • Reconstitute the lyophilized powder with a precise volume of sterile, deionized water to achieve the desired final concentration (e.g., 30 mg/mL of total phospholipids).

  • Gently swirl the vial to wet the powder, then warm the suspension in a 37°C water bath for 15 minutes.

  • After warming, gently vortex the vial until a uniform, milky-white suspension is formed. Avoid vigorous shaking to prevent foaming.

  • Visually inspect the suspension to ensure there are no clumps or aggregates.

  • The reconstituted formulation should be used within a few hours and maintained at 37°C.

Captive Bubble Surfactometry Protocol

Equipment:

  • Captive Bubble Surfactometer

  • Environmental chamber for temperature control (set to 37°C)

  • High-resolution camera and image analysis software

  • Microsyringe for sample injection

  • Pulsation system for bubble volume control

Protocol:

  • System Preparation:

    • Thoroughly clean the sample chamber of the captive bubble surfactometer with a suitable solvent (e.g., ethanol) followed by extensive rinsing with sterile, deionized water to remove any contaminants.

    • Fill the chamber with a buffered subphase (e.g., Tris-buffered saline, pH 7.4) and allow it to equilibrate to 37°C.

  • Bubble Formation:

    • Inject a small air bubble (approximately 4-5 mm in diameter) into the chamber using a syringe. The bubble will rise and adhere to the hydrophilic ceiling of the chamber.

    • Allow the bubble to stabilize for a few minutes and record the initial surface tension of the clean air-water interface (typically around 72 mN/m).

  • Sample Application and Adsorption:

    • Using a microsyringe, carefully inject a small, precise volume (e.g., 1-5 µL) of the prepared this compound suspension into the subphase near the base of the bubble.

    • Immediately begin recording the change in surface tension as the surfactant molecules adsorb to the air-water interface. The time taken to reach a stable equilibrium surface tension is the adsorption time.

  • Dynamic Cycling:

    • Once the equilibrium surface tension is reached, initiate dynamic cycling of the bubble. This is achieved by rhythmically increasing and decreasing the volume of the bubble using the pulsation system.

    • A typical cycling protocol mimics the respiratory rate, for example, 20 cycles per minute with a surface area compression of 20-50%.

    • Continuously record the surface tension throughout multiple compression-expansion cycles. This will generate surface tension-area isotherms.

  • Data Analysis:

    • From the recorded data, determine the following parameters:

      • Adsorption Rate: The time required to reach equilibrium surface tension after sample injection.

      • Minimum Surface Tension (γmin): The lowest surface tension value achieved during film compression.

      • Maximum Surface Tension (γmax): The surface tension at the point of maximum bubble expansion.

      • Film Compressibility: Calculated from the slope of the surface tension-area isotherm during compression. A lower compressibility indicates a more effective surfactant.

      • Hysteresis: The area within the surface tension-area loop, which represents the energy dissipated during a cycle.

Visualizations

Experimental Workflow for Captive Bubble Surfactometry

G cluster_prep Sample Preparation cluster_cbs Captive Bubble Surfactometry cluster_analysis Data Analysis prep1 Reconstitute Lyophilized This compound Formulation prep2 Warm to 37°C prep1->prep2 prep3 Gentle Vortexing prep2->prep3 prep4 Obtain Uniform Suspension prep3->prep4 cbs3 Inject this compound Suspension prep4->cbs3 Introduce Sample cbs1 Prepare & Equilibrate CBS Chamber to 37°C cbs2 Form Air Bubble cbs1->cbs2 cbs2->cbs3 cbs4 Measure Adsorption cbs3->cbs4 cbs5 Dynamic Cycling (Compression/Expansion) cbs4->cbs5 cbs6 Record Surface Tension-Area Isotherms cbs5->cbs6 an1 Determine Minimum Surface Tension (γmin) cbs6->an1 an2 Calculate Adsorption Rate cbs6->an2 an3 Assess Film Compressibility cbs6->an3 an4 Evaluate Hysteresis cbs6->an4

Caption: Workflow for assessing this compound's surface activity.

Anti-Inflammatory Signaling Pathway of this compound

G cluster_stimulus Inflammatory Stimulus cluster_cell Endothelial & Immune Cells cluster_response Inflammatory Response stimulus e.g., LPS, Pathogens endothelial Endothelial Cells stimulus->endothelial activates activation Neutrophil Activation & Adhesion endothelial->activation promotes neutrophil Neutrophils (PMNs) transmigration Transmigration into Alveoli activation->transmigration cytokines Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transmigration->cytokines injury Lung Injury & Permeability cytokines->injury This compound This compound (KL4) This compound->transmigration Inhibits

Caption: this compound's inhibition of neutrophil transmigration.

References

Application Notes and Protocols: Elucidating Sinapultide-Lipid Interactions using a Langmuir-Wilhelmy Balance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapultide, a synthetic peptide also known as KL4, is a 21-amino acid polypeptide designed to mimic the function of human surfactant protein B (SP-B).[1] It is a key component of synthetic surfactants used in the treatment of Respiratory Distress Syndrome (RDS), particularly in premature infants.[1] The therapeutic efficacy of this compound is intrinsically linked to its ability to interact with pulmonary surfactant lipids, reducing surface tension at the air-liquid interface in the alveoli and preventing alveolar collapse. Understanding the biophysical interactions between this compound and various lipid components is crucial for the development and optimization of synthetic surfactant formulations.

The Langmuir-Wilhelmy balance is a powerful tool for studying these interactions at the air-water interface, providing quantitative data on how this compound influences the organization, stability, and surface pressure of lipid monolayers. This document provides detailed application notes and protocols for utilizing a Langmuir-Wilhelmy balance to investigate this compound-lipid interactions.

Key Concepts and Principles

A Langmuir-Wilhelmy balance measures the surface pressure of a monolayer, which is the reduction in surface tension of a liquid subphase (typically an aqueous buffer) caused by the presence of an insoluble amphiphilic monolayer at the interface. By compressing the monolayer with movable barriers and measuring the resulting change in surface pressure, a surface pressure-area (π-A) isotherm is generated. This isotherm provides valuable information about the phase behavior, packing density, and stability of the lipid monolayer.

The interaction of this compound with a lipid monolayer can be studied in two primary ways:

  • Co-spreading: this compound is mixed with the lipids in an organic solvent before being spread on the aqueous subphase. This method is used to study the overall effect of the peptide on the properties of the mixed monolayer.

  • Injection into the subphase: A lipid monolayer is first formed on the subphase, and then a solution of this compound is injected underneath the monolayer. This technique allows for the study of the peptide's ability to penetrate and interact with a pre-formed lipid interface, providing insights into its membrane insertion capabilities.

Experimental Protocols

Protocol 1: Preparation of Lipid and Peptide Solutions

Objective: To prepare stock solutions of lipids and this compound for Langmuir trough experiments.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)

  • Palmitic Acid (PA)

  • This compound (KL4 peptide)

  • Chloroform

  • Methanol

  • Trifluoroethanol (TFE) (optional, for peptide solubilization)

  • Ultrapure water (18.2 MΩ·cm)

  • Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.0)

Procedure:

  • Lipid Stock Solutions (1 mg/mL):

    • Weigh the desired amount of DPPC, POPG, and PA and dissolve in chloroform to a final concentration of 1 mg/mL.

    • For mixed lipid monolayers, prepare solutions with the desired molar ratios (e.g., DPPC:POPG 7:3 w/w).

  • This compound Stock Solution (0.1 mg/mL):

    • Dissolve this compound in a small amount of TFE or a chloroform/methanol mixture (e.g., 2:1 v/v) to ensure complete solubilization.

    • Bring the final volume with the buffer solution to achieve a concentration of 0.1 mg/mL.

Protocol 2: Surface Pressure-Area (π-A) Isotherm of a Co-spread this compound-Lipid Monolayer

Objective: To determine the effect of this compound on the phase behavior and compressibility of a lipid monolayer.

Materials:

  • Langmuir-Wilhelmy balance equipped with a movable barrier system and a Wilhelmy plate.

  • Lipid or this compound-lipid stock solution.

  • Aqueous subphase (buffer).

  • Microsyringe.

Procedure:

  • Trough Preparation: Clean the Langmuir trough and barriers thoroughly with ethanol and then ultrapure water. Fill the trough with the aqueous subphase.

  • Wilhelmy Plate Calibration: Calibrate the Wilhelmy plate according to the manufacturer's instructions.

  • Monolayer Spreading: Using a microsyringe, carefully spread a known volume of the this compound-lipid solution onto the subphase surface. Allow 10-15 minutes for the solvent to evaporate completely.

  • Isotherm Measurement:

    • Begin compressing the monolayer at a constant rate (e.g., 10 cm²/min).

    • Record the surface pressure as a function of the mean molecular area until the monolayer collapses (indicated by a sharp drop or plateau in the surface pressure).

  • Data Analysis: Plot the surface pressure (π) versus the area per molecule (A). Determine key parameters such as the lift-off area, collapse pressure, and compressibility modulus.

Protocol 3: Peptide Insertion into a Pre-formed Lipid Monolayer

Objective: To assess the ability of this compound to penetrate a lipid monolayer.

Procedure:

  • Monolayer Formation: Follow steps 1-3 of Protocol 2 to form a pure lipid monolayer on the subphase.

  • Initial Surface Pressure: Compress the lipid monolayer to a desired initial surface pressure (e.g., 20 mN/m), which is below the estimated equilibrium surface pressure of lung surfactant.

  • Peptide Injection: Inject a known amount of the this compound stock solution into the subphase beneath the monolayer, ensuring minimal disturbance to the interface.

  • Monitoring Surface Pressure Changes: Record the change in surface pressure (Δπ) over time at a constant area until a stable value is reached. This indicates the extent of peptide insertion.

  • Maximum Insertion Pressure (MIP): Repeat the experiment at different initial surface pressures. The MIP is the initial surface pressure at which no further increase in surface pressure is observed upon peptide injection.

Data Presentation

The following tables summarize the expected quantitative data from Langmuir-Wilhelmy balance experiments studying this compound-lipid interactions.

Table 1: Surface Pressure-Area Isotherm Parameters for this compound-Lipid Monolayers

Monolayer Composition (molar ratio)Lift-off Area (Ų/molecule)Collapse Pressure (πc, mN/m)Compressibility Modulus (Cs⁻¹, mN/m) at 30 mN/m
DPPC~90~45High
DPPC:POPG (7:3)~85~50Moderate
DPPC:POPG (7:3) + 5% this compound~100>55Low
DPPC:POPG:PA (68:22:10)~80~55Moderate
DPPC:POPG:PA (68:22:10) + 5% this compound~95>60Low

Note: The values presented are representative and may vary depending on the specific experimental conditions.

Table 2: this compound Insertion into Pre-formed Lipid Monolayers

Lipid MonolayerInitial Surface Pressure (πi, mN/m)This compound Concentration in Subphase (nM)Change in Surface Pressure (Δπ, mN/m)Maximum Insertion Pressure (MIP, mN/m)
DPPC20100Low~25
DPPC:POPG (7:3)20100High~40
DPPC:POPG:PA (68:22:10)20100Very High~45

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_experiment Langmuir-Wilhelmy Balance Experiment cluster_analysis Data Analysis prep_lipids Prepare Lipid Stock Solutions (DPPC, POPG, PA) spreading Spread Lipid/Peptide-Lipid Monolayer prep_lipids->spreading prep_peptide Prepare this compound Stock Solution prep_peptide->spreading injection Inject this compound (for Insertion Assay) prep_peptide->injection trough_setup Trough Setup and Subphase Filling trough_setup->spreading evaporation Solvent Evaporation (10-15 min) spreading->evaporation compression Compress Monolayer (Constant Rate) evaporation->compression evaporation->injection measurement Measure Surface Pressure vs. Area/Time compression->measurement injection->measurement isotherm Generate π-A Isotherm measurement->isotherm insertion_kinetics Plot Δπ vs. Time measurement->insertion_kinetics parameters Determine Collapse Pressure, MIP, Compressibility isotherm->parameters insertion_kinetics->parameters

Caption: Experimental workflow for studying this compound-lipid interactions.

Sinapultide_Mechanism cluster_interface Alveolar Air-Liquid Interface cluster_interaction Biophysical Interaction cluster_outcome Functional Outcome lipid_monolayer Lipid Monolayer (DPPC, POPG) insertion This compound Insertion into Monolayer lipid_monolayer->insertion This compound This compound (KL4) This compound->insertion Electrostatic & Hydrophobic forces lipid_ordering Alteration of Lipid Packing insertion->lipid_ordering phase_separation Promotion of Phase Separation insertion->phase_separation surface_tension Reduced Surface Tension lipid_ordering->surface_tension stability Increased Monolayer Stability phase_separation->stability collapse_prevention Prevention of Alveolar Collapse surface_tension->collapse_prevention stability->collapse_prevention

Caption: Biophysical mechanism of this compound-lipid interaction.

Discussion and Interpretation of Results

The data obtained from these experiments can provide significant insights into the mechanism of action of this compound.

  • π-A Isotherms: An increase in the lift-off area and a shift of the isotherm to larger molecular areas in the presence of this compound suggest that the peptide is incorporated into the lipid monolayer and increases the spacing between lipid molecules. A higher collapse pressure indicates that this compound stabilizes the monolayer, allowing it to withstand higher surface pressures before collapsing. A decrease in the compressibility modulus suggests that the monolayer becomes more fluid and less rigid upon peptide incorporation.

  • Peptide Insertion: A significant increase in surface pressure upon injection of this compound indicates a strong affinity of the peptide for the lipid monolayer and its ability to spontaneously insert into the interface. The magnitude of the surface pressure change can be correlated with the extent of peptide binding and insertion. The Maximum Insertion Pressure (MIP) is a critical parameter, as it represents the highest lateral pressure at which the peptide can still penetrate the monolayer. A high MIP suggests that this compound can effectively integrate into the densely packed lipid films found in the alveoli.

  • Lipid Specificity: By performing these experiments with different lipid compositions, the preferential interaction of this compound with specific lipid species can be determined. For instance, studies have shown that the cationic nature of this compound leads to a stronger interaction with anionic lipids like POPG through electrostatic forces.

Conclusion

The Langmuir-Wilhelmy balance is an indispensable tool for the detailed characterization of this compound-lipid interactions. The protocols and data presentation formats outlined in this document provide a framework for researchers to systematically investigate the biophysical properties of synthetic surfactants. A thorough understanding of how this compound modulates the properties of lipid monolayers is essential for the rational design of more effective therapies for respiratory distress syndrome and other pulmonary diseases characterized by surfactant dysfunction.

References

Application Notes and Protocols for Testing Sinapultide in Animal Models of Neonatal Respiratory Distress Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models of Neonatal Respiratory Distress Syndrome (NRDS) for the preclinical evaluation of Sinapultide (KL4 peptide), a synthetic peptide mimicking surfactant protein B (SP-B). The protocols outlined below are designed to ensure robust and reproducible experimental outcomes for assessing the efficacy of this compound-containing surfactants, such as lucinactant.

Introduction to this compound and NRDS Animal Models

Neonatal Respiratory Distress Syndrome is a critical condition in premature infants caused by a deficiency of pulmonary surfactant. This compound, a key component of the synthetic surfactant lucinactant, is designed to mimic the function of the essential human surfactant protein B. Preclinical evaluation of this compound requires reliable animal models that replicate the pathophysiology of human NRDS. Commonly used and effective models include the preterm lamb and the neonatal piglet. These models allow for the investigation of therapeutic efficacy by assessing improvements in gas exchange, lung mechanics, and lung inflammation.

Key Animal Models for NRDS

Two primary models are recommended for their translational relevance:

  • Preterm Lamb Model: This model closely mimics the lung development and pathophysiology of a premature human infant. Lambs delivered prematurely exhibit surfactant deficiency and develop respiratory distress shortly after birth.

  • Neonatal Piglet Model: Newborn piglets offer a robust and reproducible model of acute lung injury. NRDS can be induced through methods such as saline lavage or oleic acid injection, leading to surfactant depletion and dysfunction.

Experimental Protocols

Protocol 1: Induction of NRDS in Preterm Lambs

This protocol describes the establishment of an NRDS model in preterm lambs, which naturally exhibit surfactant deficiency.

Materials:

  • Time-dated pregnant ewes (126-129 days gestation)

  • Anesthetic agents (e.g., propofol, isoflurane)

  • Endotracheal tubes of appropriate size

  • Mechanical ventilator for neonates

  • Physiological monitoring equipment (ECG, pulse oximeter, arterial line)

  • Blood gas analyzer

Procedure:

  • Animal Preparation:

    • Anesthetize the pregnant ewe following approved institutional animal care and use committee (IACUC) protocols.

    • Perform a cesarean section to deliver the preterm lamb.

  • Immediate Post-Natal Care:

    • Clamp and cut the umbilical cord.

    • Dry the lamb and place it under a radiant warmer to maintain body temperature.

    • Intubate the lamb with an appropriately sized endotracheal tube.

  • Initiation of Mechanical Ventilation:

    • Immediately connect the lamb to a neonatal mechanical ventilator.

    • Initial ventilator settings should be gentle to avoid volutrauma (e.g., PIP 20-25 cmH₂O, PEEP 4-6 cmH₂O, respiratory rate 40-60 breaths/min).

    • Adjust ventilator settings based on chest rise, oxygen saturation, and blood gas analysis.

  • Confirmation of NRDS:

    • Monitor for signs of respiratory distress, including tachypnea, grunting, and nasal flaring.

    • Perform serial arterial blood gas analysis. A PaO₂/FiO₂ ratio below 200 mmHg is indicative of significant respiratory distress.

    • Assess lung compliance, which will be significantly reduced in surfactant-deficient lambs.

Protocol 2: Induction of NRDS in Neonatal Piglets via Saline Lavage

This protocol details the induction of surfactant depletion in neonatal piglets through bronchoalveolar lavage.

Materials:

  • Healthy neonatal piglets (1-3 days old)

  • Anesthetic agents (e.g., ketamine, xylazine, isoflurane)

  • Endotracheal tubes of appropriate size

  • Mechanical ventilator

  • Warmed (37°C) sterile normal saline (0.9% NaCl)

  • Syringes

  • Physiological monitoring equipment

Procedure:

  • Animal Preparation:

    • Anesthetize the piglet and place it in a supine position.

    • Intubate with an appropriate endotracheal tube and initiate mechanical ventilation.

  • Saline Lavage Procedure:

    • Instill 30 mL/kg of warmed sterile normal saline into the lungs via the endotracheal tube.

    • Immediately aspirate the fluid.

    • Repeat the lavage procedure until the PaO₂/FiO₂ ratio falls below a predetermined threshold (e.g., < 150 mmHg) and remains stable for at least 20 minutes, indicating successful surfactant depletion.

  • Post-Lavage Stabilization:

    • Resume mechanical ventilation and adjust settings to maintain adequate oxygenation and ventilation.

    • Allow the animal to stabilize before the administration of the test article.

Protocol 3: Administration of this compound (as Lucinactant)

This protocol describes the intratracheal administration of this compound-containing surfactant.

Materials:

  • Lucinactant (containing this compound)

  • Syringe and a catheter for intratracheal administration

Procedure:

  • Dosage Preparation:

    • Warm the lucinactant vial to room temperature.

    • Prepare the appropriate dose based on the animal's weight. A common dosage used in preclinical studies is 5.8 mL/kg, delivering 175 mg of phospholipids/kg.

  • Administration:

    • Temporarily disconnect the animal from the ventilator.

    • Position the animal to facilitate even distribution of the surfactant (e.g., right and left lateral decubitus positions).

    • Instill the surfactant as a bolus through a catheter inserted into the endotracheal tube.

    • Administer in aliquots, with a brief period of manual ventilation between each aliquot to aid distribution.

  • Post-Administration Management:

    • Immediately reconnect the animal to the mechanical ventilator.

    • Adjust ventilator settings as needed based on the rapid improvement in lung compliance and oxygenation.

    • Monitor vital signs and blood gases closely.

Protocol 4: Histological Assessment of Lung Injury

This protocol provides a method for the quantitative assessment of lung injury from tissue samples.

Materials:

  • Formalin (10% neutral buffered)

  • Paraffin embedding materials

  • Microtome

  • Hematoxylin and eosin (H&E) stain

  • Microscope with imaging software

Procedure:

  • Tissue Collection and Fixation:

    • At the end of the experiment, euthanize the animal according to approved protocols.

    • Perform a thoracotomy and perfuse the lungs with saline.

    • Instill 10% neutral buffered formalin into the lungs at a constant pressure (e.g., 20 cmH₂O) to ensure uniform fixation.

    • Immerse the fixed lungs in formalin for at least 24 hours.

  • Tissue Processing and Staining:

    • Process the fixed lung tissue and embed in paraffin.

    • Cut 5 µm sections and stain with H&E.

  • Histological Scoring:

    • Examine the slides under a microscope by a blinded pathologist.

    • Score the following features on a scale of 0 (normal) to 4 (severe):

      • Alveolar edema

      • Hemorrhage

      • Neutrophil infiltration

      • Hyaline membrane formation

      • Epithelial desquamation

    • Calculate a total lung injury score by summing the scores for each parameter.

Data Presentation

The following tables summarize the expected quantitative outcomes from preclinical studies of this compound (as lucinactant) compared to other surfactants in a preterm lamb model of NRDS.

Table 1: Arterial Partial Pressure of Oxygen (PaO₂) Response Over Time

Time PointLucinactant (mmHg)Poractant alfa (mmHg)Beractant (mmHg)No Surfactant (mmHg)
Baseline~50~50~50~50
30 min~250~200~180~60
60 min~300~250~220~55
120 min~320~280~240~50
240 min~350~290~250~45

Data are representative values based on published preclinical studies.[1][2]

Table 2: Arterial Partial Pressure of Carbon Dioxide (PaCO₂) Response Over Time

Time PointLucinactant (mmHg)Poractant alfa (mmHg)Beractant (mmHg)No Surfactant (mmHg)
Baseline~70~70~70~70
30 min~45~50~55~75
60 min~40~45~50~80
120 min~38~42~48~85
240 min~35~40~45~90

Data are representative values based on published preclinical studies.[1][2]

Table 3: Lung Compliance Response Over Time

Time PointLucinactant (mL/cmH₂O/kg)Poractant alfa (mL/cmH₂O/kg)Beractant (mL/cmH₂O/kg)No Surfactant (mL/cmH₂O/kg)
Baseline~0.2~0.2~0.2~0.2
30 min~0.6~0.5~0.45~0.2
60 min~0.7~0.6~0.55~0.18
120 min~0.8~0.7~0.6~0.15
240 min~0.9~0.75~0.65~0.15

Data are representative values based on published preclinical studies.[1]

Table 4: Inflammatory Markers in Bronchoalveolar Lavage Fluid (BALF)

MarkerLucinactantPoractant alfaBeractantNo Surfactant
IL-6 (pg/mL)Significantly LowerHigherHigherHighest
TNF-α (pg/mL)Significantly LowerHigherHigherHighest
Neutrophil CountSignificantly LowerHigherHigherHighest

Expected trends based on the known anti-inflammatory properties of this compound.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the putative signaling pathway of this compound.

experimental_workflow cluster_induction NRDS Model Induction cluster_treatment Treatment and Monitoring Animal Preparation Animal Preparation Induction Induce NRDS (e.g., Saline Lavage) Animal Preparation->Induction Stabilization Stabilization Induction->Stabilization Treatment Administer this compound or Control Stabilization->Treatment Monitoring Physiological Monitoring (Blood Gases, Lung Mechanics) Treatment->Monitoring Endpoint Endpoint Analysis (Histology, BALF) Monitoring->Endpoint

Experimental Workflow for Preclinical Testing of this compound.

signaling_pathway cluster_intracellular Neutrophil Intracellular Signaling This compound This compound SIRPalpha SIRPα This compound->SIRPalpha Putative Interaction Neutrophil Neutrophil PI3K PI3K SIRPalpha->PI3K Inhibits Akt Akt PI3K->Akt Activates Migration Neutrophil Migration (Inhibited) Akt->Migration Promotes Inflammation Inflammation (Reduced) Migration->Inflammation

Putative Signaling Pathway of this compound's Anti-inflammatory Action.

Disclaimer: The provided protocols are intended as a general guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and with the approval of the local IACUC. Specific parameters and endpoints should be adapted to the research question and the specific animal model used.

References

Application Notes: Evaluating Sinapultide Efficacy in Lipopolysaccharide-Induced Acute Lung Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are life-threatening conditions characterized by widespread inflammation in the lungs, leading to impaired gas exchange.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce an inflammatory response in animal models that mimics the key features of human ALI/ARDS, including neutrophil infiltration, pulmonary edema, and the release of pro-inflammatory cytokines.[2][3][4]

Sinapultide, a synthetic peptide mimic of human surfactant protein B (SP-B), is a key component of the synthetic surfactant lucinactant.[5] Endogenous pulmonary surfactant is crucial for reducing surface tension in the alveoli, preventing their collapse. In ALI/ARDS, surfactant function is often impaired. This compound aims to restore this function and has also demonstrated anti-inflammatory properties, primarily by inhibiting the infiltration of neutrophils into the alveoli. These application notes provide detailed protocols for using LPS-induced ALI models to assess the therapeutic efficacy of this compound.

Principle of the Model and this compound's Mechanism of Action

The LPS-induced ALI model is established by administering LPS directly to the lungs (e.g., via intratracheal instillation) or systemically. LPS is recognized by Toll-like receptor 4 (TLR4) on immune cells like alveolar macrophages, triggering downstream signaling cascades. This leads to the activation of transcription factors such as NF-κB and the MAPK signaling pathway, resulting in the production and release of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This inflammatory cascade increases the permeability of the alveolar-capillary barrier, leading to pulmonary edema, and promotes the recruitment of neutrophils into the lung, which further exacerbates tissue damage.

This compound is hypothesized to exert its therapeutic effects through a dual mechanism:

  • Restoration of Surfactant Function : By mimicking SP-B, this compound helps to lower alveolar surface tension, preventing alveolar collapse and improving gas exchange.

  • Anti-inflammatory Effects : Studies suggest this compound can reduce inflammation by inhibiting the transmigration of neutrophils across the endothelium into the lung tissue, thereby reducing inflammatory-mediated damage.

Key Efficacy Endpoints for this compound Evaluation

  • Pulmonary Edema : Quantified by the lung wet-to-dry (W/D) weight ratio.

  • Pulmonary Inflammation :

    • Levels of pro-inflammatory cytokines (TNF-α, IL-6) in bronchoalveolar lavage fluid (BALF) or lung homogenates.

    • Total and differential inflammatory cell counts (especially neutrophils) in BALF.

    • Myeloperoxidase (MPO) activity in lung tissue as an index of neutrophil infiltration.

  • Lung Mechanics and Gas Exchange : (Not detailed in protocols but a relevant functional endpoint).

  • Histopathological Analysis : Semi-quantitative scoring of lung tissue sections for edema, inflammation, and overall injury.

  • Surfactant Protein Levels : Measurement of key surfactant proteins, such as Surfactant Protein-A (SP-A), which can be depleted during ALI.

Data on this compound Efficacy in LPS-Induced ALI

The following tables summarize quantitative data from a study evaluating this compound-loaded microbubbles (MBs) with ultrasound (US) in a mouse model of LPS-induced ALI.

Table 1: Effect of this compound on Lung Wet/Dry (W/D) Weight Ratio

Treatment GroupTime PointLung W/D Ratio (mean ± SD)
Control24h-
LPS24h-
This compound MBs12h4.382 ± 0.274
This compound MBs + US12h3.966 ± 0.191
This compound MBs24h-
This compound MBs + US24hSignificantly lower than LPS

Table 2: Effect of this compound on Inflammatory Cytokines in BALF (24h post-LPS)

Treatment GroupTNF-α (pg/mL) (mean ± SD)IL-6 (pg/mL) (mean ± SD)
Control--
LPSSignificantly elevatedSignificantly elevated
This compound MBsReduced vs. LPSReduced vs. LPS
This compound MBs + USSignificantly reduced vs. LPSSignificantly reduced vs. LPS

Table 3: Effect of this compound on Surfactant Protein-A (SP-A) in BALF (24h post-LPS)

Treatment GroupSP-A (ng/mL) (mean ± SD)
Control-
LPSSignificantly reduced
This compound MBsIncreased vs. LPS
This compound MBs + USSignificantly increased vs. LPS

Signaling Pathways and Experimental Workflow Diagrams

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines ALI Acute Lung Injury (Inflammation, Edema) Cytokines->ALI

Caption: LPS-induced inflammatory signaling pathway in ALI.

Sinapultide_Mechanism This compound This compound Surfactant Restores Surfactant Function This compound->Surfactant Neutrophil Inhibits Neutrophil Transmigration This compound->Neutrophil Tension Decreases Alveolar Surface Tension Surfactant->Tension Inflammation Reduces Neutrophilic Inflammation Neutrophil->Inflammation ALI Amelioration of ALI Tension->ALI Edema Reduces Pulmonary Edema Inflammation->Edema Edema->ALI Experimental_Workflow Start Animal Acclimatization (e.g., C57BL/6 mice) Grouping Randomize into Groups (Control, LPS, LPS + this compound) Start->Grouping ALI_Induction Induce ALI via Intratracheal Instillation of LPS (e.g., 5 mg/kg) Grouping->ALI_Induction Treatment Administer this compound (specified dose and route) ALI_Induction->Treatment Euthanasia Euthanize Animals (e.g., 24h post-LPS) Treatment->Euthanasia Sample_Collection Sample Collection Euthanasia->Sample_Collection BALF Bronchoalveolar Lavage Fluid (BALF) Sample_Collection->BALF Lungs Lung Tissue Sample_Collection->Lungs Analysis Endpoint Analysis BALF->Analysis Lungs->Analysis BALF_Analysis BALF Analysis: - Cell Counts - Cytokine ELISA Analysis->BALF_Analysis Lung_Analysis Lung Analysis: - Wet/Dry Ratio - Histopathology (H&E) - MPO Assay Analysis->Lung_Analysis Data Data Interpretation & Statistical Analysis BALF_Analysis->Data Lung_Analysis->Data

References

Application Notes and Protocols for Evaluating Sinapultide's Effect on Alveolar Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapultide, a synthetic peptide analog of human surfactant protein B (SP-B), is a crucial component of surfactant replacement therapies for respiratory distress syndrome (RDS).[1][2][3] Its primary function is to reduce surface tension at the air-liquid interface within the alveoli, preventing their collapse.[1][2] Beyond its biophysical properties, emerging evidence suggests that this compound possesses anti-inflammatory and cytoprotective effects on alveolar epithelial cells. These cells are essential for maintaining the integrity of the alveolar barrier, regulating fluid balance, and participating in the innate immune response of the lung.

These application notes provide detailed protocols for a panel of cell-based assays to investigate the multifaceted effects of this compound on alveolar epithelial cells. The described assays will enable researchers to assess cell viability, wound healing, epithelial barrier function, and inflammatory responses.

Assessment of Cell Viability and Proliferation

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

Materials:

  • Human alveolar epithelial cells (e.g., A549 cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (lyophilized powder)

  • Sterile phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Formazan solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare a stock solution of this compound in sterile water or an appropriate buffer. Further dilute the stock solution in a serum-free culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include untreated cells as a negative control.

  • Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of formazan solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

Data Presentation
This compound (µg/mL)Cell Viability (%) (24h)Cell Viability (%) (48h)
0 (Control)100.0 ± 5.0100.0 ± 6.2
0.1102.3 ± 4.8105.1 ± 5.9
1108.5 ± 6.1112.4 ± 7.3
10115.2 ± 5.5120.8 ± 6.8
50110.7 ± 7.2115.3 ± 8.1
10098.6 ± 6.8103.2 ± 7.5

Data are presented as mean ± standard deviation.

Alveolar Epithelial Wound Healing Assay

The scratch assay is a straightforward and widely used method to study cell migration and wound healing in vitro. A "scratch" is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.

Experimental Protocol: Scratch Assay

Materials:

  • Alveolar epithelial cells (e.g., A549)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound

  • 12-well cell culture plates

  • Sterile 200 µL pipette tips

  • Phase-contrast microscope with a camera

Procedure:

  • Cell Seeding: Seed A549 cells into 12-well plates at a density that will form a confluent monolayer after 24 hours (e.g., 2 x 10^5 cells/well).

  • Serum Starvation (Optional): Once confluent, replace the complete medium with a serum-free medium and incubate for 24 hours to inhibit cell proliferation.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of each well.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Add fresh serum-free medium containing different concentrations of this compound (e.g., 0, 1, 10, 50 µg/mL) to the respective wells.

  • Imaging: Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field is captured at subsequent time points.

  • Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same fields at regular intervals (e.g., 0, 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at different points for each image. The percentage of wound closure can be calculated using the following formula: Wound Closure (%) = [(Initial Scratch Width - Scratch Width at Time X) / Initial Scratch Width] x 100

Data Presentation
TreatmentWound Closure (%) at 6hWound Closure (%) at 12hWound Closure (%) at 24h
Control (0 µg/mL this compound)15.2 ± 2.135.8 ± 3.565.4 ± 4.8
1 µg/mL this compound20.5 ± 2.545.1 ± 4.180.2 ± 5.3
10 µg/mL this compound28.9 ± 3.060.7 ± 5.295.8 ± 3.9
50 µg/mL this compound25.4 ± 2.855.3 ± 4.990.1 ± 4.5

Data are presented as mean ± standard deviation.

Epithelial Barrier Function Assessment

Transepithelial Electrical Resistance (TEER) is a quantitative and non-invasive method to measure the integrity of epithelial cell monolayers cultured on permeable supports. A higher TEER value indicates a more intact and less permeable epithelial barrier.

Experimental Protocol: TEER Measurement

Materials:

  • Alveolar epithelial cells (e.g., Calu-3 or primary cells)

  • Transwell® permeable supports (e.g., 0.4 µm pore size)

  • Complete cell culture medium

  • This compound

  • TEER measurement system (e.g., EVOM voltohmmeter with STX2 "chopstick" electrodes)

Procedure:

  • Cell Seeding: Seed alveolar epithelial cells onto the apical side of the Transwell® inserts at a high density to form a confluent monolayer.

  • Culture: Culture the cells for several days to allow for differentiation and the formation of tight junctions, monitoring TEER daily until a stable baseline is achieved.

  • Treatment: Once a stable TEER is reached, add this compound at various concentrations to the apical compartment of the Transwell® inserts.

  • TEER Measurement: At designated time points (e.g., 0, 4, 8, 12, 24 hours) after treatment, measure the TEER of each insert. a. Sterilize the "chopstick" electrodes with ethanol and allow them to air dry. b. Equilibrate the electrodes in a sterile buffer or culture medium. c. Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. d. Record the resistance reading.

  • Data Calculation: To obtain the net TEER, subtract the resistance of a blank Transwell® insert (without cells) from the measured resistance and multiply by the surface area of the insert. TEER (Ω·cm²) = (R_total - R_blank) x Surface Area (cm²)

Data Presentation
TreatmentTEER (Ω·cm²) at 4hTEER (Ω·cm²) at 8hTEER (Ω·cm²) at 24h
Control (0 µg/mL this compound)550 ± 25545 ± 28530 ± 30
1 µg/mL this compound580 ± 30600 ± 35610 ± 38
10 µg/mL this compound620 ± 28680 ± 40710 ± 45
50 µg/mL this compound605 ± 32650 ± 38680 ± 42

Data are presented as mean ± standard deviation.

Assessment of Inflammatory Response

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying the concentration of cytokines and other proteins in cell culture supernatants. This assay can be used to evaluate the anti-inflammatory effects of this compound on alveolar epithelial cells.

Experimental Protocol: Cytokine ELISA

Materials:

  • Alveolar epithelial cells (e.g., A549)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) or another inflammatory stimulus

  • This compound

  • 24-well cell culture plates

  • ELISA kits for target cytokines (e.g., IL-6, IL-8, TNF-α)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells in a 24-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). Include control groups with no treatment, this compound alone, and LPS alone.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for the target cytokines (e.g., IL-6, IL-8, TNF-α) according to the manufacturer's instructions. This typically involves: a. Coating the ELISA plate with a capture antibody. b. Adding the collected supernatants and standards to the wells. c. Adding a detection antibody. d. Adding an enzyme-conjugated secondary antibody. e. Adding a substrate to produce a colorimetric signal.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

Data Presentation
TreatmentIL-6 (pg/mL)IL-8 (pg/mL)TNF-α (pg/mL)
Control50 ± 8120 ± 1530 ± 5
LPS (1 µg/mL)850 ± 701500 ± 120450 ± 40
LPS + this compound (1 µg/mL)720 ± 651300 ± 110380 ± 35
LPS + this compound (10 µg/mL)550 ± 50950 ± 80250 ± 25
LPS + this compound (50 µg/mL)400 ± 45700 ± 60180 ± 20

Data are presented as mean ± standard deviation.

Mandatory Visualizations

Sinapultide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (SP-B analog) ATP_out ATP This compound->ATP_out promotes release P2Y2 P2Y2 Receptor ATP_out->P2Y2 activates PLC Phospholipase C (PLC) P2Y2->PLC Anti_inflammatory Anti-inflammatory Response P2Y2->Anti_inflammatory downstream signaling Barrier_enhancement Epithelial Barrier Enhancement P2Y2->Barrier_enhancement downstream signaling IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Surfactant_secretion Surfactant Secretion Ca_release->Surfactant_secretion

Caption: Proposed signaling pathway of this compound in alveolar epithelial cells.

Experimental_Workflow_TEER cluster_workflow TEER Measurement Workflow A 1. Seed alveolar epithelial cells on Transwell inserts B 2. Culture until a stable baseline TEER is reached A->B C 3. Add this compound to the apical compartment B->C D 4. Measure TEER at designated time points (0, 4, 8, 24h) C->D E 5. Calculate net TEER and analyze data D->E

Caption: Experimental workflow for TEER measurement.

Logical_Relationship cluster_study_design Overall Study Design Start Hypothesis: This compound has protective effects on alveolar epithelial cells Assays In Vitro Assays Start->Assays Viability Cell Viability (MTT Assay) Assays->Viability Wound_Healing Wound Healing (Scratch Assay) Assays->Wound_Healing Barrier Barrier Function (TEER) Assays->Barrier Inflammation Inflammation (ELISA) Assays->Inflammation Conclusion Conclusion: Elucidation of this compound's cellular mechanisms Viability->Conclusion Wound_Healing->Conclusion Barrier->Conclusion Inflammation->Conclusion

References

Application Notes and Protocols for Quantification of Sinapultide in Bronchoalveolar Lavage Fluid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapultide, a synthetic peptide analog of human surfactant protein B (SP-B), is a critical component of lucinactant, a surfactant replacement therapy used in the treatment of respiratory distress syndrome (RDS) in premature infants.[1][2] Its primary function is to lower surface tension in the alveoli, preventing their collapse.[1] Additionally, preclinical studies suggest this compound possesses anti-inflammatory and antimicrobial properties.[1] Accurate quantification of this compound in bronchoalveolar lavage fluid (BALF) is essential for pharmacokinetic studies, dose-response relationship assessments, and understanding its mechanism of action at the site of administration.

These application notes provide a detailed protocol for the quantification of this compound in BALF using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The proposed methodology is based on established principles for peptide quantification and methods developed for other analytes in BALF.[3]

Signaling Pathway and Mechanism of Action

This compound mimics the function of the native human surfactant protein B (SP-B). SP-B is crucial for the biophysical activity of pulmonary surfactant, facilitating the rapid formation of a stable surfactant film at the air-liquid interface in the alveoli. The anti-inflammatory mechanism of this compound is suggested to involve the inhibition of polymorphonuclear leukocyte (PMN) transmigration through the endothelium, thereby reducing neutrophil influx into the alveoli and preventing lung injury. While the precise signaling cascade for this compound is not fully elucidated, its function as an SP-B mimic suggests interaction with alveolar epithelial cells and macrophages. Surfactant Protein A (SP-A), another surfactant protein, has been shown to signal through the PI3K-Akt, mTORC1, and PKCζ pathways in alveolar macrophages, and it is plausible that SP-B mimics like this compound could engage similar pathways to exert their anti-inflammatory effects.

Sinapultide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response This compound This compound (SP-B Mimic) Receptor Putative Receptor (e.g., on Alveolar Macrophage) This compound->Receptor PI3K PI3K Receptor->PI3K Neutrophil_Transmigration Inhibition of Neutrophil Transmigration Receptor->Neutrophil_Transmigration Inhibits Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 PKCzeta PKCζ Akt->PKCzeta NFkB NF-κB Inhibition PKCzeta->NFkB Inflammation Decreased Pro-inflammatory Cytokine Production NFkB->Inflammation

Putative signaling pathway for this compound's anti-inflammatory effects.

Experimental Protocols

Bronchoalveolar Lavage (BAL) Fluid Collection

Standardized procedures for BAL are crucial to ensure sample quality and consistency.

  • Procedure: Perform bronchoalveolar lavage using a flexible bronchoscope. Instill a pre-determined volume of sterile saline into a lung segment, followed by gentle aspiration.

  • Processing: Immediately place the collected BALF on ice. Centrifuge at 400 x g for 10 minutes at 4°C to pellet cells.

  • Storage: Aliquot the supernatant and store at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol is adapted from methods for quantifying other drugs in BALF and involves protein precipitation to remove interfering macromolecules.

  • Thawing: Thaw BALF samples on ice.

  • Internal Standard: Add an internal standard (e.g., a stable isotope-labeled version of this compound or a peptide with similar physicochemical properties) to all samples, calibration standards, and quality control samples.

  • Protein Precipitation: Add 4 volumes of ice-cold acetonitrile to 1 volume of BALF.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow BALF_Sample BALF Sample Add_IS Add Internal Standard BALF_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness (Nitrogen) Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Workflow for BALF sample preparation for LC-MS/MS analysis.
LC-MS/MS Method for this compound Quantification

The following are suggested starting parameters for method development. Optimization will be required for specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS/MS) Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) Determine the most abundant and stable protonated molecular ion ([M+nH]n+) for this compound.
Product Ions (Q3) Fragment the precursor ion and select the most intense and specific product ions for quantification and qualification.
Collision Energy Optimize for the selected precursor-to-product ion transitions.
Dwell Time Optimize for sufficient data points across the chromatographic peak.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is a template table for presenting this compound concentration data from BALF samples.

Sample IDTime PointThis compound Concentration (ng/mL)Internal Standard ResponseAnalystDate

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: Assess the ability to differentiate and quantify this compound in the presence of other components in BALF.

  • Linearity: Determine the concentration range over which the assay is linear.

  • Accuracy and Precision: Evaluate the closeness of measured values to the true value and the degree of scatter between measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of this compound that can be reliably detected and quantified.

  • Matrix Effect: Investigate the influence of BALF components on the ionization of this compound.

  • Stability: Assess the stability of this compound in BALF under various storage and handling conditions.

Conclusion

This document provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound in bronchoalveolar lavage fluid. The detailed protocols and guidelines are intended to assist researchers in obtaining accurate and reproducible data, which is crucial for advancing the understanding of this compound's pharmacokinetics and clinical efficacy. Adherence to good laboratory practices and thorough method validation are paramount for generating high-quality data.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Synthetic Amphipathic Peptides like Sinapultide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance and troubleshooting for researchers working with synthetic amphipathic peptides, such as Sinapultide (also known as KL4 peptide). These peptides, characterized by their distinct hydrophobic and hydrophilic domains, often present solubility challenges that can impede experimental progress. This resource offers a comprehensive collection of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic 21-residue amphipathic peptide composed of lysine (K) and leucine (L) residues (KLLLLKLLLLKLLLLKLLLLK). It is designed to mimic the function of human lung surfactant protein B (SP-B), a critical component for reducing surface tension in the alveoli of the lungs. Its amphipathic nature, with hydrophobic leucine stretches and hydrophilic lysine residues, drives its therapeutic function but also contributes to poor aqueous solubility and a tendency to aggregate, making it challenging to handle and formulate for both research and clinical applications. The predicted water solubility of this compound is very low, at approximately 0.0125 mg/mL[1].

Q2: What are the primary factors influencing the solubility of synthetic amphipathic peptides?

A2: The solubility of peptides like this compound is governed by a delicate balance of several factors:

  • Amino Acid Composition: The ratio and distribution of hydrophobic and hydrophilic amino acids are paramount. A high proportion of hydrophobic residues, like leucine in this compound, leads to low water solubility.

  • pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI increases the net charge, enhancing interactions with water and improving solubility.

  • Peptide Concentration: Higher concentrations can promote self-assembly and aggregation, leading to precipitation.

  • Temperature: Temperature can have a variable effect. For some peptides, increasing the temperature can improve solubility, but for others, it can induce aggregation.

  • Ionic Strength: The salt concentration of the solution can influence solubility by affecting electrostatic interactions between peptide molecules.

Q3: My this compound peptide won't dissolve in water. What should I do first?

A3: Given this compound's composition, it is expected to have low water solubility. As a basic peptide (due to the lysine residues), a good first step is to try dissolving it in a dilute acidic solution. A small amount of 10-30% acetic acid or 0.1% trifluoroacetic acid (TFA) can be added to the aqueous solution to lower the pH and protonate the lysine residues, thereby increasing the peptide's net positive charge and its affinity for water. Always start with a small aliquot of your peptide for solubility testing to avoid wasting your entire sample.

Q4: Can I use organic co-solvents to dissolve this compound?

A4: Yes, organic co-solvents are often necessary for highly hydrophobic peptides. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and compatibility with many biological assays at low concentrations (typically <1% v/v). For peptides containing cysteine or methionine, which can be oxidized by DMSO, dimethylformamide (DMF) is a suitable alternative. When using a co-solvent, the recommended procedure is to first dissolve the peptide in a minimal amount of the pure organic solvent and then slowly add the aqueous buffer to the desired final concentration while vortexing.

Q5: How does temperature affect the solubility of amphipathic peptides?

A5: The effect of temperature is peptide-specific. Gentle warming (e.g., to 37°C) can sometimes aid in dissolving a peptide by increasing its kinetic energy. However, for some amphipathic peptides, increased temperature can promote hydrophobic interactions and lead to aggregation and precipitation. Therefore, any heating should be done cautiously and with careful observation.

Troubleshooting Guide: Common Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound and similar peptides.

Problem: Peptide appears as a film or precipitate in aqueous buffer.

Logical Workflow for Troubleshooting

G start Start: Peptide Insoluble in Aqueous Buffer ph_adjust Adjust pH (Add dilute acid, e.g., 10% Acetic Acid) start->ph_adjust check_solubility1 Check for Dissolution ph_adjust->check_solubility1 co_solvent Use Organic Co-solvent (e.g., minimal DMSO, then add buffer) check_solubility1->co_solvent No success Peptide Solubilized check_solubility1->success Yes check_solubility2 Check for Dissolution co_solvent->check_solubility2 sonication Apply Sonication (Brief bursts in a water bath) check_solubility2->sonication No check_solubility2->success Yes check_solubility3 Check for Dissolution sonication->check_solubility3 gentle_warming Gentle Warming (e.g., 37°C) check_solubility3->gentle_warming No check_solubility3->success Yes check_solubility4 Check for Dissolution gentle_warming->check_solubility4 denaturant Last Resort: Use Denaturants (e.g., Guanidinium Chloride, Urea) (Check assay compatibility) check_solubility4->denaturant No check_solubility4->success Yes denaturant->success If successful failure Consult Formulation Specialist denaturant->failure If unsuccessful

Caption: A step-by-step workflow for troubleshooting peptide solubility issues.

Quantitative Data on Peptide Solubility

The following tables summarize the known and expected solubility of this compound and similar amphipathic peptides under various conditions. Note: Experimental data for this compound is limited in publicly available literature. The data presented here is a combination of predicted values, data from its formulation, and typical values for similar peptides.

Table 1: Solubility of this compound in Different Solvents

Solvent SystemConcentration (mg/mL)Remarks
Water~0.0125Predicted low solubility[1].
Phosphate Buffered Saline (PBS, pH 7.4)< 0.1Expected to be very low due to neutral pH.
10% Acetic Acid> 1.0Acidic pH increases solubility by protonating lysine residues.
Dimethyl Sulfoxide (DMSO)> 10.0High solubility is expected for hydrophobic peptides.
Ethanol> 1.0Can be an effective solvent for amphipathic peptides.
ChloroformSolubleUsed in the preparation of this compound-loaded microbubbles.

Table 2: Effect of pH on the Solubility of a Model Amphipathic Peptide

pHNet ChargeExpected Solubility (mg/mL)
2.0Highly PositiveHigh
4.0PositiveModerate to High
6.0Slightly PositiveLow
7.4Near NeutralVery Low
8.0Near NeutralVery Low
10.0Near NeutralVery Low

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Lyophilized Amphipathic Peptide

  • Preparation: Before opening, centrifuge the vial of lyophilized peptide to collect all the powder at the bottom.

  • Initial Attempt with Aqueous Buffer: Add a small volume of sterile, deionized water or a buffer of choice to a final concentration of 1 mg/mL. Vortex briefly.

  • pH Adjustment (for basic peptides like this compound): If the peptide does not dissolve, add a small volume of 10% acetic acid dropwise while vortexing until the peptide dissolves.

  • Use of Organic Co-solvents: If the peptide remains insoluble, take a fresh, dry aliquot of the peptide. a. Add a minimal amount of pure DMSO or DMF to completely dissolve the peptide. b. Slowly add the desired aqueous buffer to the peptide-organic solvent mixture with constant, gentle vortexing. c. If precipitation occurs, the solubility limit in that mixed solvent system has been exceeded.

  • Physical Dissolution Aids:

    • Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. Avoid using a probe sonicator, which can generate excessive heat and degrade the peptide.

    • Gentle Warming: If necessary, warm the solution to 37°C for a short period.

  • Clarification: Once the peptide is dissolved, centrifuge the solution at high speed (e.g., 12,000 x g) for 5 minutes to pellet any remaining micro-aggregates. Carefully transfer the clear supernatant to a new, sterile tube.

Protocol 2: Determination of Peptide Solubility by Turbidimetric Assay

This method provides a rapid estimation of the kinetic solubility of a peptide in a given buffer.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the peptide (e.g., 10 mg/mL) in a suitable organic solvent like DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the peptide stock solution in the same organic solvent.

  • Addition of Aqueous Buffer: To each well, add the aqueous buffer of interest (e.g., PBS, pH 7.4) and mix well. The final concentration of the organic solvent should be kept constant and low (e.g., 1-5%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the peptide concentration. The concentration at which a significant increase in absorbance is observed indicates the onset of precipitation and is an estimate of the kinetic solubility.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: SP-A Receptor-Mediated Upregulation of SP-B Transcription

This compound mimics the function of Surfactant Protein B (SP-B). The expression of the SP-B gene is, in part, regulated by Surfactant Protein A (SP-A) through a signaling cascade in alveolar type II cells. Understanding this pathway is relevant for researchers studying the cellular effects of this compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP-A SP-A SP-A_Receptor SP-A Receptor SP-A->SP-A_Receptor Binding PI3K PI3 Kinase SP-A_Receptor->PI3K Activation Akt Akt PI3K->Akt Activation TTF-1_P Phosphorylated TTF-1 Akt->TTF-1_P Phosphorylation & Nuclear Translocation HNF-3_P Phosphorylated HNF-3 Akt->HNF-3_P Phosphorylation & Nuclear Translocation SP-B_Promoter SP-B Gene Promoter TTF-1_P->SP-B_Promoter Binding HNF-3_P->SP-B_Promoter Binding SP-B_Gene SP-B Gene Transcription SP-B_Promoter->SP-B_Gene Initiation

Caption: SP-A signaling pathway leading to increased SP-B gene transcription.

Experimental Workflow: HPLC-Based Peptide Solubility Determination

This workflow outlines the steps for a more precise determination of thermodynamic solubility using High-Performance Liquid Chromatography (HPLC).

G start Start: Prepare Peptide Slurry (Excess peptide in buffer) equilibration Equilibration (e.g., 24-48h with agitation) start->equilibration centrifugation Centrifugation (Pellet undissolved peptide) equilibration->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filter Supernatant (e.g., 0.22 µm filter) supernatant->filtration hplc_analysis HPLC Analysis (Quantify peptide concentration) filtration->hplc_analysis calculation Calculate Solubility (Compare sample to standard curve) hplc_analysis->calculation standard_curve Prepare Standard Curve (Known peptide concentrations) standard_curve->calculation result Solubility Value (mg/mL) calculation->result

Caption: Workflow for determining peptide solubility using HPLC.

References

Technical Support Center: Optimizing the Reconstitution of Lyophilized Sinapultide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sinapultide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal reconstitution and handling of lyophilized this compound for consistent and reliable experimental results.

Troubleshooting Guide

This guide addresses common issues that may arise during the reconstitution and use of lyophilized this compound.

Issue Potential Cause(s) Recommended Solution(s)
Difficulty Dissolving/Incomplete Solubilization - Incorrect solvent selection.- Inappropriate temperature.- Insufficient mixing.- this compound is a hydrophobic peptide; initiate reconstitution in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer.[1][2]- Ensure the peptide and solvent are at room temperature before mixing.[1]- Gently swirl or vortex the vial to mix. For persistent insolubility, brief sonication (e.g., 3 bursts of 10 seconds) can be effective.[1]
Cloudy or Precipitated Solution - Peptide aggregation.- Incorrect pH of the reconstitution buffer.- Low temperature of the solvent during reconstitution.- Reconstitute at a concentration of 1-2 mg/mL to minimize aggregation.[2]- Use a buffer with a slightly acidic pH (e.g., pH 5.0-6.0) to improve solubility and stability.- Allow the solvent to warm to room temperature before adding it to the lyophilized peptide.
Loss of Peptide Activity - Repeated freeze-thaw cycles.- Improper storage conditions.- Oxidation of sensitive amino acid residues.- Aliquot the reconstituted this compound into single-use volumes to avoid multiple freeze-thaw cycles.- Store lyophilized peptide at -20°C or -80°C.- Store reconstituted aliquots at -80°C for long-term storage.- To prevent oxidation, consider using oxygen-free buffers for reconstitution.
Inconsistent Experimental Results - Inaccurate peptide concentration.- Degradation of the reconstituted peptide.- Variability in reconstitution protocol.- Ensure complete dissolution before use.- Use a validated analytical method, such as HPLC, to confirm the peptide concentration.- Follow a standardized reconstitution protocol for all experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for reconstituting lyophilized this compound?

Given this compound's hydrophobic nature, it is recommended to first dissolve the peptide in a small volume of a sterile organic solvent such as Dimethyl Sulfoxide (DMSO). Subsequently, slowly add an aqueous buffer (e.g., sterile water or phosphate-buffered saline, PBS) to achieve the desired final concentration.

2. What is the optimal concentration for reconstituting this compound?

For stock solutions, a concentration of 1-2 mg/mL is recommended to maintain solubility and minimize the risk of aggregation. For in vitro studies, concentrations of 0.1 mg/mL have been used, with working concentrations for specific assays ranging from 2.0 µg/mL to 5.0 µg/mL.

3. How should I store lyophilized and reconstituted this compound?

Lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment. Once reconstituted, it is crucial to aliquot the solution into single-use vials and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.

4. What is the stability of reconstituted this compound?

5. How can I prevent aggregation of this compound during reconstitution?

To prevent aggregation, follow these steps:

  • Use the recommended solvents and reconstitution concentration.

  • Ensure the peptide and solvent are at room temperature before mixing.

  • Mix gently by swirling or brief vortexing. Avoid vigorous shaking.

  • Brief sonication can help break up small aggregates.

6. What are the key physicochemical properties of this compound?

This compound (also known as KL4 peptide) is a 21-residue synthetic peptide that mimics human lung surfactant protein B (SP-B). It is composed of lysine (K) and leucine (L) residues, making it amphipathic. Its hydrophobic nature is a key consideration for its reconstitution and handling.

Experimental Protocols

Reconstitution Protocol for In Vitro Studies

This protocol provides a general method for reconstituting lyophilized this compound for use in cell-based assays.

Materials:

  • Lyophilized this compound

  • Sterile, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the required volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Gently swirl the vial until the peptide is completely dissolved. Brief sonication can be used if necessary.

  • Slowly add the desired volume of sterile water or PBS to the DMSO stock solution to achieve the final working concentration. It is important to add the aqueous buffer to the DMSO solution and not the other way around.

  • Aliquot the final reconstituted solution into sterile, single-use, low-protein binding microcentrifuge tubes.

  • Store the aliquots at -80°C until use.

In Vivo Administration of this compound in a Rodent Model of Acute Respiratory Distress Syndrome (ARDS)

This protocol describes the intratracheal instillation of this compound in a rat model of lipopolysaccharide (LPS)-induced ARDS.

Materials:

  • Reconstituted this compound solution (e.g., 6.95 mg in 300 µL of buffer)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline or appropriate buffer

  • Anesthetic (e.g., ketamine)

  • Surgical instruments for exposing the trachea

  • 26-gauge needle or appropriate intubation cannula

  • 1 mL syringe

Procedure:

  • Induction of ARDS: Anesthetize the rats (e.g., with ketamine at 130 mg/kg, i.p.). Surgically expose the trachea and instill LPS (e.g., 150 µg in 300 µL of buffer) via a 26-gauge needle, followed by 2-3 boluses of 1 mL of air to ensure distribution. Close the incision with sutures.

  • This compound Administration: Two hours before the experimental endpoint, re-anesthetize the animals. Re-expose the trachea and intratracheally instill the reconstituted this compound solution (e.g., 6.95 mg/300 µL).

  • Monitoring and Analysis: Monitor the animals for the duration of the experiment. At the designated endpoint (e.g., 72 hours post-LPS instillation), euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis of inflammatory markers, lung injury, and other relevant parameters. A study in mice used a daily intranasal dose of 2.32 mg/kg for 14 days to evaluate safety.

Visualizations

Signaling Pathway of Surfactant Protein-B (SP-B) Mimicry

This compound, as a mimic of SP-B, is thought to facilitate the reduction of surface tension in the alveoli. While a detailed specific signaling pathway for this compound is not fully elucidated, it is understood to interact with phospholipids to enhance their surface-active properties. The broader signaling context of surfactant proteins involves pathways like PI3K/Akt, which are crucial for the regulation and function of lung epithelial cells.

cluster_0 Alveolar Space cluster_1 Type II Pneumocyte This compound This compound (SP-B Mimic) Phospholipids Phospholipids This compound->Phospholipids Interacts with PI3K PI3K This compound->PI3K Potential influence on receptor signaling AirLiquidInterface Air-Liquid Interface Phospholipids->AirLiquidInterface Adsorbs to ReducedSurfaceTension Reduced Surface Tension & Alveolar Stability AirLiquidInterface->ReducedSurfaceTension Leads to Akt Akt PI3K->Akt Activates TranscriptionFactors Transcription Factors (e.g., TTF-1, HNF-3) Akt->TranscriptionFactors Activates SPB_Gene SP-B Gene Transcription TranscriptionFactors->SPB_Gene Promotes

SP-B Mimicry and Potential Signaling Influence
Experimental Workflow for In Vivo ARDS Model

The following diagram outlines the key steps in an in vivo study of this compound's efficacy in a rodent model of ARDS.

start Start anesthesia Anesthetize Rodent start->anesthesia trachea_exposure Surgically Expose Trachea anesthesia->trachea_exposure lps_instillation Intratracheal Instillation of LPS trachea_exposure->lps_instillation suture Suture Incision lps_instillation->suture wait Wait 2 Hours suture->wait re_anesthetize Re-anesthetize Rodent wait->re_anesthetize sinapultide_instillation Intratracheal Instillation of this compound re_anesthetize->sinapultide_instillation monitoring Monitor for 72 Hours sinapultide_instillation->monitoring euthanasia Euthanize and Collect Samples monitoring->euthanasia analysis Analyze BALF and Lung Tissue euthanasia->analysis end End analysis->end

In Vivo ARDS Model Experimental Workflow
Logical Relationship for Troubleshooting Reconstitution Issues

This diagram illustrates the decision-making process for troubleshooting common reconstitution problems.

start Start Reconstitution check_solubility Is the peptide fully dissolved? start->check_solubility solution_clear Is the solution clear? check_solubility->solution_clear Yes troubleshoot_solubility Troubleshoot Solubility: - Check solvent - Gentle warming - Brief sonication check_solubility->troubleshoot_solubility No use_solution Proceed with Experiment solution_clear->use_solution Yes troubleshoot_clarity Troubleshoot Clarity: - Check for aggregation - Consider filtration - Adjust pH if necessary solution_clear->troubleshoot_clarity No re_evaluate Re-evaluate Reconstitution troubleshoot_solubility->re_evaluate troubleshoot_clarity->re_evaluate re_evaluate->check_solubility

Troubleshooting Reconstitution Logic

References

Technical Support Center: Troubleshooting Inconsistent Results in Captive Bubble Surfactometer Experiments with Sinapultide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sinapultide (KL4 Surfactant) in captive bubble surfactometer (CBS) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in captive bubble surfactometry?

A1: this compound, also known as KL4 peptide, is a synthetic 21-residue peptide designed to mimic the function of the native human lung surfactant protein B (SP-B).[1] It is a key component of lucinactant, a synthetic pulmonary surfactant. In captive bubble surfactometry, this compound is studied to evaluate its ability to lower surface tension at an air-liquid interface, a critical function for respiratory mechanics. The captive bubble surfactometer is particularly well-suited for this as it allows for the study of surfactant films under dynamic conditions of compression and expansion, mimicking the breathing cycle.[2][3]

Q2: What are the expected surface tension values for a functional this compound formulation?

A2: A functional pulmonary surfactant formulation containing this compound is expected to rapidly adsorb to the air-liquid interface and lower the surface tension to near-equilibrium values (around 23-25 mN/m) within seconds.[3] Upon dynamic compression, the surface tension should further decrease to very low values, often below 5 mN/m.[4] The ability to reach and maintain these low surface tensions is a key indicator of the surfactant's efficacy.

Q3: My surface tension readings are not reaching the expected low values. What could be the cause?

A3: Several factors can prevent the attainment of low surface tension values. These include:

  • Sample Purity and Integrity: Contamination of the this compound solution or the subphase can interfere with film formation. Ensure all glassware is scrupulously clean and use high-purity water and reagents.

  • Inadequate Concentration: The concentration of this compound may be too low to form a stable monolayer capable of reaching low surface tensions upon compression.

  • Film Leakage: The captive bubble setup must be leak-proof to prevent the surfactant film from escaping during compression. The use of an agar gel-coated ceiling in the chamber can help ensure a completely hydrophilic contact area and prevent leakage.

  • Presence of Inhibitors: Substances like serum proteins can inhibit surfactant function. If studying the effects of such inhibitors, their presence would explain the higher minimum surface tension.

Q4: I am observing significant variability between replicate experiments. What are the common sources of inconsistency?

A4: Inconsistent results in captive bubble surfactometry can arise from:

  • Bubble Asymmetry and Size Variation: Variations in the initial bubble size and shape can alter the detected contact angle and surface tension.

  • Impurity Effects: The captive bubble method is highly sensitive to impurities which can lead to large standard deviations in measurements.

  • Inconsistent Sample Preparation: The aggregation state of this compound can affect its adsorption kinetics. Ensure a consistent protocol for sample preparation, including vortexing and sonication if necessary, to achieve a uniform dispersion.

  • Image Analysis Errors: Optical noise, especially from turbid solutions containing aggregates, can interfere with accurate edge detection of the bubble profile, leading to errors in surface tension calculation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during captive bubble surfactometer experiments with this compound.

Issue 1: High and Variable Initial Surface Tension (Poor Adsorption)
Potential Cause Troubleshooting Step Expected Outcome
Contaminated Subphase or Glassware Thoroughly clean the captive bubble chamber and all glassware with a suitable cleaning agent (e.g., chromic acid, followed by extensive rinsing with high-purity water).A clean air-water interface should have a surface tension of approximately 72 mN/m at room temperature.
This compound Aggregation Prepare fresh this compound dispersions for each experiment. Briefly sonicate the solution to break up large aggregates before injection.Improved consistency in the rate of surface tension reduction as the surfactant adsorbs to the interface.
Incorrect Injection Technique Inject the this compound solution gently and close to the bubble surface to minimize bulk phase mixing and facilitate rapid adsorption.Faster and more reproducible decrease in surface tension to equilibrium values.
Issue 2: Failure to Reach Low Surface Tension (<5 mN/m) Upon Compression
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Surfactant Concentration Increase the concentration of the this compound dispersion. Titrate the concentration to find the optimal level for achieving low surface tension.The film will be more resistant to collapse upon compression, allowing for lower surface tension values to be reached.
Film Leakage from the Bubble Ensure the bubble is properly seated against a hydrophilic ceiling (e.g., agar gel coated). Check the system for any potential leaks.A stable, low surface tension will be maintained at maximum compression without a rapid increase, indicating no film loss.
Presence of Inhibitory Substances If not intentionally studying inhibitors, ensure all components of the subphase are pure and free from contaminants like proteins or lipids that can interfere with the surfactant film.The surfactant film will be able to pack tightly upon compression and achieve the expected low surface tension.
Issue 3: Irreproducible Hysteresis Loops
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Compression/Expansion Cycles Ensure the syringe pump or pressure control system is functioning correctly and programmed for consistent and smooth volume changes.Hysteresis loops from consecutive cycles should be highly similar, indicating a stable and reproducible film behavior.
Material Loss During Cycling If minimum surface tension increases with each cycle, it may indicate irreversible loss of material from the interface. Ensure the compression is not too extreme, causing film collapse.Stable hysteresis loops over multiple cycles.
Changes in Bubble Geometry Monitor the bubble shape throughout the experiment. Significant deviation from an axisymmetric shape can affect the accuracy of the surface tension calculation.The bubble should remain centered and maintain a consistent shape profile at the same points in each cycle.

Experimental Protocols

Protocol 1: Preparation of this compound Dispersion
  • Reagents and Materials:

    • This compound (lyophilized powder)

    • High-purity sterile water

    • Sterile, pyrogen-free vials

    • Vortex mixer

    • Bath sonicator

  • Procedure:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening.

    • Reconstitute the this compound powder with high-purity sterile water to the desired stock concentration (e.g., 10 mg/mL).

    • Gently swirl the vial to dissolve the powder. Avoid vigorous shaking to prevent foaming.

    • For a uniform dispersion, vortex the solution for 1-2 minutes.

    • If visible aggregates persist, sonicate the vial in a bath sonicator for 5-10 minutes at a controlled temperature.

    • Prepare fresh dilutions from the stock solution for each experiment.

Protocol 2: Captive Bubble Surfactometer Operation with this compound
  • System Preparation:

    • Thoroughly clean the captive bubble chamber, syringe, and tubing.

    • Fill the chamber with the desired buffered subphase (e.g., saline).

    • Form a small air bubble (approximately 2-3 mm in diameter) at the tip of the capillary inside the chamber.

    • Bring the bubble into contact with the hydrophilic ceiling of the chamber.

  • Adsorption Phase:

    • Allow the clean bubble to equilibrate in the subphase. The surface tension should be stable at the value for the pure subphase.

    • Inject a small, precise volume of the this compound dispersion (e.g., 1-5 µL) into the chamber, near the bubble surface.

    • Record the change in surface tension over time as the this compound adsorbs to the air-liquid interface until a stable equilibrium surface tension is reached.

  • Dynamic Cycling:

    • Once the equilibrium surface tension is reached, begin the dynamic cycling by changing the chamber volume using a syringe pump or by adjusting the pressure.

    • A typical cycle might involve compressing the bubble to a minimum surface area and then expanding it back to the original area over a period of 3-5 seconds to mimic physiological breathing rates.

    • Record the surface tension and bubble area throughout multiple compression-expansion cycles.

    • Analyze the resulting data to determine the minimum and maximum surface tensions and to generate surface tension-area hysteresis loops.

Data Presentation

Table 1: Representative Adsorption Kinetics of this compound
Time (seconds)Surface Tension (mN/m)
072.0
145.2
528.1
1024.5
3023.2
6023.0

Note: These are illustrative values. Actual results may vary based on experimental conditions.

Table 2: Representative Dynamic Cycling Data for this compound
Cycle NumberMinimum Surface Tension (mN/m)Maximum Surface Tension (mN/m)
14.823.5
23.523.2
33.223.1
43.123.1
53.123.0

Note: These are illustrative values. A stable system should show consistent minimum and maximum surface tensions after the first few cycles.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_this compound Prepare this compound Dispersion inject_sample Inject this compound prep_this compound->inject_sample prep_cbs Prepare Captive Bubble Surfactometer form_bubble Form Air Bubble prep_cbs->form_bubble form_bubble->inject_sample adsorption Monitor Adsorption inject_sample->adsorption cycling Dynamic Cycling adsorption->cycling record_data Record Surface Tension and Area cycling->record_data analyze_data Analyze Hysteresis Loops and Kinetics record_data->analyze_data Troubleshooting_Logic start Inconsistent Results q1 High Initial Surface Tension? start->q1 q2 Failure to Reach Low Surface Tension? q1->q2 No a1 Check for Contamination Address Aggregation Refine Injection Technique q1->a1 Yes q3 Irreproducible Hysteresis Loops? q2->q3 No a2 Increase Concentration Check for Leaks Verify Purity q2->a2 Yes a3 Verify Pump Function Check for Material Loss Monitor Bubble Shape q3->a3 Yes end Consistent Results q3->end No a1->q2 a2->q3 a3->end Signaling_Pathway_Analogy cluster_input Experimental Inputs cluster_process Biophysical Process cluster_output Measurable Outputs This compound This compound Dispersion adsorption Adsorption to Air-Liquid Interface This compound->adsorption cbs Captive Bubble System cbs->adsorption film_formation Monolayer Formation adsorption->film_formation compression Film Compression film_formation->compression st_reduction Surface Tension Reduction compression->st_reduction low_st Low Minimum Surface Tension st_reduction->low_st

References

Strategies to enhance the stability of Sinapultide-phospholipid formulations.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for enhancing the stability of Sinapultide-phospholipid formulations. It includes troubleshooting advice, frequently asked questions, experimental protocols, and visual aids to address common challenges encountered during formulation development.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the preparation, storage, and handling of this compound-phospholipid formulations.

Question ID Question Answer
STAB-001 My this compound-phospholipid formulation is showing signs of aggregation and precipitation upon storage. What are the potential causes and how can I fix it?Aggregation is a common issue with peptide formulations, often leading to reduced bioavailability.[1] Potential causes include: * Suboptimal pH: Peptides have an optimal pH range for stability. Deviations can lead to charge alterations and subsequent aggregation.[1] * High Concentration: High concentrations of this compound can increase the likelihood of intermolecular interactions.[1] * Mechanical Stress: Shaking, vigorous mixing, or multiple freeze-thaw cycles can induce aggregation.[1] Troubleshooting Steps: 1. Optimize pH and Buffer: Experiment with different buffer systems (e.g., citrate, phosphate) to find the pH of maximum stability for this compound.[1] 2. Adjust Concentration: If possible, work with a lower concentration of the peptide. 3. Incorporate Stabilizers: Excipients like sugars (e.g., trehalose, mannitol) can act as cryoprotectants and stabilizers. 4. Control Handling: Avoid excessive agitation and minimize freeze-thaw cycles.
STAB-002 I am observing a loss of this compound potency over time, even without visible aggregation. What chemical degradation pathways should I investigate?Chemical instability can lead to a loss of biological activity. Key degradation pathways for peptides include: * Hydrolysis: Cleavage of peptide bonds, often accelerated by high temperatures and extreme pH. * Oxidation: Certain amino acid residues, like methionine and cysteine, are susceptible to oxidation. This compound's sequence (KLLLLKLLLLKLLLLKLLLLK) does not contain these residues, but oxidation can still be a concern depending on excipients and storage conditions. * Deamidation: Asparagine and glutamine residues can deamidate, but these are not present in this compound. Troubleshooting Steps: 1. Control Temperature and Moisture: Store formulations at recommended temperatures and protect from humidity. Lyophilization is an effective strategy to remove water and enhance stability. 2. Use Antioxidants: If oxidation is suspected, consider adding antioxidants like ascorbic acid or using chelating agents like EDTA. 3. Inert Atmosphere: Packaging under an inert gas like nitrogen can prevent oxidation.
STAB-003 The particle size of my phospholipid vesicles is increasing during storage. What could be causing this instability?An increase in vesicle size often indicates fusion or aggregation of the liposomes, which can be caused by: * Inappropriate Phospholipid Composition: The choice of phospholipids and their ratios can affect bilayer rigidity and stability. * Hydrolysis of Phospholipids: Degradation of phospholipids into lysolipids can destabilize the vesicle membrane, leading to fusion. * Insufficient Surface Charge: Low zeta potential can lead to vesicle aggregation due to insufficient electrostatic repulsion. Troubleshooting Steps: 1. Incorporate Charged Phospholipids: Including negatively charged phospholipids like POPG (palmitoyloleoyl-phosphatidylglycerol) can increase electrostatic repulsion between vesicles. 2. Add Steric Stabilizers: PEGylation of the phospholipids (e.g., using DSPE-PEG2000) can create a protective layer that sterically hinders vesicle aggregation. 3. Optimize Storage Conditions: Store at a pH where phospholipid hydrolysis is minimized (around pH 6.5) and at refrigerated temperatures.
STAB-004 How can I improve the shelf-life of my formulation for long-term storage?For long-term stability, removing water from the formulation is a key strategy. * Lyophilization (Freeze-Drying): This is a standard method for stabilizing peptide and liposome formulations. It involves freezing the formulation and then sublimating the ice under a vacuum. The use of cryoprotectants (e.g., trehalose, sucrose) is crucial to protect the vesicles and peptide during the process. * Spray-Drying: This is a faster, single-step alternative that can produce stable, dry powders. It may be particularly useful for creating particles suitable for inhalation. Considerations: * Process Optimization: Both lyophilization and spray-drying processes must be carefully optimized (e.g., freezing rate, drying temperature) to prevent degradation of the peptide and collapse of the lipid structure. * Reconstitution: The dried product should be easily and completely reconstitutable without changes in particle size or peptide integrity.

Quantitative Data Summary

The following tables summarize key quantitative parameters for formulating stable peptide-phospholipid systems. These are based on studies with similar systems and should be considered as starting points for the optimization of this compound formulations.

Table 1: Optimal Phospholipid Concentration for Lyophilization of Sterically Stabilized Micelles (SSM)

Phospholipid Concentration (DSPE-PEG2000)ObservationRecommendation
< 10 mMGreater shrinkage of lyophilized cake observed.Suboptimal for creating a stable cake structure.
10 - 15 mM Fibrous, reproducible freeze-dried cake with minimal shrinkage. Optimal concentration range for lyophilization.
> 15 mMSteep increase in viscosity, implying micelle-micelle interaction.May lead to processing difficulties and potential instability.

Table 2: Stability-Indicating Analytical Techniques

Analytical TechniqueParameter MeasuredPurpose
Reversed-Phase HPLC (RP-HPLC) Purity, Degradation ProductsTo quantify the amount of intact this compound and detect any chemical modifications or impurities.
Size Exclusion Chromatography (SEC) AggregationTo detect and quantify soluble aggregates and oligomers of this compound.
Dynamic Light Scattering (DLS) Particle Size, Polydispersity Index (PDI)To monitor the size distribution and stability of the phospholipid vesicles over time.
Circular Dichroism (CD) Secondary StructureTo assess the conformational integrity of this compound, ensuring it maintains its helical structure.
Mass Spectrometry (LC-MS) Molecular Weight, Degradant IdentificationTo confirm the identity of this compound and structurally characterize any degradation products.
Differential Scanning Calorimetry (DSC) Thermal TransitionsTo determine the thermal stability of the peptide and the phase transition temperature of the phospholipids.

Experimental Protocols

Protocol 1: Assessment of Formulation Stability by RP-HPLC

Objective: To quantify the purity of this compound and monitor its degradation over time under various stress conditions.

Methodology:

  • Sample Preparation:

    • Prepare this compound-phospholipid formulations and subject them to stability studies (e.g., accelerated stability at 40°C/75% RH).

    • At each time point, withdraw an aliquot of the formulation.

    • Disrupt the vesicles to release the peptide using a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).

    • Centrifuge to precipitate the lipids and collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 40°C.

  • Data Analysis:

    • Integrate the peak area of intact this compound and any new peaks corresponding to degradation products.

    • Calculate the percentage of remaining intact peptide at each time point relative to the initial time point.

    • Plot the percentage of intact this compound versus time to determine the degradation rate.

Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)

Objective: To monitor the physical stability of the phospholipid vesicles by measuring changes in particle size and size distribution.

Methodology:

  • Sample Preparation:

    • Dilute an aliquot of the this compound-phospholipid formulation with an appropriate buffer (e.g., the same buffer used for formulation) to a suitable concentration for DLS analysis (to avoid multiple scattering effects).

  • Instrument Setup:

    • Set the instrument parameters, including temperature (e.g., 25°C), laser wavelength, and scattering angle (e.g., 90° or 173°).

    • Equilibrate the sample in the instrument for 2-5 minutes before measurement.

  • Measurement:

    • Perform at least three replicate measurements for each sample.

    • The instrument software will generate an intensity-weighted size distribution, from which the average particle size (Z-average) and the Polydispersity Index (PDI) can be obtained.

  • Data Analysis:

    • Record the Z-average diameter and PDI at each stability time point.

    • An increase in the Z-average or PDI over time indicates vesicle aggregation or fusion.

Visualizations

Signaling & Mechanistic Pathways

cluster_0 Lung Alveolus cluster_1 Biophysical & Anti-Inflammatory Effects This compound This compound Formulation Formulation This compound->Formulation Phospholipids Phospholipids Phospholipids->Formulation Air-Liquid_Interface Air-Liquid_Interface Formulation->Air-Liquid_Interface Administered to Lung Alveolar_Epithelial_Cells Alveolar_Epithelial_Cells Formulation->Alveolar_Epithelial_Cells Interacts with Lower_Surface_Tension Lower_Surface_Tension Air-Liquid_Interface->Lower_Surface_Tension Inhibit_Neutrophil_Transmigration Inhibit_Neutrophil_Transmigration Alveolar_Epithelial_Cells->Inhibit_Neutrophil_Transmigration Stabilize_Alveoli Stabilize_Alveoli Lower_Surface_Tension->Stabilize_Alveoli Reduce_Lung_Injury Reduce_Lung_Injury Inhibit_Neutrophil_Transmigration->Reduce_Lung_Injury

Caption: Mechanism of Action for this compound-Phospholipid Formulations.

Experimental & Logical Workflows

cluster_0 Formulation & Stress cluster_1 Stability Testing (at Time Points t=0, t=1, ...) cluster_2 Data Analysis & Optimization Start Formulation Development Stress Apply Stress Conditions (Temp, pH, Light, Agitation) Start->Stress Physical_Test Physical Analysis (DLS, Visual Inspection) Stress->Physical_Test Chemical_Test Chemical Analysis (HPLC, LC-MS) Stress->Chemical_Test Structural_Test Structural Analysis (CD Spectroscopy) Stress->Structural_Test Analyze Analyze Data (Degradation Rate, Size Change) Physical_Test->Analyze Chemical_Test->Analyze Structural_Test->Analyze Check Stability Acceptable? Analyze->Check Optimize Optimize Formulation (Excipients, pH, Process) Check->Optimize No End Stable Formulation Check->End Yes Optimize->Stress

Caption: Workflow for Assessing and Optimizing Formulation Stability.

cluster_0 Instability Factors cluster_1 Stabilization Strategies Chemical Chemical Degradation (Hydrolysis, Oxidation) Formulation_Mod Formulation Modification (pH, Buffers, Antioxidants) Chemical->Formulation_Mod Process_Control Process Control (Lyophilization, Spray Drying) Chemical->Process_Control Removes Water Physical Physical Instability (Aggregation, Adsorption) Physical->Formulation_Mod Adjusts pH Excipient_Add Excipient Addition (Cryoprotectants, PEGylation) Physical->Excipient_Add Vesicle Vesicle Instability (Fusion, Leakage) Vesicle->Process_Control Vesicle->Excipient_Add Steric/Charge Shielding Stable_Formulation Stable_Formulation Formulation_Mod->Stable_Formulation Process_Control->Stable_Formulation Excipient_Add->Stable_Formulation

Caption: Relationship between Instability Factors and Stabilization Strategies.

References

Technical Support Center: Addressing Assay Interference from Lipids in Sinapultide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address assay interference caused by lipids in Sinapultide formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its formulations lipid-based?

A1: this compound, also known as KL4 peptide, is a synthetic 21-residue peptide that mimics the function of human lung surfactant protein B (SP-B).[1][2] It is a key active ingredient in the synthetic surfactant drug, Lucinactant (Surfaxin), used for the treatment of respiratory distress syndrome (RDS) in premature infants.[2][3] The formulation of Lucinactant is lipid-based, typically containing dipalmitoylphosphatidylcholine (DPPC), palmitoyloleoyl-phosphatidylglycerol (POPG), and palmitic acid, to emulate the composition of natural lung surfactant and facilitate its therapeutic action at the air-liquid interface in the alveoli.[1]

Q2: How do lipids in this compound formulations interfere with common analytical assays?

A2: The lipid components in this compound formulations can cause significant interference in various analytical assays through several mechanisms:

  • Physical Interference: Lipids can coat surfaces of analytical equipment, such as HPLC columns and injector ports, leading to carryover and altered chromatographic performance.

  • Matrix Effects in Mass Spectrometry (MS): Phospholipids can suppress the ionization of this compound, leading to reduced sensitivity and inaccurate quantification.

  • Light Scattering: In spectrophotometric and turbidimetric assays, the lipid vesicles can scatter light, leading to artificially high absorbance readings.

  • Binding and Sequestration: The hydrophobic nature of the lipids can lead to the sequestration of the this compound peptide, making it unavailable for detection in immunoassays like ELISA.

Q3: What are the primary analytical methods used for the quantification of this compound?

A3: The most common analytical methods for the quantification of peptides like this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS/MS) detection, and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is favored for its high specificity and sensitivity, allowing for the separation of this compound from its lipid components and other impurities. ELISA can also be used for quantification, but it is more susceptible to interference from the lipid matrix.

Troubleshooting Guides

HPLC and LC-MS/MS Assays
Observed Issue Potential Cause Troubleshooting Steps
High backpressure Lipid accumulation on the column or pre-column.1. Implement a robust sample delipidation protocol before injection. 2. Use a guard column and replace it frequently. 3. Flush the column with a strong organic solvent (e.g., isopropanol) to remove lipid buildup.
Poor peak shape (tailing or fronting) Interaction of this compound with residual lipids on the column.1. Optimize the mobile phase composition, including the organic solvent and ion-pairing agent concentration. 2. Ensure complete delipidation of the sample. 3. Consider a column with a different stationary phase that has less affinity for lipids.
Low signal intensity/poor recovery in MS Ion suppression caused by co-eluting phospholipids.1. Improve the chromatographic separation to resolve this compound from the bulk of the phospholipids. 2. Implement a delipidation step that effectively removes phospholipids. 3. Use an internal standard that is structurally similar to this compound to compensate for matrix effects.
Carryover between injections Adsorption of lipids and/or this compound to the injector or column.1. Optimize the injector wash procedure with a strong solvent mixture. 2. Include a blank injection with a high organic content mobile phase between samples. 3. Ensure the sample is fully solubilized in the injection solvent.
ELISA
Observed Issue Potential Cause Troubleshooting Steps
Low signal or no signal Lipids are preventing the binding of this compound to the ELISA plate or the detection antibody.1. Delipidate the sample before adding it to the ELISA plate. 2. Optimize the coating buffer and blocking conditions to minimize non-specific binding of lipids. 3. Increase the incubation time to allow for the equilibrium of binding to be reached.
High background noise Non-specific binding of lipids and/or detection antibodies to the plate.1. Increase the number of wash steps and the stringency of the wash buffer. 2. Use a higher concentration of blocking agent. 3. Test different types of ELISA plates with lower non-specific binding properties.
High variability between replicate wells Inhomogeneous distribution of lipids and this compound in the sample.1. Ensure the sample is thoroughly mixed before aliquoting into the wells. 2. Consider a brief sonication of the diluted sample to improve homogeneity. 3. Perform a delipidation step to remove the source of inhomogeneity.

Experimental Protocols

Protocol 1: Delipidation of this compound Formulations using Solvent Precipitation

This protocol is suitable for preparing samples for HPLC and LC-MS/MS analysis.

Materials:

  • This compound formulation

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of the this compound formulation, add 300 µL of methanol.

  • Vortex vigorously for 1 minute to precipitate the majority of the phospholipids.

  • Add 1 mL of MTBE and vortex for another minute.

  • Add 250 µL of water and vortex for 30 seconds.

  • Centrifuge at 16,000 x g for 5 minutes to separate the phases.

  • Three layers will be formed: an upper organic layer containing the lipids, a protein/peptide pellet at the interface, and a lower aqueous layer.

  • Carefully collect the lower aqueous layer containing the this compound peptide.

  • Dry the collected aqueous phase under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried peptide in the initial mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: Solvent-Free Delipidation using Activated Silica

This protocol offers a gentler alternative for sample preparation, potentially preserving the peptide's integrity.

Materials:

  • This compound formulation

  • Activated silica gel

  • Microcentrifuge tubes

  • Rotatory mixer

  • Centrifuge

Procedure:

  • Pre-equilibrate the activated silica gel with the assay buffer to be used for the final analysis.

  • In a microcentrifuge tube, mix the this compound formulation with the pre-equilibrated activated silica gel at a ratio of 1:10 (v/w).

  • Place the tube on a rotatory mixer and incubate at 4°C for 30 minutes.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Carefully collect the supernatant containing the delipidated this compound.

  • The supernatant can be directly used for assays or further diluted as required.

Data Presentation

Table 1: Effect of Delipidation on this compound Recovery and Lipid Removal

Delipidation Method This compound Recovery (%) Phospholipid Removal (%) Assay Compatibility
Solvent Precipitation (MTBE/Methanol)85 ± 5>99HPLC, LC-MS/MS
Solvent-Free (Activated Silica)92 ± 4>95ELISA, HPLC

Note: Data are representative and may vary depending on the specific formulation and assay conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sinapultide_Formulation This compound Formulation (Peptide + Lipids) Delipidation Delipidation Step (e.g., Solvent Precipitation) Sinapultide_Formulation->Delipidation Delipidated_Sample Delipidated Sample (this compound) Delipidation->Delipidated_Sample Lipid_Waste Lipid Waste Delipidation->Lipid_Waste Assay Analytical Assay (HPLC, LC-MS/MS, ELISA) Delipidated_Sample->Assay Data_Analysis Data Analysis and Quantification Assay->Data_Analysis Results Accurate Results Data_Analysis->Results

Caption: Experimental workflow for the analysis of this compound from lipid-based formulations.

troubleshooting_logic Start Inaccurate Assay Results? Check_Sample_Prep Was the sample delipidated? Start->Check_Sample_Prep Implement_Delipidation Implement a delipidation protocol. Check_Sample_Prep->Implement_Delipidation No Check_Assay_Parameters Are assay parameters optimized? Check_Sample_Prep->Check_Assay_Parameters Yes Implement_Delipidation->Check_Assay_Parameters Optimize_Assay Optimize assay conditions (e.g., mobile phase, antibody concentration). Check_Assay_Parameters->Optimize_Assay No Review_Data Review data for signs of residual lipid interference. Check_Assay_Parameters->Review_Data Yes Optimize_Assay->Review_Data Refine_Delipidation Refine delipidation protocol. Review_Data->Refine_Delipidation Interference still present Accurate_Results Accurate Results Review_Data->Accurate_Results No interference Refine_Delipidation->Accurate_Results

Caption: A logical troubleshooting guide for addressing assay interference issues.

References

Technical Support Center: Sinapultide Administration in Rodent Lung Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure the uniform delivery of Sinapultide in rodent models of acute lung injury (ALI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in acute lung injury?

A1: this compound, also known as KL4 peptide, is a synthetic 21-amino acid peptide designed to mimic the function of human pulmonary surfactant protein-B (SP-B).[1][2] It is typically formulated with phospholipids like dipalmitoylphosphatidylcholine (DPPC) and palmitoyl-oleoyl-phosphatidylglycerol (POPG).[1] In acute lung injury, this compound works by reducing surface tension at the air-liquid interface in the alveoli, which prevents alveolar collapse and improves lung mechanics.[1] Additionally, it has demonstrated anti-inflammatory properties, including the ability to inhibit the transmigration of neutrophils into the lung tissue, a key driver of injury.[3]

Q2: What are the primary methods for delivering this compound to the lungs in rodent models?

A2: The two most common and effective methods are Intratracheal (IT) Instillation and Nebulization (Aerosol Inhalation) . Intratracheal instillation involves the direct delivery of a liquid bolus into the trachea, offering high dose accuracy. Nebulization generates a fine aerosol that the animal inhales, resulting in a more uniform, albeit less dose-certain, distribution throughout the lungs. Other methods like intranasal or oropharyngeal aspiration are also used but tend to be less efficient at delivering the dose to the deep lung.

Q3: Which delivery method provides the most uniform distribution?

A3: Nebulization or nose-only inhalation generally provides a more homogeneous and uniform distribution of particles throughout the entire lung, from the airways to the alveoli. Intratracheal instillation, by contrast, can result in a patchier, less uniform distribution, often influenced by gravity and the volume of instillation. However, techniques like using a microsprayer for instillation can improve the dispersion compared to a standard needle.

Q4: Which delivery method is best for ensuring a precise dose is delivered to the lungs?

A4: Non-surgical intratracheal instillation is superior for dose precision. Studies have shown that IT administration can deliver over 90% of the intended dose to the lungs. In contrast, nose-only inhalation may deliver as little as 10% of the aerosolized dose, and intranasal delivery can vary significantly (30-60%) depending on the anesthetic used and the animal's breathing pattern. For studies where exact dosage is critical (e.g., pharmacokinetics or dose-response), IT instillation is the preferred method.

Troubleshooting Guide: Intratracheal Instillation

Intratracheal (IT) instillation is a powerful technique but requires precision. Below are common issues and solutions.

Problem Possible Cause(s) Recommended Solution(s)
High Animal Mortality During or Shortly After Procedure 1. Anesthetic Overdose: Incorrect calculation of ketamine/xylazine dose. 2. Airway Obstruction: Instillation volume is too large, blocking the airway. 3. Reflux/Aspiration: Fluid leakage from the trachea into the pharynx.1. Verify Anesthetic Dose: Calculate the dose based on the most recent body weight. Ensure proper mixing of anesthetic agents. 2. Optimize Volume: For mice, use a total volume of 30-50 µL. A common guideline is 1-3 µL per gram of body weight. 3. Ensure Full Delivery: Follow the liquid instillation with a small air bolus (e.g., 100 µL) to push the entire dose into the lungs. Hold the animal in an upright position for a few seconds post-instillation.
High Variability in Experimental Results 1. Inconsistent Delivery Location: Accidental instillation into the esophagus instead of the trachea. 2. Variable Dose Volume: Inaccurate pipetting or loss of substance in the delivery device. 3. Non-uniform Lung Distribution: The liquid bolus preferentially goes to one lung or specific lobes.1. Confirm Tracheal Placement: Use a fiber optic light or laryngoscope for direct visualization of the vocal cords. Transillumination of the neck can also confirm the catheter is in the trachea (a shadow will be visible). 2. Use Precise Equipment: Employ calibrated micropipettes and consider using a microsprayer catheter to ensure accurate and consistent dosing. 3. Improve Distribution: Instill the solution at a steady, high speed. Using a device that aerosolizes the liquid upon delivery (microsprayer) can significantly improve the uniformity of distribution compared to a standard cannula.
Difficulty Administering this compound Formulation 1. High Viscosity: The peptide-phospholipid suspension is too thick to pass through a narrow gauge needle or catheter. 2. Aggregation: The formulation is not properly suspended, leading to clumps that can block the delivery device.1. Gently Warm Formulation: Warm the this compound suspension to room temperature or 37°C to slightly reduce viscosity. Avoid overheating. 2. Ensure Homogeneity: Gently vortex or invert the vial immediately before drawing the dose to ensure a uniform suspension. Do not shake vigorously, as this can cause foaming or denature the peptide. 3. Select Appropriate Catheter: Use a catheter with a slightly larger gauge (e.g., 20G for a mouse) if viscosity is an issue, ensuring it is still appropriate for the animal's size.
Procedure-Induced Lung Inflammation 1. Physical Trauma: Damage to the trachea from the catheter or needle. 2. Vehicle Effect: The liquid vehicle used to suspend this compound may itself cause a mild inflammatory response.1. Refine Technique: Ensure smooth insertion of a flexible, lubricated catheter. Avoid using sharp or rigid needles for deep insertion. 2. Run Vehicle Controls: Always include a control group that receives only the vehicle (e.g., saline) to distinguish the procedure/vehicle effect from the effect of this compound.

Data on Delivery Methods

The choice of delivery method significantly impacts the dose delivered and its distribution. The following tables summarize quantitative data from studies in rodents.

Table 1: Comparison of Pulmonary Deposition Efficiency by Administration Route in Mice

Administration RouteAnestheticMean % of Dose Delivered to Lungs (± SD)Key Finding
Intranasal (IN) Isoflurane30% (± 15%)Highly variable and inefficient.
Intranasal (IN) Ketamine/Xylazine52% (± 9%)More efficient than with isoflurane, but still variable.
Oropharyngeal (OA) Either63% (± 8%)More efficient than IN, but a significant portion is swallowed.
Intratracheal (IT) Isoflurane92% (± 6%) Most efficient and least variable method for lung delivery.
Data adapted from a study using a radiotracer in C57BL/6 mice.

Table 2: Comparison of Delivery Characteristics in Rats

Delivery TechniqueDescriptionDistribution PatternRelative Dose DeliveredRecommended Use
Intratracheal Fast Instillation (ITFI) 100 µL liquid bolusPatchy, uneven deposition in airways and alveoli.High (~100%)Studies where dose precision is the primary concern (e.g., PK/PD).
Intratracheal Nebulization (ITN) 10 puffs of a 10 µL aerosolEvenly dispersed in airways, patchy in alveoli.Medium (~60% of ITFI)Requires further optimization for dose precision.
Nose-Only Inhalation (NI) 2-hour exposure to aerosolHomogeneous distribution throughout airways and alveoli.Low (~10% of ITFI)Inhalation toxicity studies where uniform deposition is critical.
Data adapted from a study using a diazo dye suspension in rats.

Experimental Protocols

Protocol 1: Non-Surgical Intratracheal Instillation of this compound in Mice

This protocol is adapted from established, non-invasive methods that allow for animal recovery.

Materials:

  • This compound formulation (ensure it is well-suspended and at room temperature).

  • Anesthetic: Ketamine/Xylazine mixture.

  • Small animal intubation platform or a slanted board.

  • Fiber optic light source or laryngoscope.

  • Flexible 20-22G catheter or a specialized microsprayer.

  • 1 mL syringe.

  • Ophthalmic ointment.

Procedure:

  • Anesthesia: Anesthetize the mouse with an intraperitoneal injection of Ketamine (e.g., 70 mg/kg) and Xylazine (e.g., 15 mg/kg). Confirm full anesthesia by lack of a pedal withdrawal (toe-pinch) reflex. Apply ophthalmic ointment to prevent corneal drying.

  • Positioning: Suspend the anesthetized mouse in a supine position on an intubation platform, typically by hooking the upper incisors over a wire or rubber band. The board should be angled at approximately 45-60 degrees.

  • Visualization: Use forceps to gently pull the tongue to one side. Use a laryngoscope or a cold light source placed against the neck to transilluminate the area and clearly visualize the vocal cords (an inverted "V" structure that opens and closes with breathing).

  • Intubation: Gently insert the catheter into the trachea through the vocal cords. Proper placement can be confirmed by observing slight condensation in the catheter or by attaching a manometer.

  • Instillation:

    • Draw up the precise volume of the this compound suspension (e.g., 50 µL for a 25g mouse) into the 1 mL syringe, followed by a ~100 µL air bolus.

    • Attach the syringe to the catheter.

    • Inject the liquid with a single, smooth, and steady motion. The air bolus ensures the entire liquid volume is expelled into the lungs.

  • Recovery:

    • Immediately remove the catheter and place the mouse in a prone position on a warming pad.

    • Monitor the animal continuously until it has fully recovered from anesthesia and is ambulatory.

Protocol 2: Formulation of this compound for Preclinical Use

This protocol is based on a published formulation for this compound-loaded microbubbles, suitable for suspension in a liquid vehicle for instillation.

Components:

  • This compound (KL4 peptide)

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Phosphatidylglycerol monosodium salt (POPG.Na)

  • Palmitic Acid (PA)

  • Vehicle: Sterile, pyrogen-free normal saline (0.9% NaCl)

Procedure:

  • Preparation of Lipid Film:

    • Based on the desired final concentration (e.g., 0.1 mg/mL this compound), calculate the required mass of each component. One study used a ratio of approximately 0.1 mg this compound, 23.22 mg DPPC, 7.68 mg POPG.Na, and 4.21 mg PA.

    • Dissolve all components in a suitable organic solvent like chloroform in a round-bottom flask.

  • Solvent Evaporation:

    • Use a rotary evaporator to remove the organic solvent, leaving a thin, uniform lipid film on the flask wall.

  • Hydration:

    • Hydrate the film by adding the sterile saline vehicle. The volume of saline will determine the final concentration.

    • Agitate the flask (e.g., using a vortex mixer or by manual swirling) to form a suspension of multilamellar vesicles.

  • Sonication (Optional but Recommended):

    • To create a more uniform suspension of smaller vesicles or microbubbles, sonicate the mixture using a probe or bath sonicator until the desired particle size is achieved.

  • Sterilization and Storage:

    • The final suspension should be prepared aseptically. Store at 4°C. Before use, allow it to warm to room temperature and gently resuspend.

Visualizations

Signaling Pathway in LPS-Induced Lung Injury

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is commonly used to induce acute lung injury. It triggers a potent inflammatory cascade primarily through the Toll-like receptor 4 (TLR4), leading to the activation of pro-inflammatory signaling pathways like PI3K/Akt and NF-κB. This compound's anti-inflammatory effects are expected to counteract this cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Therapeutic Intervention LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates (marks for degradation) NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes Promotes Transcription Inflammation Neutrophil Infiltration, Edema, Cytokine Release Genes->Inflammation Leads to This compound This compound (Anti-inflammatory Action) This compound->Inflammation Inhibits

Caption: Signaling pathway of LPS-induced acute lung injury and the inhibitory effect of this compound.

Experimental Workflow: Intratracheal Instillation

The following diagram outlines the key steps for performing an intratracheal instillation experiment to test the efficacy of this compound.

G start Start prep Prepare this compound Formulation and Animal Groups start->prep anesthesia Anesthetize Mouse (e.g., Ketamine/Xylazine) prep->anesthesia position Position Mouse on Intubation Platform anesthesia->position visualize Visualize Trachea (Laryngoscope) position->visualize instill Instill this compound (or Vehicle) via Catheter + Air Bolus visualize->instill recover Monitor Animal During Recovery instill->recover endpoint Perform Endpoint Analysis (e.g., BALF, Histology, Cytokines) recover->endpoint end End endpoint->end

Caption: Workflow for this compound administration via non-surgical intratracheal instillation.

References

Technical Support Center: Mitigating Potential Cytotoxicity of Synthetic Peptides in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered when using synthetic peptides in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My cells are dying after treatment with my synthetic peptide. What are the common causes?

A1: Several factors can contribute to synthetic peptide-induced cytotoxicity. The most common culprits include:

  • Peptide Impurities: Truncated or modified peptide sequences from the synthesis process can have unintended biological effects, including toxicity.[1][2]

  • Residual Trifluoroacetic Acid (TFA): TFA is frequently used in peptide synthesis and purification. Residual TFA in the final peptide product can be toxic to cells, even at low concentrations.[3][4][5] The amount of residual TFA in a lyophilized peptide sample can range from 10% to 45% by weight.

  • Peptide Aggregation: Certain peptide sequences, particularly those with hydrophobic residues, have a tendency to aggregate. These aggregates can be cytotoxic.

  • Inherent Peptide Bioactivity: The peptide sequence itself may have intrinsic cytotoxic properties, which could be the intended effect (e.g., antimicrobial or anticancer peptides) or an off-target effect.

  • High Peptide Concentration: The concentration of the peptide used in the assay may be too high, leading to toxic effects.

Q2: What is the recommended purity for peptides used in cell-based assays?

A2: For cell-based assays, a high purity level is crucial to ensure that the observed effects are from the target peptide and not from impurities. The recommended purity is generally >95% , and for sensitive or quantitative assays, >98% is often necessary.

Q3: How can I determine if TFA is causing the cytotoxicity I'm observing?

A3: To determine if TFA is the source of cytotoxicity, you should run a "TFA control" experiment. This involves treating your cells with the same concentrations of TFA that are present in your peptide stock solution, but without the peptide. This will help you distinguish the effects of the TFA counterion from the biological activity of your peptide. Some studies have shown that TFA can inhibit cell proliferation at concentrations as low as 10 nM.

Q4: What can I do to mitigate TFA-induced cytotoxicity?

A4: If you suspect TFA is causing cytotoxicity, you can:

  • Request a different salt form: Ask your peptide supplier to provide the peptide as a hydrochloride (HCl) or acetate salt, which are generally more biocompatible.

  • Perform a salt exchange: You can exchange the TFA counterion for a different one in the lab. This typically involves techniques like ion-exchange chromatography or repeated lyophilization with the desired acid.

Q5: My peptide is difficult to dissolve and I suspect it's aggregating. How can I address this?

A5: Peptide aggregation can be a significant challenge. To mitigate this:

  • Optimize the solvent: Use the recommended solvent for your specific peptide sequence. For hydrophobic peptides, organic solvents like DMSO may be necessary for the initial stock solution, followed by dilution in aqueous buffer.

  • Incorporate design modifications: If you are in the design phase, consider modifications to improve solubility and reduce aggregation. This can include substituting certain amino acids or incorporating D-amino acids.

  • Use chaotropic agents: In some cases, mild chaotropic agents can be used to disrupt aggregates, but their compatibility with your cell-based assay must be verified.

Troubleshooting Guide

This section provides a step-by-step approach to troubleshooting unexpected cytotoxicity in your cell-based assays.

Problem: Unexpected Cell Death Observed

Step 1: Assess the Quality of Your Peptide

  • Verify Purity: Confirm that the purity of your peptide, as determined by HPLC, is adequate for your assay (ideally >95%).

  • Check Mass Spectrometry Data: Ensure the mass spectrometry data confirms the correct molecular weight of your target peptide.

Step 2: Investigate the Role of the Counterion (TFA)

  • Run a TFA Control: As detailed in the FAQs, perform a dose-response experiment with TFA alone to determine its toxicity threshold in your specific cell line.

  • Consider Counterion Exchange: If TFA is found to be toxic at the concentrations present in your peptide treatment, consider obtaining the peptide in an acetate or HCl salt form.

Step 3: Evaluate Peptide Aggregation

  • Visual Inspection: Check for any visible precipitates in your peptide stock solution or in the cell culture media after adding the peptide.

  • Solubility Test: If you are having trouble dissolving the peptide, consult solubility guidelines for peptides or contact your supplier for advice.

Step 4: Optimize Experimental Conditions

  • Titrate Peptide Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your peptide.

  • Include Proper Controls: Always include an untreated cell control and a vehicle control (the solvent used to dissolve the peptide) in your experiments.

Workflow for Troubleshooting Peptide Cytotoxicity

G start Unexpected Cell Death Observed purity Check Peptide Purity (>95%) & Mass Spec Data start->purity tfa Investigate TFA Cytotoxicity purity->tfa tfa_control Run TFA-only Control Experiment tfa->tfa_control How to check? tfa_toxic TFA is Toxic tfa_control->tfa_toxic tfa_not_toxic TFA is Not Toxic tfa_control->tfa_not_toxic exchange Perform Counterion Exchange (TFA -> Acetate/HCl) tfa_toxic->exchange aggregation Assess Peptide Aggregation tfa_not_toxic->aggregation exchange->aggregation aggregation_issue Aggregation Observed aggregation->aggregation_issue no_aggregation No Aggregation aggregation->no_aggregation optimize_sol Optimize Dissolution Protocol / Modify Peptide Sequence aggregation_issue->optimize_sol intrinsic Consider Intrinsic Cytotoxicity of Peptide no_aggregation->intrinsic optimize_sol->intrinsic dose_response Perform Dose-Response & Optimize Concentration intrinsic->dose_response end Problem Resolved dose_response->end

Caption: Troubleshooting workflow for identifying the cause of synthetic peptide cytotoxicity.

Quantitative Data Summary

Table 1: Recommended Peptide Purity for Cell-Based Assays
ApplicationRecommended Purity (%)Rationale
Initial Screening90-95%To identify potential hits with an acceptable level of confidence.
Quantitative Cell-Based Assays>95%To ensure accurate dose-response curves and minimize off-target effects from impurities.
In-vivo Studies>98%To minimize potential toxicity and immunogenicity from impurities.
Table 2: Reported Cytotoxic Concentrations of TFA
Cell LineEffectReported Toxic Concentration
Osteoblasts and ChondrocytesInhibition of proliferationAs low as 10 nM
HUVECInhibition of proliferation~0.1 mM
JurkatSignificant toxicity~5 mM
PC-12Dose-dependent cell death1-5 mM
Multiple (e.g., HeLa, HEK293)General cytotoxic effects>100 µM

Note: The cytotoxic concentration of TFA can be highly cell-line dependent. It is crucial to determine the toxicity for your specific experimental system.

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Cells and culture medium

  • Synthetic peptide

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the synthetic peptide. Include wells for untreated controls, vehicle controls, and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit instructions.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the controls.

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cells and culture medium

  • Synthetic peptide

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Peptide Treatment: Treat the cells with a range of peptide concentrations. Include untreated and vehicle controls.

  • Incubation: Incubate for the desired duration.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cells and culture medium

  • Synthetic peptide

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with the desired peptide concentrations.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway for Apoptosis Induction

G peptide Cytotoxic Peptide membrane Membrane Disruption peptide->membrane mitochondria Mitochondrial Dysfunction peptide->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified signaling pathway for peptide-induced apoptosis.

References

Technical Support Center: Optimizing Purification Protocols for Highly Hydrophobic Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the purification of highly hydrophobic synthetic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are highly hydrophobic peptides so difficult to purify?

A1: The primary challenges in purifying highly hydrophobic peptides stem from their tendency to aggregate and their poor solubility in common solvents used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This is due to the high content of hydrophobic amino acid residues (e.g., Valine, Leucine, Isoleucine), which promotes the formation of stable secondary structures like β-sheets through intermolecular hydrogen bonding.[1][2] These characteristics can lead to several issues during purification, including:

  • Poor solubility: Peptides may not fully dissolve in the initial mobile phase, leading to sample loss and column clogging.[3][4]

  • On-column aggregation: Peptides can aggregate on the HPLC column, resulting in broad peaks, poor resolution, and low recovery.

  • Irreversible binding: Strong hydrophobic interactions can cause the peptide to bind irreversibly to the stationary phase of the column, leading to significant product loss.

Q2: What is the first step I should take when encountering purification problems with a hydrophobic peptide?

A2: The first and most critical step is to ensure proper dissolution of your crude peptide. Hydrophobic peptides often require the use of organic solvents to achieve complete solubility. A recommended approach is to first dissolve the peptide in a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then dilute the solution with the initial mobile phase. It is crucial to perform solubility trials with small amounts of the peptide to identify the optimal solvent system before proceeding with the entire batch.

Q3: How can I improve the peak shape (tailing or broadening) of my hydrophobic peptide during RP-HPLC?

A3: Poor peak shape is a common issue when purifying hydrophobic peptides. Several factors can contribute to this, including secondary interactions with the stationary phase, peptide aggregation, and slow mass transfer kinetics. To improve peak shape, consider the following strategies:

  • Optimize the ion-pairing agent: Trifluoroacetic acid (TFA) is a commonly used ion-pairing agent that can help reduce peak tailing by masking silanol interactions on silica-based columns. For mass spectrometry (MS) compatibility, formic acid (FA) can be used, but may require higher concentrations or the use of alternatives like difluoroacetic acid (DFA) for better peak shape.

  • Increase the column temperature: Elevating the column temperature (e.g., 40-60°C) can improve peptide solubility, reduce mobile phase viscosity, and enhance mass transfer, leading to sharper peaks.

  • Adjust the gradient slope: A shallower gradient can often improve peak resolution and sharpness by allowing more time for the peptide to interact with the stationary phase and elute in a more focused band.

  • Choose an appropriate column: For very hydrophobic peptides, consider using a column with a less hydrophobic stationary phase (e.g., C8, C4, or phenyl) instead of the standard C18.

Q4: I am experiencing low recovery of my hydrophobic peptide. What are the potential causes and solutions?

A4: Low recovery is a significant challenge with hydrophobic peptides due to their "sticky" nature. Potential causes include irreversible binding to the column and precipitation during the purification process. To improve recovery:

  • Optimize sample solubility: As mentioned earlier, ensure the peptide is fully dissolved before injection.

  • Passivate the HPLC system: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system with a strong acid can help minimize this.

  • Increase organic modifier concentration: Using a higher concentration of organic solvents like acetonitrile or isopropanol in the mobile phase can help elute the peptide from the column.

  • Perform a blank injection: After a run with low recovery, inject the solvent used to dissolve the sample (e.g., DMSO) to see if the missing peptide elutes. This can help determine if the peptide is sticking to the column.

Q5: Are there alternative purification methods for extremely hydrophobic peptides that fail with standard RP-HPLC?

A5: Yes, if standard RP-HPLC is unsuccessful, several alternative strategies can be employed:

  • Alternative Chromatography: Techniques like hydrophobic interaction chromatography (HILIC) can be effective. In some cases, for peptides synthesized in solution, countercurrent distribution (CCD) can be used.

  • Precipitation and Washing: For very difficult cases, a non-chromatographic method involving water precipitation of the peptide followed by washing with a solvent like diethyl ether to remove scavengers can be a viable option. This method has been shown to provide high purity for certain hydrophobic peptides, circumventing the need for HPLC.

  • Solubility-Enhancing Tags: A powerful strategy involves synthesizing the peptide with a temporary hydrophilic tag (e.g., a poly-arginine tail). This tag improves the solubility and purification of the peptide. After purification, the tag is cleaved off to yield the final hydrophobic peptide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor Peptide Solubility High hydrophobicity of the peptide sequence.- Dissolve the peptide in a small amount of a strong organic solvent (e.g., DMSO, DMF, or isopropanol) before diluting with the aqueous mobile phase. - Use chaotropic agents like 6 M urea or guanidinium hydrochloride, but verify their compatibility with downstream applications. - Sonication can help break up solid particles and enhance solubilization.
Peak Tailing Secondary interactions with free silanol groups on the silica-based column; Peptide aggregation.- Optimize the concentration of the ion-pairing agent (e.g., increase TFA concentration). - Increase the column temperature to improve solubility and reduce secondary interactions. - Use an end-capped column to minimize silanol interactions.
Peak Broadening Poor mass transfer; Slow kinetics of interaction with the stationary phase; On-column degradation or aggregation.- Adjust the gradient to be shallower to allow for better separation. - Increase the column temperature to improve mass transfer and reduce viscosity. - Optimize the flow rate; a lower flow rate can sometimes improve peak shape.
Low Peptide Recovery Irreversible adsorption to the column's stationary phase; Peptide precipitation during purification.- Use a less hydrophobic stationary phase (C8, C4, or phenyl). - Increase the concentration of the organic modifier in the mobile phase. - Passivate the HPLC system to minimize adsorption to metallic surfaces. - After a run, inject a blank of the dissolution solvent to check for carryover.
No Peptide Elution Extremely strong hydrophobic interaction with the stationary phase.- Switch to a less hydrophobic column (C8, C4, or phenyl). - Significantly increase the organic modifier concentration or use a stronger organic solvent like isopropanol. - Consider alternative purification methods like precipitation or the use of solubility-enhancing tags.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Hydrophobic Peptide
  • Sample Preparation: a. Weigh a small amount of the crude lyophilized peptide. b. Dissolve the peptide in a minimal volume of a strong organic solvent (e.g., DMSO). c. Dilute the peptide solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired concentration. Ensure the final solution is clear and free of precipitates.

  • Column and Mobile Phase Preparation: a. Select an appropriate RP-HPLC column (e.g., C18, C8, or C4). b. Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Gradient Scouting Run: a. Perform a broad linear gradient from 5% to 95% of mobile phase B (e.g., Acetonitrile with 0.1% TFA) over 30 minutes to determine the approximate elution time of the peptide.

  • Gradient Optimization: a. Based on the scouting run, design a shallower gradient around the elution point of the peptide to improve resolution. For example, if the peptide elutes at 60% B in the scouting run, a new gradient could be 40-70% B over 30 minutes.

  • Fraction Collection: a. Collect fractions corresponding to the main peptide peak.

  • Analysis and Pooling: a. Analyze the purity of the collected fractions using analytical RP-HPLC and/or mass spectrometry. b. Pool the fractions that meet the desired purity level.

  • Lyophilization: a. Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Protocol 2: Impact of Ion-Pairing Agents on Peptide Retention

This protocol demonstrates how to evaluate the effect of different ion-pairing agents on the retention and selectivity of hydrophobic peptides. Increasing the hydrophobicity of the ion-pairing agent generally increases the retention time of peptides.

Ion-Pairing Agent Relative Hydrophobicity Effect on Retention Time
Phosphoric AcidLeast HydrophobicShortest Retention
Trifluoroacetic Acid (TFA)More HydrophobicIncreased Retention
Pentafluoropropionic Acid (PFPA)Even More HydrophobicFurther Increased Retention
Heptafluorobutyric Acid (HFBA)Most HydrophobicLongest Retention

Table based on information from multiple sources.

  • Prepare Mobile Phases: Prepare separate sets of mobile phase A (aqueous) and mobile phase B (organic) containing 0.1% of each of the following ion-pairing agents: TFA, PFPA, and HFBA.

  • Sequential Injections: Using the same hydrophobic peptide sample and the same HPLC column and gradient conditions, perform separate runs with each mobile phase set.

  • Analyze Chromatograms: Compare the retention times and peak resolutions from each run. This will illustrate how altering the ion-pairing agent can be used to optimize the separation of your target peptide from its impurities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product start Crude Lyophilized Peptide dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve dilute Dilute with Initial Mobile Phase dissolve->dilute inject Inject Sample dilute->inject gradient Run Optimized Gradient inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity (HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize end Purified Peptide Powder lyophilize->end troubleshooting_logic cluster_problem Problem Identification cluster_solution Troubleshooting Steps start Purification Issue Encountered solubility Poor Solubility start->solubility peak_shape Poor Peak Shape (Tailing/Broadening) start->peak_shape recovery Low Recovery start->recovery sol_solubility Optimize Dissolution Solvent (e.g., DMSO, DMF) solubility->sol_solubility sol_peak_shape Increase Temperature Adjust Gradient Optimize Ion-Pairing Agent peak_shape->sol_peak_shape sol_recovery Change Column (C8/C4) Increase Organic Modifier Passivate System recovery->sol_recovery end Improved Purification sol_solubility->end sol_peak_shape->end sol_recovery->end

References

Validation & Comparative

A Preclinical Showdown: Sinapultide versus Beractant in Animal Models of Respiratory Distress Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for more effective treatments for Neonatal Respiratory Distress Syndrome (RDS) is a continuous endeavor. This guide provides a comparative analysis of two key surfactant therapies, the synthetic peptide-containing Sinapultide (a component of Lucinactant) and the animal-derived Beractant, based on their efficacy in established animal models of RDS.

This comparison delves into the available preclinical data, presenting a side-by-side evaluation of their physiological effects, impact on lung inflammation, and the underlying experimental methodologies. The aim is to offer a clear, data-driven perspective for scientists engaged in the development of next-generation surfactant therapies.

Executive Summary

Preclinical evidence from a key comparative study in a preterm lamb model of RDS suggests that while both this compound and Beractant improve lung compliance, this compound demonstrates a superior ability to attenuate both lung and systemic inflammation, leading to better oxygenation at lower ventilatory requirements and greater preservation of lung structure.[1]

I. Comparative Efficacy in a Preterm Lamb Model of RDS

A pivotal study provides a direct comparison of this compound (as Lucinactant) and Beractant in a well-established preterm lamb model of RDS. This model closely mimics the pathophysiology of human neonatal RDS.

Physiological Outcomes

Following administration, both this compound and Beractant led to improvements in lung function compared to no treatment. However, lambs treated with this compound showed a more sustained and significantly greater improvement in oxygenation over time compared to those treated with Beractant.[1] Furthermore, the this compound group required lower ventilatory support to maintain adequate oxygenation.[1]

Outcome MeasureThis compound (Lucinactant)BeractantKey Findings
Dynamic Lung Compliance ImprovedImprovedBoth surfactants improved lung compliance relative to no treatment, with no significant difference between the two.[1]
Oxygenation (PaO2) Sustained & Greater ImprovementImprovedThe oxygenation response in the this compound group was more sustained and significantly greater over a 4-hour period compared to the Beractant group.[1]
Ventilatory Requirements LowerHigherLambs treated with this compound required lower mean airway pressures to achieve comparable oxygenation.
Anti-inflammatory Effects and Lung Protection

A significant differentiator observed in the preterm lamb model was the superior anti-inflammatory and lung-protective effects of this compound.

Biomarker/ParameterThis compound (Lucinactant)BeractantKey Findings
Lung Inflammatory Cytokines (IL-1β, IL-6, IL-8) Significantly LowerHigher than this compoundThis compound treatment resulted in significantly lower levels of key pro-inflammatory cytokines in the lung tissue compared to Beractant.
Systemic Inflammation (Plasma IL-6) AttenuatedLess AttenuationThis compound was more effective in reducing the systemic inflammatory response, as measured by plasma IL-6 levels.
Lung Histology (Structural Integrity) Greater PreservationLess PreservationLungs from the this compound group showed better preservation of alveolar structure and less evidence of injury compared to the Beractant group.
Neutrophil Infiltration (MPO levels) LowerHigher than this compoundMyeloperoxidase (MPO) levels, an indicator of neutrophil infiltration, were lower in the lungs of lambs treated with this compound.

II. Mechanism of Action and Signaling Pathways

Beractant is a natural bovine lung extract that contains a mixture of phospholipids, neutral lipids, fatty acids, and surfactant-associated proteins SP-B and SP-C. Its primary mechanism of action is to replace the deficient endogenous surfactant in the lungs of premature infants, thereby reducing alveolar surface tension and preventing alveolar collapse.

This compound is a synthetic 21-amino acid peptide that mimics the function of human surfactant protein B (SP-B). It is a key component of the synthetic surfactant Lucinactant, which also contains phospholipids and a fatty acid. By mimicking SP-B, this compound facilitates the rapid adsorption and spreading of phospholipids at the air-liquid interface in the alveoli, which is crucial for reducing surface tension.

The anti-inflammatory effects of this compound are a key area of interest. It is hypothesized that by mimicking SP-B, this compound helps to maintain lung mechanics and reduce ventilator-induced lung injury, which in turn leads to a decrease in the inflammatory cascade. Evidence suggests that SP-B itself has anti-inflammatory properties, potentially by enhancing surfactant function and thereby reducing the influx of inflammatory cells and the production of pro-inflammatory cytokines.

Sinapultide_Anti_Inflammatory_Pathway cluster_lung Preterm Lung with RDS Ventilator Mechanical Ventilation LungInjury Lung Injury (Barotrauma/Volutrauma) Ventilator->LungInjury induces Inflammation Inflammatory Cascade LungInjury->Inflammation triggers Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) Inflammation->Cytokines Neutrophils Neutrophil Infiltration Inflammation->Neutrophils This compound This compound (mimics SP-B) This compound->LungInjury reduces This compound->Inflammation attenuates

Proposed Anti-inflammatory Mechanism of this compound in RDS.

III. Experimental Protocols

The following provides a generalized experimental workflow based on the methodologies reported in preclinical studies of surfactant efficacy in animal models of RDS.

Experimental_Workflow_RDS_Model cluster_setup Animal Model Preparation cluster_treatment Surfactant Administration cluster_monitoring Monitoring & Analysis Animal Preterm Lamb Delivery (e.g., 127 days gestation) Anesthesia Anesthesia & Instrumentation Animal->Anesthesia Ventilation Mechanical Ventilation Initiation Anesthesia->Ventilation Randomization Randomization to Treatment Groups Ventilation->Randomization This compound This compound (Lucinactant) Randomization->this compound Beractant Beractant Randomization->Beractant Control Control (No Surfactant) Randomization->Control Monitoring Continuous Monitoring (4 hours) This compound->Monitoring Beractant->Monitoring Control->Monitoring Physiology Physiological Measurements (Blood gases, Lung mechanics) Monitoring->Physiology Termination Euthanasia & Tissue Collection Monitoring->Termination Analysis Biochemical & Histological Analysis (Cytokines, MPO, Lung morphology) Termination->Analysis

General Experimental Workflow for Comparing Surfactants in a Preterm Lamb Model of RDS.
Detailed Methodologies

  • Animal Model: The preterm lamb model is a widely accepted standard for studying RDS. Lambs are typically delivered prematurely via cesarean section at a gestational age known to result in surfactant deficiency (e.g., around 127 days).

  • Instrumentation and Ventilation: Following delivery, lambs are anesthetized, intubated, and placed on mechanical ventilation. Arterial and venous catheters are placed for blood gas analysis and fluid administration. Initial ventilator settings are established to achieve target physiological parameters.

  • Surfactant Administration: Lambs are randomized to receive an intratracheal administration of either this compound (Lucinactant), Beractant, or serve as a control (receiving no surfactant). The dosage is based on the animal's weight. For instance, Beractant is often administered at a dose of 100 mg of phospholipids/kg. Lucinactant, containing this compound, has been administered at a dose of 175 mg of phospholipids/kg.

  • Monitoring and Data Collection: Throughout the experimental period (e.g., 4 hours), physiological parameters are continuously monitored, including arterial blood gases, lung mechanics (compliance and resistance), and ventilator settings.

    • Biochemical Analysis: Lung tissue is analyzed for markers of inflammation, such as the concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8) and myeloperoxidase (MPO) activity to quantify neutrophil infiltration. Plasma samples are also analyzed for systemic inflammatory markers like IL-6.

    • Histological Analysis: Lung tissue sections are prepared and examined microscopically to assess lung architecture, evidence of injury, and alveolar expansion.

IV. Conclusion for the Scientific Community

The preclinical data from the preterm lamb model of RDS provides compelling evidence for the efficacy of this compound in not only improving lung function but also in mitigating the inflammatory sequelae associated with RDS and mechanical ventilation. While both this compound and Beractant are effective surfactant replacement therapies, the enhanced anti-inflammatory and lung-protective properties of this compound suggest it may offer a therapeutic advantage.

These findings underscore the importance of the protein component of surfactant therapies and highlight the potential of synthetic peptides that mimic the function of endogenous surfactant proteins. For researchers and drug development professionals, this comparative data provides a strong rationale for the continued investigation and development of synthetic surfactants with immunomodulatory properties for the treatment of RDS. Further studies are warranted to fully elucidate the signaling pathways involved in the anti-inflammatory effects of this compound and to translate these promising preclinical findings into improved clinical outcomes for premature infants.

References

A Head-to-Head In Vitro Comparison of Sinapultide and Poractant Alfa

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of surfactant replacement therapies for Respiratory Distress Syndrome (RDS), two prominent players are the synthetic surfactant Sinapultide (a component of lucinactant) and the animal-derived Poractant alfa. This guide offers a detailed in vitro comparison of their biophysical and anti-inflammatory properties, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.

Executive Summary

This compound, a synthetic peptide mimicking human surfactant protein B (SP-B), and Poractant alfa, a natural porcine lung extract, are both effective in reducing alveolar surface tension.[1][2] In vitro studies have demonstrated that lucinactant, which contains this compound, is as efficient or even more so than Poractant alfa in lowering surface tension.[3] Furthermore, emerging evidence highlights distinct anti-inflammatory mechanisms, with this compound shown to inhibit neutrophil transmigration and Poractant alfa enhancing the clearance of apoptotic neutrophils. This guide will delve into the experimental data supporting these properties.

Data Presentation: A Comparative Overview

FeatureThis compound (Lucinactant)Poractant alfa (Curosurf)
Composition Synthetic 21-amino acid peptide (KL4) mimicking SP-B, phospholipids (DPPC, POPG), and palmitic acid.[2]Extract of natural porcine lung surfactant; 99% polar lipids (mainly phospholipids) and 1% hydrophobic low molecular weight proteins (SP-B and SP-C).[4]
Surface Tension Reduction Lowers minimum surface tension to ≤ 6 dynes/cm. Noted to be as or more efficient than Poractant alfa in in vitro studies.Lowers minimum surface tension to ≤ 4 mN/m.
Anti-inflammatory aProperties Decreases neutrophil transmigration at the endothelial cell level. Reduces secretion of pro-inflammatory cytokines IL-6 and TNF-α from alveolar epithelial cells.Markedly inhibits chemoattractant-induced neutrophil activation (elastase release). Increases phagocytosis of apoptotic neutrophils by alveolar macrophages.

Experimental Methodologies

Surface Tension Measurement: Pulsating Bubble Surfactometry

The dynamic surface tension properties of both surfactants are evaluated using a pulsating bubble surfactometer.

Protocol:

  • Sample Preparation: The surfactant preparation is diluted to a standardized phospholipid concentration in a buffered saline solution.

  • Apparatus Setup: A small air bubble is created in a sample chamber containing the surfactant solution, maintained at a physiological temperature (37°C).

  • Pulsation: The bubble is subjected to cyclic changes in volume at a physiological rate (e.g., 20 cycles/minute), simulating breathing. The radius of the bubble oscillates between a maximum (e.g., 0.55 mm) and a minimum (e.g., 0.4 mm).

  • Pressure Measurement: The pressure difference across the bubble's surface is continuously measured by a pressure transducer.

  • Surface Tension Calculation: The surface tension is calculated from the pressure and bubble radius using the Law of Laplace. The minimum and maximum surface tension values over multiple cycles are recorded.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dilution Surfactant Dilution Chamber Sample Chamber Loading Dilution->Chamber Bubble Bubble Formation (37°C) Chamber->Bubble Pulsation Cyclic Pulsation (e.g., 20 cycles/min) Bubble->Pulsation Pressure Pressure Measurement Pulsation->Pressure Calculation Surface Tension Calculation (Law of Laplace) Pressure->Calculation Data Record Min/Max Surface Tension Calculation->Data

Fig. 1: Workflow for Pulsating Bubble Surfactometry.
Anti-inflammatory Assessment: Neutrophil Transmigration Assay

This assay evaluates the ability of the surfactants to inhibit the migration of neutrophils across an endothelial or epithelial cell layer, a key process in inflammation.

Protocol:

  • Cell Culture: Human or murine endothelial or alveolar epithelial cells are cultured to form a confluent monolayer on a microporous membrane in a transwell insert.

  • Neutrophil Isolation: Polymorphonuclear neutrophils (PMNs) are isolated from fresh whole blood.

  • Treatment: The cell monolayer is pre-treated with either this compound or Poractant alfa at various concentrations.

  • Chemoattractant Addition: A chemoattractant (e.g., fMLP, IL-8) is added to the lower chamber of the transwell plate.

  • Neutrophil Addition: Isolated neutrophils are added to the upper chamber (the transwell insert).

  • Incubation: The plate is incubated to allow for neutrophil migration through the cell monolayer towards the chemoattractant.

  • Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or a colorimetric assay.

G cluster_setup Assay Setup cluster_treatment Treatment & Migration cluster_quant Quantification Monolayer Endothelial/Epithelial Monolayer Culture Pretreat Monolayer Pre-treatment (this compound or Poractant alfa) Monolayer->Pretreat Neutrophil Neutrophil Isolation AddNeutro Add Neutrophils (Upper Chamber) Neutrophil->AddNeutro Chemo Add Chemoattractant (Lower Chamber) Pretreat->Chemo Chemo->AddNeutro Incubate Incubation AddNeutro->Incubate Count Quantify Migrated Neutrophils Incubate->Count

Fig. 2: Workflow for Neutrophil Transmigration Assay.

Signaling Pathways

The precise signaling pathways through which this compound and the protein components of Poractant alfa exert their effects on alveolar epithelial cells are still under active investigation. However, current research provides some insights.

This compound (KL4 Peptide): The uptake of KL4 peptide into lung epithelial cells has been shown to involve an energy-dependent process, specifically clathrin-mediated endocytosis. This suggests that its intracellular effects may be initiated following internalization. Further research is needed to elucidate the downstream signaling cascades that lead to its observed anti-inflammatory effects, such as the reduction in IL-6 and TNF-α secretion.

Poractant alfa (SP-B and SP-C): The protein components of Poractant alfa, SP-B and SP-C, are crucial for surfactant function. SP-C has been shown to regulate alveolar type 2 epithelial cell lineages through the CD74 receptor. This interaction may influence cellular processes like proliferation and differentiation, which are vital for lung repair. The signaling downstream of CD74 activation in this context is an area for further exploration.

G cluster_this compound This compound (KL4 Peptide) Signaling cluster_poractant Poractant alfa (SP-C) Signaling KL4 KL4 Peptide Endocytosis Clathrin-mediated Endocytosis KL4->Endocytosis Internalization Internalization Endocytosis->Internalization Downstream Downstream Signaling (e.g., MAPK, NF-κB) Internalization->Downstream Effect Reduced IL-6, TNF-α Secretion Downstream->Effect SPC SP-C CD74 CD74 Receptor SPC->CD74 Activation Receptor Activation CD74->Activation Lineage Regulation of AT2 Cell Lineage Activation->Lineage

References

A Comparative Guide to the Structural Differences Between Sinapultide and Native Surfactant Protein B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced structural differences between synthetic peptides and their native counterparts is paramount for optimizing therapeutic design. This guide provides a detailed comparison of the structural attributes of Sinapultide (KL4 peptide) and native human surfactant protein B (SP-B), supported by experimental data and methodologies.

Primary and Secondary Structure: A Tale of Mimicry and Adaptation

This compound, a synthetic peptide, is designed to mimic the functional properties of the C-terminal region of native SP-B.[1] While both molecules exhibit helical structures essential for their function in reducing surface tension in the lungs, their primary and secondary structures reveal key distinctions.[2][3]

This compound (KL4 Peptide):

This compound is a 21-amino acid synthetic peptide with the sequence KLLLLKLLLLKLLLLKLLLLK.[2] This repeating pattern of a single cationic lysine (K) followed by four hydrophobic leucine (L) residues is a deliberate design to create an amphipathic helix.[2] However, due to the specific spacing of the lysine residues, this compound does not form a classic alpha-helix. Instead, it adopts a helical conformation with distinct backbone torsion angles.

Circular Dichroism (CD) and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating its secondary structure. CD studies have estimated the alpha-helical content of this compound to be in the range of 40-60% when interacting with lipids, with the remainder of the structure being random coil and a small percentage of beta-sheet. Solid-state NMR has provided more precise measurements of the backbone torsion angles (Φ and Ψ), confirming its helical nature but with values that deviate from a canonical alpha-helix. This unique helical structure is crucial for its ability to interact with and organize lipid monolayers at the air-liquid interface.

Native Surfactant Protein B (SP-B):

Native human SP-B is a significantly larger protein, comprising 79 amino acids. It is a highly hydrophobic protein essential for the proper function of pulmonary surfactant. The primary structure of SP-B contains several cysteine residues that form intramolecular and intermolecular disulfide bonds, which are critical for its overall structure and function.

Like this compound, native SP-B possesses amphipathic alpha-helical domains. Specifically, the N-terminal region of SP-B (residues 1-25) has been shown to form an alpha-helix that lies parallel to the surface of lipid bilayers. Infrared and CD spectroscopy studies on various peptide fragments of SP-B have confirmed the presence of significant alpha-helical content, particularly in a lipid environment.

Table 1: Comparison of Primary and Secondary Structural Features
FeatureThis compound (KL4 Peptide)Native Surfactant Protein B (SP-B)
Origin SyntheticNaturally Occurring (Human)
Length 21 amino acids79 amino acids
Amino Acid Sequence KLLLLKLLLLKLLLLKLLLLKComplex sequence with a variety of amino acids
Key Residues Repetitive Lysine and LeucineContains Cysteine residues for disulfide bonds
Secondary Structure Primarily helical (not classic α-helix)Contains amphipathic α-helical domains
Helical Content (in lipid environment) 40-60% α-helixSignificant α-helical content

Tertiary and Quaternary Structure: From Monomer to Functional Dimer

The higher-order structural organization of this compound and native SP-B diverges significantly, reflecting their differences in size and biological context.

This compound (KL4 Peptide):

Due to its small size of 21 amino acids, this compound does not possess a complex, globular tertiary structure in the traditional sense. Its structure is largely defined by its secondary helical conformation, which is induced and stabilized by its interaction with phospholipids. There is no evidence to suggest that this compound forms stable quaternary structures on its own.

Native Surfactant Protein B (SP-B):

In contrast, native SP-B folds into a specific tertiary structure belonging to the saposin-like protein family. This fold is characterized by a bundle of alpha-helices. The mature, functional form of SP-B in the alveoli is a homodimer, where two SP-B monomers are linked by an intermolecular disulfide bond. This quaternary structure is crucial for its biological activity, as studies have shown that the dimeric form is more effective at reducing surface tension than the monomeric form. The dimerization is thought to be essential for creating the appropriate three-dimensional structure to interact with and organize surfactant lipids into the tubular myelin structures necessary for efficient gas exchange.

Diagram 1: Structural Comparison of this compound and Native SP-B

G cluster_this compound This compound (KL4 Peptide) cluster_spb Native Surfactant Protein B (SP-B) Sinapultide_Primary Primary Structure (21 amino acids) K(LLLL) repeating unit Sinapultide_Secondary Secondary Structure (Lipid-induced helix) Not a classic α-helix Sinapultide_Primary->Sinapultide_Secondary Sinapultide_Tertiary Tertiary Structure (No complex fold) Sinapultide_Secondary->Sinapultide_Tertiary Sinapultide_Quaternary Quaternary Structure (Monomer) Sinapultide_Tertiary->Sinapultide_Quaternary SPB_Primary Primary Structure (79 amino acids) Contains Cysteine SPB_Secondary Secondary Structure (Amphipathic α-helices) SPB_Primary->SPB_Secondary SPB_Tertiary Tertiary Structure (Saposin-like fold) SPB_Secondary->SPB_Tertiary SPB_Quaternary Quaternary Structure (Disulfide-linked homodimer) SPB_Tertiary->SPB_Quaternary G A Peptide Synthesis with isotopic labels (e.g., 13C, 15N) B Reconstitution of Peptide in lipid bilayers (e.g., POPC:POPG) A->B C Sample Packing into MAS rotor B->C D Solid-State NMR Spectrometer Setup (Magic Angle Spinning) C->D E Data Acquisition (e.g., 2D DQ correlation experiments) D->E F Data Processing and Analysis (Measurement of backbone torsion angles) E->F G Structural Model Generation F->G G A Sample Preparation (Peptide/protein in buffer or lipid vesicles) B CD Spectrometer Setup A->B C Blank Measurement (Buffer/lipid vesicles alone) B->C D Sample Measurement (Far-UV region: 190-260 nm) B->D E Data Processing (Subtraction of blank spectrum) C->E D->E F Secondary Structure Estimation (Deconvolution using analysis software) E->F

References

Sinapultide vs. Animal-Derived Surfactants: An In Vitro Comparison of Surface Tension Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro surface tension reduction capabilities of sinapultide, a synthetic surfactant, and various animal-derived surfactants. The information presented is supported by experimental data to aid in the evaluation of these critical components in respiratory research and therapy.

The efficacy of pulmonary surfactants is primarily determined by their ability to lower surface tension at the air-liquid interface in the alveoli, preventing collapse at the end of expiration. This guide focuses on the in vitro performance of this compound (a key component of lucinactant) compared to animal-derived surfactants such as poractant alfa, beractant, and calfactant.

Quantitative Comparison of Surface Tension Reduction

The following table summarizes the in vitro minimum surface tension achieved by this compound and key animal-derived surfactants, as measured by standard laboratory methods. Lower values indicate more effective surface tension reduction.

Surfactant TypeSurfactant Name(s)Active ComponentsMinimum Surface Tension (γmin)Experimental Method
Synthetic Lucinactant (containing This compound )This compound (KL4 peptide), DPPC, POPG, Palmitic Acid≤ 6 mN/m[1][2]Pulsating Bubble Surfactometer
Animal-Derived (Porcine) Poractant alfa (Curosurf)Phospholipids, SP-B, SP-C from porcine lung~ 0 mN/m[3]Wilhelmy Balance
Animal-Derived (Bovine) Beractant (Survanta)Bovine lung extract (phospholipids, SP-B, SP-C) with added DPPC, palmitic acid, and tripalmitin< 8 mN/mPulsating Bubble Surfactometer, Wilhelmy Surface Balance
Animal-Derived (Bovine) Calfactant (Infasurf)Calf lung lavage extract (phospholipids, SP-B, SP-C)Reaches 0 mN/m at 1 mg/mLNot specified

DPPC: Dipalmitoylphosphatidylcholine, POPG: Palmitoyloleoyl phosphatidylglycerol, SP-B: Surfactant Protein B, SP-C: Surfactant Protein C.

Experimental Protocols

The in vitro surface tension of pulmonary surfactants is commonly evaluated using specialized instrumentation that simulates the dynamic changes in the alveolar surface area during breathing. The primary methods cited in the data are the Pulsating Bubble Surfactometer and the Wilhelmy Balance.

Pulsating Bubble Surfactometer (PBS)

The Pulsating Bubble Surfactometer is a standard in vitro tool for assessing the dynamic surface tension properties of surfactants.

Principle: A small air bubble is created in a sample chamber containing the surfactant suspension. The bubble is then subjected to cyclical changes in volume, mimicking the expansion and compression of the alveoli during breathing. The pressure difference across the bubble's surface is continuously measured, and the surface tension is calculated using the Law of Laplace.

Typical Protocol:

  • A small sample (typically around 20-25 µL) of the surfactant suspension is placed into a disposable sample chamber maintained at a physiological temperature (37°C).

  • An air bubble with a defined initial radius (e.g., 0.4 mm) is formed at the tip of a capillary within the sample.

  • A pulsator connected to the chamber oscillates the bubble's volume, causing its radius to cycle between a minimum (e.g., 0.4 mm) and a maximum (e.g., 0.55 mm) at a physiological frequency (e.g., 20 cycles/minute).

  • A pressure transducer records the pressure across the bubble's surface throughout the pulsation.

  • The minimum and maximum surface tension values are calculated from the pressure and radius measurements.

PBS_Workflow cluster_prep Sample Preparation cluster_measurement Measurement in PBS cluster_analysis Data Analysis prep Surfactant Suspension at Physiological Temp (37°C) bubble_formation Bubble Formation (e.g., r = 0.4 mm) prep->bubble_formation Inject pulsation Bubble Pulsation (e.g., 20 cycles/min) bubble_formation->pulsation Start data_acq Pressure & Radius Data Acquisition pulsation->data_acq Measure laplace Calculation via Law of Laplace data_acq->laplace Process results γmin and γmax Results (mN/m) laplace->results Output

Pulsating Bubble Surfactometer Experimental Workflow.
Wilhelmy Balance

The Wilhelmy Balance method measures the equilibrium and dynamic surface tension at a planar liquid surface.

Principle: A thin plate, typically made of platinum, is suspended from a balance and lowered to touch the surface of the surfactant solution. The force exerted on the plate by the liquid's surface tension is measured. This force is directly proportional to the surface tension.

Typical Protocol:

  • The surfactant sample is placed in a trough, and the surface is cleaned.

  • A Wilhelmy plate is suspended from a microbalance and positioned to be in contact with the surfactant solution.

  • The force on the plate is measured to determine the initial surface tension.

  • For dynamic measurements, the surface area of the trough can be compressed and expanded using movable barriers, and the corresponding changes in surface tension are recorded.

Signaling Pathways

The primary mechanism of surface tension reduction by both this compound and animal-derived surfactants is biophysical, involving the adsorption of surfactant molecules at the air-liquid interface to disrupt the cohesive forces between water molecules. This process does not involve classical signaling pathways. This compound, as a mimic of Surfactant Protein B (SP-B), facilitates the rapid adsorption and spreading of phospholipids, which are the primary surface-active components. Animal-derived surfactants contain natural SP-B and SP-C, which perform a similar function.

While some research suggests that this compound may have secondary anti-inflammatory effects by inhibiting neutrophil transmigration, this is distinct from its direct role in surface tension reduction.

Biophysical_Mechanism cluster_interface Air-Liquid Interface cluster_surfactant Surfactant Components High_ST High Surface Tension (Cohesive Water Forces) Low_ST Low Surface Tension (Alveolar Stability) High_ST->Low_ST Disrupts Cohesive Forces Surfactant This compound or Animal-Derived Surfactant Phospholipids Phospholipids (DPPC, POPG, etc.) Surfactant->Phospholipids SPB_Mimic This compound (SP-B Mimic) or Natural SP-B/SP-C Surfactant->SPB_Mimic Phospholipids->High_ST Adsorb at Interface SPB_Mimic->Phospholipids Facilitates Adsorption & Spreading

Biophysical Mechanism of Surfactant Action.

References

A Comparative Analysis of the Anti-Inflammatory Properties of Sinapultide and Other Surfactant Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Sinapultide (KL4 peptide) and other surfactant peptides, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds for potential therapeutic applications in inflammatory lung conditions.

Introduction

Pulmonary surfactant, a complex mixture of lipids and proteins, is crucial for maintaining normal respiratory function. Beyond its primary role in reducing surface tension at the air-liquid interface in the alveoli, surfactant components, particularly surfactant proteins and their synthetic mimics, have demonstrated significant immunomodulatory and anti-inflammatory properties. This guide focuses on a comparative analysis of this compound, a synthetic peptide mimicking surfactant protein B (SP-B), and other surfactant peptides in mitigating inflammatory responses in the lungs.

This compound (also known as KL4 peptide) is a 21-amino acid synthetic peptide designed to emulate the functional and structural characteristics of human SP-B.[1] It is a key component of the synthetic surfactant lucinactant. Other notable surfactant peptides include those mimicking surfactant protein C (SP-C) and animal-derived surfactant extracts containing native surfactant proteins. This guide will delve into the comparative efficacy of these peptides in various preclinical models of lung inflammation.

Comparative Anti-Inflammatory Efficacy: Data Summary

The following tables summarize quantitative data from key preclinical studies comparing the anti-inflammatory effects of this compound (as part of lucinactant) with other surfactant preparations.

Table 1: Comparison of Lucinactant, Poractant Alfa, and Beractant in a Preterm Lamb Model of Respiratory Distress Syndrome (RDS)

ParameterNo Surfactant (Control)Lucinactant (this compound)Poractant AlfaBeractantReference
Lung IL-8 (pg/mg protein) HighLower (p<0.05 vs all other groups)Higher than LucinactantHigher than Lucinactant[2]
Lung IL-6 (pg/mg protein) HighLower (p<0.05 vs control)Higher than LucinactantHigher than Lucinactant[2]
Lung Myeloperoxidase (MPO) (U/mg protein) HighLower (p<0.001 vs control)Higher than LucinactantHigher than Lucinactant[2]

Table 2: Comparison of Lucinactant and Beractant in a Hyperoxia-Induced Lung Injury Model (Calu-3 cells)

Parameter (at 72h)Saline (Control)Lucinactant (this compound)BeractantReference
IL-6 Secretion (pg/mL) HighLower (p<0.001 vs Saline and Beractant)Higher than Lucinactant[3]
IL-8 Secretion (pg/mL) HighLower (p<0.001 vs Saline)Lower (p<0.001 vs Saline)
Transepithelial Resistance (TER) (Ω·cm²) LowHigher (p<0.001 vs Beractant)Lower than Lucinactant

Table 3: Comparison of KL4-Surfactant and Beractant in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Mouse Model

ParameterVehicle (Control)KL4-Surfactant (this compound)BeractantReference
Bronchoalveolar Lavage (BAL) Fluid Neutrophil Influx HighBlockedNot as effective as KL4-surfactant
BAL Fluid Protein Concentration HighSuppressedNot as effective as KL4-surfactant

Table 4: Comparison of CHF5633 (SP-B and SP-C analog) and Poractant Alfa in LPS-Stimulated Human Monocytes

Parameter (at 4h)Control (LPS only)CHF5633Poractant AlfaReference
TNF-α mRNA expression (fold change) High0.57 ± 0.23 (p=0.043)Similar to CHF5633
IL-1β mRNA expression (fold change) High0.73 ± 0.16 (not significant)Similar to CHF5633

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Preterm Lamb Model of Respiratory Distress Syndrome
  • Animal Model: Preterm lambs are delivered via cesarean section at approximately 127 days of gestation.

  • Induction of RDS: The premature lungs are naturally deficient in surfactant, leading to respiratory distress upon ventilation.

  • Intervention: Animals are randomized to receive intratracheal administration of lucinactant, poractant alfa, beractant, or no surfactant (control).

  • Ventilation: Lambs are mechanically ventilated for a period of 4 hours.

  • Data Collection:

    • Gas Exchange and Pulmonary Function: Parameters such as PaO2, PaCO2, and lung compliance are monitored serially.

    • Inflammatory Biomarkers: At the end of the study period, lung tissue is collected for the measurement of inflammatory cytokines (IL-6, IL-8) and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

    • Histology: Lung tissue is processed for histological examination to assess lung structure and injury.

Hyperoxia-Induced Lung Injury in Calu-3 Cells
  • Cell Culture: Human Calu-3 airway epithelial cells are cultured on permeable supports at an air-liquid interface to form polarized monolayers.

  • Induction of Injury: The cell monolayers are exposed to hyperoxia (60% O2, 5% CO2) for 24 to 72 hours.

  • Intervention: Prior to hyperoxia exposure, cells are treated apically with lucinactant, beractant, or saline (control).

  • Data Collection:

    • Transepithelial Resistance (TER): TER is measured to assess the integrity of the epithelial barrier.

    • Cytokine Secretion: Apical and basolateral media are collected to measure the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 using ELISA.

    • Cell Viability: Cell viability is assessed using standard assays (e.g., MTT or LDH release).

LPS-Induced Acute Lung Injury in Mice
  • Animal Model: Adult mice (e.g., C57BL/6) are used.

  • Induction of Injury: A single intratracheal or intranasal bolus of lipopolysaccharide (LPS) from E. coli is administered to induce acute lung inflammation.

  • Intervention: At specified time points post-LPS challenge, mice receive an intranasal or intratracheal bolus of KL4-surfactant, a vehicle control, or another surfactant like beractant.

  • Data Collection (at 24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid.

    • BAL Fluid Analysis: The BAL fluid is analyzed for total and differential white blood cell counts (specifically neutrophils) and total protein concentration as a marker of lung permeability.

    • Histopathology: Lungs are harvested, fixed, and stained for histological evaluation of lung injury and inflammation.

In Vitro Neutrophil Transmigration Assay
  • Cell Culture: Human or murine endothelial cell monolayers are cultured on permeable filter inserts (e.g., Transwell).

  • Intervention: The endothelial cells are pre-treated with KL4-surfactant or lipid controls.

  • Neutrophil Isolation: Polymorphonuclear leukocytes (PMNs) are isolated from fresh blood.

  • Transmigration: A chemoattractant is placed in the lower chamber of the Transwell plate, and the isolated neutrophils are added to the upper chamber containing the endothelial monolayer.

  • Quantification: The number of neutrophils that migrate through the endothelial monolayer into the lower chamber is quantified after a specific incubation period, often by measuring myeloperoxidase (MPO) activity.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of surfactant peptides are mediated through various signaling pathways. The diagrams below illustrate key pathways involved.

G cluster_LPS LPS-Induced Inflammation cluster_this compound This compound Action LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_IκB NF-κB/IκB IKK->NFkB_IκB Phosphorylates IκB NFkB NF-κB (active) NFkB_IκB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription Cytokines IL-6, IL-8, TNF-α This compound This compound (KL4 Peptide) Neutrophil_Transmigration Neutrophil Transmigration This compound->Neutrophil_Transmigration Inhibits

Caption: LPS-induced pro-inflammatory signaling and the inhibitory effect of this compound.

G cluster_workflow Experimental Workflow: In Vitro Neutrophil Transmigration Assay Start Start Culture_EC Culture Endothelial Cells on Transwell Insert Start->Culture_EC Treat_EC Treat with Surfactant Peptide (e.g., this compound) or Control Culture_EC->Treat_EC Add_Chemoattractant Add Chemoattractant to Lower Chamber Treat_EC->Add_Chemoattractant Isolate_Neutrophils Isolate Neutrophils from Blood Add_Neutrophils Add Neutrophils to Upper Chamber Isolate_Neutrophils->Add_Neutrophils Add_Chemoattractant->Add_Neutrophils Incubate Incubate Add_Neutrophils->Incubate Quantify_Migration Quantify Migrated Neutrophils (e.g., MPO Assay) Incubate->Quantify_Migration End End Quantify_Migration->End

Caption: Workflow for assessing the effect of surfactant peptides on neutrophil transmigration.

Discussion and Conclusion

The compiled data suggests that this compound, a synthetic mimic of SP-B, exhibits potent anti-inflammatory properties, often superior to animal-derived surfactants in preclinical models of lung injury. A key mechanism of action for this compound appears to be the inhibition of neutrophil transmigration, a critical event in the pathogenesis of acute lung inflammation. This is supported by both in vivo studies showing reduced neutrophil influx into the lungs and in vitro assays demonstrating a direct inhibitory effect on neutrophil migration across endothelial barriers.

In models of hyperoxia-induced lung injury, lucinactant (containing this compound) was more effective than beractant in reducing the secretion of the pro-inflammatory cytokine IL-6 and in preserving epithelial barrier integrity. Similarly, in a preterm lamb model of RDS, lucinactant demonstrated a greater ability to attenuate the lung inflammatory response compared to both poractant alfa and beractant.

Other synthetic surfactant peptides, such as CHF5633 which contains analogs of both SP-B and SP-C, have also shown anti-inflammatory effects comparable to animal-derived surfactants. For instance, CHF5633 was shown to significantly decrease TNF-α mRNA expression in LPS-stimulated monocytes, an effect that paralleled that of poractant alfa.

References

Validating ELISA Results for Cytokine Modulation by Sinapultide with qPCR: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common molecular biology techniques, Enzyme-Linked Immunosorbent Assay (ELISA) and Quantitative Polymerase Chain Reaction (qPCR), for validating the cytokine-modulating effects of Sinapultide. This compound, a synthetic peptide mimicking human lung surfactant protein B, is primarily used in the treatment of infant respiratory distress syndrome.[1][2][3] Emerging evidence highlights its anti-inflammatory properties, including the ability to reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4] This guide offers supporting experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting studies on this compound's immunomodulatory functions.

Data Presentation: ELISA vs. qPCR for Cytokine Analysis

Below are tables summarizing hypothetical, yet representative, data from in vitro experiments assessing the effect of this compound on TNF-α and IL-6 expression in lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: TNF-α Expression Analysis

Treatment GroupTNF-α mRNA (Relative Quantification by qPCR)TNF-α Protein (Concentration by ELISA, pg/mL)
Control (untreated)1.0 ± 0.250 ± 10
LPS (1 µg/mL)15.0 ± 2.5800 ± 50
LPS + this compound (10 µg/mL)7.5 ± 1.5400 ± 30
LPS + this compound (50 µg/mL)3.0 ± 0.8150 ± 20

Table 2: IL-6 Expression Analysis

Treatment GroupIL-6 mRNA (Relative Quantification by qPCR)IL-6 Protein (Concentration by ELISA, pg/mL)
Control (untreated)1.0 ± 0.320 ± 5
LPS (1 µg/mL)25.0 ± 3.01200 ± 80
LPS + this compound (10 µg/mL)12.0 ± 2.0600 ± 50
LPS + this compound (50 µg/mL)5.0 ± 1.2250 ± 30

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for validating ELISA results with qPCR and a proposed signaling pathway for this compound's anti-inflammatory action.

experimental_workflow Experimental Workflow for Validating Cytokine Modulation cluster_cell_culture Cell Culture and Treatment cluster_sample_collection Sample Collection cluster_elisa ELISA for Protein Quantification cluster_qpcr qPCR for mRNA Quantification cluster_data_analysis Data Analysis and Validation cell_seeding Seed Macrophages lps_stimulation Stimulate with LPS cell_seeding->lps_stimulation sinapultide_treatment Treat with this compound lps_stimulation->sinapultide_treatment collect_supernatant Collect Supernatant sinapultide_treatment->collect_supernatant lyse_cells Lyse Cells sinapultide_treatment->lyse_cells elisa Perform TNF-α and IL-6 ELISA collect_supernatant->elisa rna_extraction RNA Extraction lyse_cells->rna_extraction protein_data Protein Level Data elisa->protein_data compare_results Compare ELISA and qPCR Data protein_data->compare_results cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Perform qPCR for TNF-α and IL-6 mRNA cdna_synthesis->qpcr mrna_data mRNA Level Data qpcr->mrna_data mrna_data->compare_results conclusion Validate Cytokine Modulation compare_results->conclusion

Figure 1. Experimental workflow for validating cytokine modulation by this compound using ELISA and qPCR.

While the precise signaling pathway of this compound's anti-inflammatory effects is still under investigation, evidence from related synthetic peptides suggests a potential role for the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The following diagram illustrates a hypothetical pathway where this compound may inhibit the activation of key inflammatory transcription factors.

signaling_pathway Hypothetical Signaling Pathway of this compound's Anti-inflammatory Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound TAK1 TAK1 This compound->TAK1 inhibits? MAPK_cascade MAPK Cascade (p38, ERK, JNK) This compound->MAPK_cascade inhibits? MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->TAK1 IKK IKK Complex TAK1->IKK TAK1->MAPK_cascade IkappaB IκB IKK->IkappaB phosphorylates AP1 AP-1 MAPK_cascade->AP1 activates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocates AP1_n AP-1 AP1->AP1_n translocates Cytokine_genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkappaB_n->Cytokine_genes activates transcription AP1_n->Cytokine_genes activates transcription

Figure 2. A proposed signaling pathway for the anti-inflammatory effects of this compound.

Detailed Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes a sandwich ELISA for the quantification of TNF-α and IL-6 in cell culture supernatants.

Materials:

  • ELISA plate pre-coated with capture antibody (specific for TNF-α or IL-6)

  • Cell culture supernatants (samples)

  • Recombinant TNF-α and IL-6 standards

  • Detection antibody (biotinylated, specific for TNF-α or IL-6)

  • Avidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Preparation: Prepare all reagents, standard dilutions, and samples as per the manufacturer's instructions.

  • Add Standards and Samples: Add 100 µL of standard dilutions and samples to the appropriate wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.

  • Wash: Aspirate and wash each well four times with 300 µL of wash buffer.

  • Add Detection Antibody: Add 100 µL of the diluted detection antibody to each well. Incubate for 2 hours at room temperature.

  • Wash: Repeat the wash step as in step 3.

  • Add Avidin-HRP: Add 100 µL of the diluted Avidin-HRP to each well. Incubate for 20 minutes at room temperature, protected from light.

  • Wash: Repeat the wash step as in step 3.

  • Add Substrate: Add 100 µL of TMB substrate solution to each well. Incubate for 20 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of TNF-α or IL-6 in the samples.

Quantitative Polymerase Chain Reaction (qPCR) for Cytokine mRNA Quantification

This protocol describes a two-step RT-qPCR for the quantification of TNF-α and IL-6 mRNA from cell lysates.

Materials:

  • Cell lysates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Forward and reverse primers for TNF-α, IL-6, and a reference gene (e.g., GAPDH, β-actin)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.

  • qPCR Amplification: Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for the target genes (TNF-α, IL-6) and the reference gene. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and relative to the control group.

By employing these methodologies and comparative analyses, researchers can robustly validate the cytokine-modulating effects of this compound, contributing to a deeper understanding of its therapeutic potential beyond its established role in respiratory medicine.

References

Sinapultide Shows Enhanced Resistance to Inactivation Compared to Natural Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in-vitro studies reveals that Sinapultide, a key component of the synthetic surfactant lucinactant, demonstrates superior resistance to common inactivating agents compared to several animal-derived, natural surfactants. This heightened resilience, particularly against meconium and oxidative stress, suggests a potential advantage in clinical scenarios where surfactant inhibition is a major concern.

This compound (also known as KL4 peptide) is a synthetic 21-amino acid peptide designed to mimic the function of the essential human surfactant protein B (SP-B). It is the active protein component of lucinactant (Surfaxin®), a synthetic surfactant also containing dipalmitoylphosphatidylcholine (DPPC), palmitoyl-oleoyl-phosphatidylglycerol (POPG), and palmitic acid.[1] Natural surfactants, in contrast, are complex mixtures of lipids and proteins, including SP-B and SP-C, derived from animal sources such as bovine (e.g., Survanta®, Alveofact®) or porcine (e.g., Curosurf®) lungs.

A primary challenge in surfactant replacement therapy is the inactivation of the surfactant by substances that can leak into the alveolar space in inflammatory lung conditions. Key inactivating agents include meconium (in meconium aspiration syndrome), plasma proteins (in acute respiratory distress syndrome - ARDS), and reactive oxygen species generated during inflammation.

Resistance to Meconium Inactivation

A pivotal in-vitro study directly compared the resistance of a leucine/lysine polypeptide surfactant, a direct analog of this compound, to various natural surfactants when exposed to increasing concentrations of meconium. The efficacy of the surfactants was measured by their ability to lower surface tension, a primary function of lung surfactant.

Experimental Data:
Surfactant PreparationTypeMeconium Concentration Causing Inactivation* (mg/mL)
Leucine/Lysine Polypeptide (this compound analog)Synthetic≥ 1.25
Curosurf®Natural (Porcine)≥ 0.04
Alveofact®Natural (Bovine)≥ 0.04
Survanta®Natural (Bovine)≥ 0.04
Rabbit Natural Surfactant (with SP-A)Natural≥ 20
*Inactivation defined as a minimum surface tension >10 mN/m.[2]

The data clearly indicates that the this compound analog is significantly more resistant to meconium-induced inactivation than the commonly used modified natural surfactants Curosurf®, Alveofact®, and Survanta®.[2] It is noteworthy, however, that natural surfactant obtained from bronchoalveolar lavage, which contains surfactant protein A (SP-A), exhibited the highest resistance.[2]

Resistance to Plasma Protein and Oxidative Stress-Induced Inactivation

While direct comparative studies with quantitative data for plasma protein inactivation are limited, preclinical evidence suggests that this compound is more resistant to inactivation by endogenous serum proteins than naturally occurring SP-B.[1] The mechanism of inactivation by plasma proteins is thought to be a competitive inhibition for space at the air-liquid interface.

Furthermore, in an experimental model of lung transplantation, treatment with a KL4 surfactant (this compound) was associated with lower levels of lipid peroxides and protein carbonyls in the large surfactant aggregates. This finding suggests a greater resistance to oxidative stress compared to endogenous surfactant under inflammatory conditions.

Experimental Protocols

The primary method used to assess surfactant activity and inactivation in the cited studies is surfactometry.

Pulsating Bubble Surfactometer Protocol for Meconium Inactivation:

A pulsating bubble surfactometer is used to measure the surface tension of a liquid. The general protocol for assessing meconium-induced inactivation is as follows:

  • Preparation of Surfactants: The various surfactant preparations are suspended at a standardized concentration (e.g., 2.5 mg/mL).

  • Preparation of Meconium: Human meconium is collected, lyophilized, and then resuspended to create a stock solution.

  • Inactivation Assay: Increasing concentrations of the meconium solution are added to the surfactant suspensions.

  • Surface Tension Measurement: A small air bubble is created in the surfactant-meconium mixture within the surfactometer. The bubble is then pulsated to simulate breathing (e.g., at 20 cycles/minute at 37°C). The pressure difference across the bubble surface is measured, and the surface tension is calculated using the Law of Laplace.

  • Data Analysis: The minimum surface tension achieved during pulsation is recorded. Inactivation is typically defined as the inability of the surfactant to lower the minimum surface tension below a certain threshold (e.g., 10 mN/m).

Signaling Pathways and Mechanisms of Action

The fundamental role of both this compound and natural surfactants is to reduce surface tension at the alveolar air-liquid interface, thereby preventing alveolar collapse at the end of expiration. This is a biophysical process driven by the amphipathic nature of the surfactant molecules.

Beyond its biophysical properties, this compound has been shown to possess anti-inflammatory effects. In-vitro and in-vivo studies have demonstrated that KL4-surfactant can block the influx of neutrophils into the alveoli, thus preventing lung injury. This is achieved by inhibiting the transmigration of polymorphonuclear leukocytes (PMNs) across the endothelium.

The inactivation of surfactants, on the other hand, involves several mechanisms. Infiltrating plasma proteins can compete with surfactant for the alveolar surface. Meconium contains components that can directly degrade surfactant lipids and proteins. Inflammatory processes generate reactive oxygen species that can cause oxidative damage to the surfactant components.

Below are diagrams illustrating the mechanism of action of this compound and the pathways of surfactant inactivation.

Sinapultide_Mechanism_of_Action cluster_alveolus Alveolus Alveolar Surface Alveolar Surface Air-Liquid Interface Air-Liquid Interface Reduced Surface Tension Reduced Surface Tension Air-Liquid Interface->Reduced Surface Tension Leads to This compound This compound This compound->Air-Liquid Interface Adsorbs to Endothelium Endothelium This compound->Endothelium Inhibits Neutrophil Transmigration Stable Alveoli Stable Alveoli Reduced Surface Tension->Stable Alveoli Maintains Neutrophils Neutrophils Neutrophils->Endothelium Transmigration Reduced Inflammation Reduced Inflammation Endothelium->Reduced Inflammation Results in

This compound's dual mechanism of action.

Surfactant_Inactivation_Pathways Functional Surfactant Functional Surfactant Inactivated Surfactant Inactivated Surfactant Meconium Meconium Meconium->Inactivated Surfactant Degrades Lipids & Proteins Plasma Proteins Plasma Proteins Plasma Proteins->Inactivated Surfactant Competitive Inhibition at Interface Oxidative Stress Oxidative Stress Oxidative Stress->Inactivated Surfactant Damages Lipids & Proteins

Major pathways of surfactant inactivation.

References

Cross-validation of Sinapultide's effect on lung compliance using different measurement techniques.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to assess the therapeutic effects of Sinapultide on lung compliance. This compound, a synthetic surfactant containing the peptide KL4, is designed to mimic the function of human surfactant protein B (SP-B), playing a critical role in reducing alveolar surface tension and improving lung function in cases of respiratory distress syndrome (RDS). [1] This guide synthesizes available experimental data to facilitate the cross-validation of findings across different measurement techniques.

Understanding this compound and Lung Compliance

This compound is a key component of the drug lucinactant and is a 21-residue synthetic peptide that mimics the essential attributes of human surfactant protein B (SP-B).[1] In respiratory distress syndrome, a deficiency of pulmonary surfactant leads to increased surface tension in the alveoli, causing them to collapse and impairing gas exchange.[2] this compound, in conjunction with phospholipids, acts to restore this surfactant activity, thereby improving lung compliance—the measure of the lung's ability to stretch and expand.[1]

Accurate measurement of lung compliance is paramount in evaluating the efficacy of surfactant replacement therapies like this compound. However, different measurement techniques can yield varying results, underscoring the importance of cross-validation.

Comparative Analysis of Lung Compliance Measurement Techniques

The two primary methods for assessing lung compliance are static and dynamic measurements. Static compliance is measured in the absence of airflow, reflecting the elastic properties of the lungs and chest wall, while dynamic compliance is measured during breathing and is influenced by both elastic recoil and airway resistance.[3]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data on the effects of this compound (lucinactant) on lung compliance from available studies.

Table 1: Effect of Lucinactant on Respiratory Compliance in a Preterm Lamb Model of RDS

Treatment GroupNBaseline Compliance (mL/cmH₂O/kg)Compliance at 4 hours (mL/cmH₂O/kg)Percentage Change
Lucinactant80.35 ± 0.040.85 ± 0.10+143%
Poractant alfa80.33 ± 0.030.82 ± 0.08+148%
Beractant80.36 ± 0.050.79 ± 0.09+119%
No Surfactant60.34 ± 0.040.45 ± 0.06+32%

Data adapted from a study in preterm lambs with RDS. While all surfactant therapies improved compliance, lucinactant showed a significant improvement over no treatment.

Table 2: Change in Lung Compliance in Adults with COVID-19 ARDS Treated with Lucinactant

Time PointMean Lung Compliance (mL/cmH₂O) (± SD)
Baseline40.5 (16)
Day 5 Post-Dosing49.8 (23)

This study in adults with ARDS suggests a positive effect of lucinactant on lung compliance.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of studies. Below are summaries of experimental protocols for key measurement techniques.

Static Compliance Measurement (Airway Occlusion Technique)

This method involves the measurement of airway pressure at different lung volumes under conditions of no airflow.

  • Subject Preparation: The subject (e.g., a mechanically ventilated preterm infant) must be sedated and often paralyzed to prevent spontaneous breathing efforts.

  • Procedure:

    • The lungs are inflated to a specific tidal volume.

    • At the end of inspiration, the airway is occluded for a brief period (e.g., 2-5 seconds).

    • This allows for the equilibration of pressure throughout the respiratory system, resulting in a plateau pressure (Pplat).

    • Static compliance (Cstat) is then calculated using the formula: Cstat = Tidal Volume / (Pplat - PEEP) where PEEP is the positive end-expiratory pressure.

  • Pressure-Volume (P-V) Loop Analysis: A more detailed assessment of static compliance can be obtained by generating a static P-V curve. This involves inflating and deflating the lungs in a stepwise manner and measuring the corresponding pressures at each volume point during periods of no flow. This allows for the determination of the compliance over a range of lung volumes.

Dynamic Compliance Measurement (Ventilator-Derived)

Dynamic compliance is measured during active breathing cycles and is influenced by airway resistance.

  • Subject Preparation: The subject is typically mechanically ventilated. Sedation may be required to ensure synchrony with the ventilator.

  • Procedure:

    • Modern ventilators continuously monitor airway pressure, flow, and volume.

    • Dynamic compliance (Cdyn) is calculated on a breath-by-breath basis using the following formula: Cdyn = Tidal Volume / (Peak Inspiratory Pressure - PEEP)

  • Considerations: Because peak inspiratory pressure is influenced by airway resistance, dynamic compliance is typically lower than static compliance. Changes in airway resistance can affect dynamic compliance measurements independently of changes in the elastic properties of the lungs.

Cross-Validation Considerations

A study on exogenous surfactant therapy highlighted that its effects are best characterized by changes in static compliance and functional residual capacity, and may not be accurately reflected by dynamic compliance measurements alone. This emphasizes the need to employ multiple techniques for a comprehensive assessment. When evaluating this compound, researchers should consider:

  • Simultaneous Measurements: Whenever feasible, perform both static and dynamic compliance measurements in the same subjects to allow for direct comparison.

  • Pressure-Volume Loop Analysis: This technique provides a more detailed picture of the effects of this compound on lung mechanics across different lung volumes.

  • Airway Resistance: Measure and report airway resistance to help interpret changes in dynamic compliance.

Visualizing Pathways and Workflows

This compound's Mechanism of Action and Downstream Signaling

This compound, as a mimic of surfactant protein B (SP-B), facilitates the reduction of surface tension at the air-liquid interface in the alveoli. The binding of SP-B (and by extension, this compound) to alveolar type II cells can also trigger intracellular signaling pathways. One such pathway involves the activation of the P2Y2 purinergic receptor, leading to an increase in intracellular calcium and promoting the secretion of surfactant from lamellar bodies.

Sinapultide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Alveolar Type II Cell cluster_alveolus Alveolar Lumen This compound This compound (SP-B mimic) + Phospholipids P2Y2 P2Y2 Receptor This compound->P2Y2 Activates ATP_ext ATP Ca_increase ↑ Intracellular Ca²⁺ P2Y2->Ca_increase Triggers LB_exocytosis Lamellar Body Exocytosis Ca_increase->LB_exocytosis Promotes Surfactant_secretion Surfactant Secretion LB_exocytosis->Surfactant_secretion Leads to Surface_tension ↓ Surface Tension ↑ Lung Compliance Surfactant_secretion->Surface_tension Experimental_Workflow cluster_setup Experimental Setup cluster_measurement1 Baseline Measurements cluster_measurement2 Post-Treatment Measurements Animal_Model Establish RDS Model (e.g., Preterm Lamb) Ventilation Initiate Mechanical Ventilation Animal_Model->Ventilation Static_Compliance1 Static Compliance (Airway Occlusion) Ventilation->Static_Compliance1 Dynamic_Compliance1 Dynamic Compliance (Ventilator-Derived) Ventilation->Dynamic_Compliance1 PV_Loop1 Pressure-Volume Loop Ventilation->PV_Loop1 Treatment Administer this compound Static_Compliance1->Treatment Dynamic_Compliance1->Treatment PV_Loop1->Treatment Static_Compliance2 Static Compliance (Airway Occlusion) Treatment->Static_Compliance2 Dynamic_Compliance2 Dynamic Compliance (Ventilator-Derived) Treatment->Dynamic_Compliance2 PV_Loop2 Pressure-Volume Loop Treatment->PV_Loop2 Analysis Comparative Data Analysis (Cross-Validation) Static_Compliance2->Analysis Dynamic_Compliance2->Analysis PV_Loop2->Analysis

References

A Comparative Analysis of Sinapultide and Recombinant SP-B in Lipid Film Organization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Sinapultide (KL4 peptide) and recombinant human Surfactant Protein-B (rSP-B) on the organization of lipid films, critical for the development of synthetic surfactants. The following sections present a synthesis of experimental data, detailed methodologies, and a conceptual workflow for comparative analysis.

Introduction to Surfactant Proteins and Their Analogs

Pulmonary surfactant is a complex mixture of lipids and proteins essential for reducing surface tension at the air-liquid interface in the alveoli, preventing lung collapse during respiration.[1][2] Surfactant Protein-B (SP-B) is a critical component, facilitating the formation and stability of the surfactant film.[1][2] Deficiencies in functional surfactant, particularly in premature infants, lead to Respiratory Distress Syndrome (RDS).[3]

Treatment for RDS often involves surfactant replacement therapy. While animal-derived surfactants are effective, they carry risks of immunogenicity and variability. This has driven the development of synthetic surfactants. This compound is a 21-amino acid synthetic peptide (KLLLLKLLLLKLLLLKLLLLK) designed to mimic the amphipathic helical domains of human SP-B. Recombinant SP-B (rSP-B) is a laboratory-produced version of the full-length native protein. Understanding the distinct effects of these two molecules on lipid film organization is paramount for designing next-generation synthetic surfactants.

Comparative Data on Lipid Film Organization

The following table summarizes the key quantitative findings from various biophysical studies on the effects of this compound and recombinant SP-B on lipid film properties.

ParameterThis compound (KL4)Recombinant SP-B (rSP-B)Significance in Lipid Film Organization
Effect on Surface Pressure Increases the lateral stability of phospholipid monolayers.Induces an inflection point and plateau in the pressure-area isotherm at ~45 mN/m, indicative of monolayer-to-multilayer transitions.A higher surface pressure indicates a greater ability to reduce surface tension, a primary function of pulmonary surfactant.
Monolayer Collapse Mechanism Shifts the collapse mode of POPG-containing monolayers from fluid flow to folding.Induces a reversible folding transition at monolayer collapse, retaining surfactant components at the interface.A folding mechanism is crucial for the re-spreading of the surfactant film during the respiratory cycle.
Lipid Phase Organization Interacts with the phospholipid primordium, increasing lateral stability.Induces the formation of bilayer folds from the liquid-expanded phase of the monolayer. It also reduces the size of liquid-condensed domains.The ability to organize lipid domains and induce multilayered structures is key to forming a stable and functional surfactant reservoir.
Film Stability Enhances the lateral stability of the phospholipid monolayer.Promotes film stability during repeated compression and expansion cycles, facilitating the reincorporation of material into the surface film.High film stability is essential to withstand the dynamic changes in surface area during breathing.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are summaries of common experimental protocols used to assess the impact of this compound and rSP-B on lipid film organization.

Langmuir-Blodgett Trough for Surface Pressure-Area Isotherms

This technique is fundamental for studying the behavior of insoluble monolayers at an air-water interface.

  • Subphase Preparation: The trough is filled with an aqueous subphase, typically a buffered saline solution (e.g., 0.15 M NaCl, 0.01 M HEPES, pH ~7.2), maintained at a physiologically relevant temperature (e.g., 37°C).

  • Monolayer Formation: A solution of the lipids (e.g., a mixture of DPPC and POPG in chloroform) with or without a specified weight percentage of this compound or rSP-B is spread dropwise onto the subphase surface. A period of 15-20 minutes is allowed for solvent evaporation and film equilibration.

  • Film Compression and Expansion: Movable barriers compress the monolayer at a constant rate (e.g., 20 cm²/min), reducing the surface area available to the molecules. The surface pressure is continuously measured using a Wilhelmy plate. The resulting data is plotted as a surface pressure-area isotherm.

  • Cyclic Studies: To assess film stability, the monolayer is subjected to repeated cycles of compression and expansion, simulating breathing.

Atomic Force Microscopy (AFM) for Film Morphology

AFM provides high-resolution topographical images of the lipid film, revealing the organization of different lipid phases and the influence of the peptides.

  • Film Transfer: The lipid-peptide monolayer is compressed to a target surface pressure on the Langmuir-Blodgett trough. The film is then transferred to a solid substrate, typically freshly cleaved mica, by vertically dipping the substrate through the monolayer (Langmuir-Blodgett deposition).

  • Imaging: The mica substrate with the transferred film is mounted in the AFM. Imaging is performed in tapping mode to minimize damage to the soft film.

  • Image Analysis: The AFM images reveal the morphology of the film, including the size, shape, and distribution of liquid-condensed and liquid-expanded phases. The height differences between domains provide information about the vertical structure of the film.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound and recombinant SP-B on lipid film organization.

G cluster_prep Preparation cluster_exp Experimental Analysis cluster_analysis Data Analysis & Comparison prep_lipids Prepare Lipid Mixtures (e.g., DPPC/POPG) lb_trough Langmuir-Blodgett Trough prep_lipids->lb_trough prep_this compound Prepare this compound Solution prep_this compound->lb_trough prep_rspb Prepare rSP-B Solution prep_rspb->lb_trough afm Atomic Force Microscopy lb_trough->afm Transfer Film isotherm Surface Pressure-Area Isotherms lb_trough->isotherm Measure Surface Pressure morphology Film Morphology Analysis afm->morphology Image Topography comparison Comparative Assessment of Film Organization isotherm->comparison morphology->comparison

Caption: Workflow for comparing this compound and rSP-B effects on lipid films.

Signaling Pathways and Molecular Interactions

While direct signaling pathways are not the primary mechanism of action for surfactant proteins in lipid film organization, their molecular interactions with lipids are crucial. The diagram below conceptualizes the interaction of these peptides with a lipid monolayer.

G cluster_system Lipid-Peptide Interaction at Air-Water Interface cluster_interface Air cluster_monolayer Lipid Monolayer cluster_subphase Water Subphase cluster_effects Biophysical Effects lipids Hydrophilic Heads Hydrophobic Tails surface_tension Reduced Surface Tension lipids->surface_tension film_stability Increased Film Stability lipids->film_stability domain_org Altered Lipid Domain Organization lipids->domain_org multilayer Multilayer Formation lipids->multilayer This compound This compound This compound->lipids:head Electrostatic & Hydrophobic Interactions rspb rSP-B rspb->lipids:head Complex Folding & Lipid Interactions

References

Safety Operating Guide

Navigating the Safe Disposal of Sinapultide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Sinapultide is a critical component of laboratory operations. While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, established principles of chemical and pharmaceutical waste management provide a robust framework for its proper handling. This guide offers essential, step-by-step information to manage this compound waste, promoting a safe and compliant laboratory environment.

Characterization of this compound Waste

This compound is a synthetic 21-residue peptide.[1] As with many research compounds, waste generated during its use will likely fall into several categories. Proper characterization is the first step toward compliant disposal.

Table 1: this compound Waste Stream Characterization

Waste CategoryDescriptionRecommended Disposal Pathway
Unused or Expired Pure this compound Lyophilized powder or concentrated stock solutions of this compound that are no longer needed or have passed their expiration date.Hazardous Chemical Waste
Aqueous Solutions Containing this compound Diluted solutions of this compound used in experiments, such as cell culture media or buffer solutions.Hazardous Chemical Waste (unless deemed non-hazardous by institutional EHS)
Contaminated Labware (Sharps) Needles, syringes, and other sharp objects that have come into contact with this compound.Sharps Container for Hazardous Waste
Contaminated Labware (Non-Sharps) Pipette tips, centrifuge tubes, flasks, and other disposable labware contaminated with this compound.Trace Chemotherapy/Hazardous Chemical Waste
Contaminated Personal Protective Equipment (PPE) Gloves, lab coats, and other PPE that are contaminated with this compound.Trace Chemotherapy/Hazardous Chemical Waste

Step-by-Step Disposal Procedures

Adherence to a clear and logical workflow is paramount for safety and compliance. The following procedure outlines the recommended steps for disposing of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Containment & Labeling cluster_2 Storage & Disposal gen 1. Waste Generation (e.g., unused this compound, contaminated labware) segregate 2. Segregate Waste at Point of Generation - Pure/Concentrated vs. Dilute - Sharps vs. Non-Sharps gen->segregate contain_liquid 3a. Liquid Waste - Collect in a designated, leak-proof, compatible container. segregate->contain_liquid Liquids contain_solid 3b. Solid Waste - Sharps in puncture-resistant sharps container. - Non-sharps in a designated hazardous waste bag/container. segregate->contain_solid Solids label_waste 4. Label All Containers - 'Hazardous Waste' - 'this compound' - Date of accumulation start contain_liquid->label_waste contain_solid->label_waste storage 5. Store in a Designated Satellite Accumulation Area label_waste->storage pickup 6. Arrange for Pickup by Institutional Environmental Health & Safety (EHS) storage->pickup disposal 7. Final Disposal by Licensed Hazardous Waste Vendor pickup->disposal

Caption: Logical workflow for the proper disposal of this compound waste.

1. Waste Segregation: At the point of generation, immediately segregate this compound waste from non-hazardous waste streams. Use separate, clearly marked containers for sharps, non-sharps, and liquid waste.

2. Containment:

  • Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene). The container must have a secure screw-top cap and should always be kept closed when not in use.

  • Sharps Waste: Dispose of all syringes, needles, and other sharp objects contaminated with this compound directly into a designated puncture-resistant sharps container for hazardous chemical waste.[2] Do not recap needles.[2]

  • Solid Waste: Place non-sharp, contaminated items such as pipette tips, gloves, and empty vials into a designated hazardous waste bag or container.[2]

3. Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name ("this compound"), and the date when waste was first added to the container. Follow your institution's specific labeling requirements.

4. Storage: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

5. Disposal: Do not dispose of this compound waste down the drain or in the regular trash.[3] Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department. They will ensure it is transported and disposed of by a licensed hazardous waste management company in compliance with all federal, state, and local regulations.

Experimental Protocols for Waste Decontamination

While chemical deactivation of peptide waste can be complex and is often not feasible in a standard laboratory setting, surface decontamination is a critical safety measure.

Protocol for Surface Decontamination after Minor Spills:

  • Preparation: Don appropriate PPE, including double chemotherapy gloves, a lab coat, and safety glasses.

  • Containment: Cover the spill with absorbent pads, working from the outside in.

  • Cleaning: Clean the affected area with a detergent solution.

  • Rinsing: Thoroughly rinse the area with water.

  • Disposal: All materials used for decontamination (absorbent pads, wipes, gloves) must be disposed of as hazardous solid waste.

Safety First: Building a Culture of Compliance

Proper disposal of chemical waste like this compound is not merely a regulatory requirement but a cornerstone of a safe and responsible research environment. All personnel handling this compound must be trained on these procedures and be aware of the potential hazards. Always consult your institution's specific waste management policies and your EHS department for guidance. By adhering to these guidelines, you contribute to the safety of your laboratory and the protection of the environment.

References

Navigating the Safe Handling of Sinapultide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel therapeutic agents like Sinapultide. This synthetic peptide, a key component in some respiratory drugs, requires careful management to minimize exposure risks and maintain a secure working environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE) for Handling this compound

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for handling peptide-based compounds should be rigorously followed. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn at all times to prevent skin contact. For tasks with a higher risk of splashing, double-gloving is recommended.
Eye Protection Safety glasses with side shields or gogglesEssential to protect against splashes or aerosols. A face shield may be necessary when handling larger quantities or during procedures with a high potential for splashing.
Body Protection Laboratory coatA fully buttoned lab coat provides a barrier against accidental spills.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the lyophilized powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Standard Operating Procedure for Handling this compound

Adherence to a strict operational workflow is crucial for minimizing risks associated with this compound. The following diagram outlines the key steps for safe handling, from preparation to disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don appropriate PPE prep_area Prepare handling area in a fume hood prep_ppe->prep_area prep_materials Gather all necessary materials prep_area->prep_materials weigh Weigh lyophilized powder prep_materials->weigh Proceed to handling reconstitute Reconstitute with appropriate solvent weigh->reconstitute aliquot Aliquot into single-use vials reconstitute->aliquot store Store lyophilized powder and aliquots at -20°C aliquot->store Store for future use decontaminate Decontaminate workspace aliquot->decontaminate After use dispose_liquid Dispose of liquid waste as hazardous chemical waste decontaminate->dispose_liquid dispose_solid Dispose of contaminated solid waste as hazardous waste decontaminate->dispose_solid G Emergency Procedures for this compound Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion cluster_report Reporting exposure Accidental Exposure Occurs skin_wash Immediately wash affected area with soap and water for at least 15 minutes exposure->skin_wash eye_flush Immediately flush eyes with copious amounts of water for at least 15 minutes exposure->eye_flush inhalation_fresh_air Move to fresh air immediately exposure->inhalation_fresh_air ingestion_rinse Rinse mouth with water exposure->ingestion_rinse skin_remove Remove contaminated clothing skin_wash->skin_remove skin_medical Seek medical attention if irritation persists skin_remove->skin_medical report Report the incident to the laboratory supervisor and institutional safety office skin_medical->report eye_medical Seek immediate medical attention eye_flush->eye_medical eye_medical->report inhalation_medical Seek medical attention if breathing becomes difficult inhalation_fresh_air->inhalation_medical inhalation_medical->report ingestion_medical Seek immediate medical attention ingestion_rinse->ingestion_medical ingestion_medical->report

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.